3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)7-3-8(9(13)14)15-11-7/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBLIUHKCUGQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NOC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424514 | |
| Record name | 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957484-20-7 | |
| Record name | 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the basic properties of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. By dissecting the individual contributions of the pyrazole and isoxazole-5-carboxylic acid moieties, we build a detailed profile of the molecule's acid-base characteristics. This guide offers a predictive framework for understanding its behavior in various chemical and biological environments. Crucially, it provides detailed, field-proven experimental protocols for the precise determination of its ionization constants (pKa values) and isoelectric point (pI), empowering researchers to validate these properties in their own laboratories. This document is intended to be a vital resource for scientists engaged in the design and development of novel therapeutics based on this promising scaffold.
Introduction: Unveiling a Bifunctional Scaffold
The convergence of pyrazole and isoxazole rings in a single molecular entity creates a scaffold with a rich and tunable set of physicochemical properties. The target molecule, this compound, is a prime example of such a bifunctional system. The inherent basicity of the N-methylated pyrazole ring, coupled with the acidity of the isoxazole-5-carboxylic acid, imparts an amphoteric character to the molecule. Understanding this dual nature is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential interactions with biological targets. This guide will delve into the theoretical underpinnings of its basicity and provide practical methodologies for its empirical determination.
Deconstructing the Core: Physicochemical Properties
The overall acid-base profile of this compound is a composite of the properties of its constituent heterocycles.
The Basic Center: The 1,3-Dimethylpyrazole Moiety
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The lone pair of electrons on one nitrogen atom participates in the aromatic sextet, rendering it non-basic. The other nitrogen atom, akin to pyridine, has a lone pair in an sp² hybrid orbital in the plane of the ring, which is available for protonation. Pyrazole itself is a weak base, with a pKb of 11.5.[1]
In the case of 1,3-dimethylpyrazole, the nitrogen at position 1 is methylated and thus not available for protonation. The basic character, therefore, resides solely on the nitrogen at position 2. The presence of two electron-donating methyl groups is expected to increase the electron density on the pyrazole ring, thereby enhancing the basicity of the N-2 nitrogen compared to unsubstituted pyrazole. However, steric hindrance from the methyl group at position 1 could slightly impede the approach of a proton, potentially moderating this increase in basicity.[2]
The Acidic Center: Isoxazole-5-carboxylic Acid
The isoxazole ring is another five-membered heterocycle containing both nitrogen and oxygen. The carboxylic acid group at the 5-position is the primary acidic center of the molecule. Carboxylic acids attached to heterocyclic rings are generally acidic, with their pKa values influenced by the electronic nature of the ring. The isoxazole ring is considered to be electron-withdrawing, which tends to stabilize the carboxylate anion through inductive effects, thereby increasing the acidity (lowering the pKa) of the carboxylic acid. For comparison, the predicted pKa of the parent isoxazole-5-carboxylic acid is approximately 2.29, indicating it is a relatively strong carboxylic acid.
An Amphoteric Molecule: The Prospect of a Zwitterion
Given the presence of both a basic pyrazole nitrogen and an acidic carboxylic acid group, this compound is an amphoteric molecule. This means it can exist in cationic, anionic, neutral, and zwitterionic forms depending on the pH of the environment. The zwitterionic form, where the carboxylic acid is deprotonated to a carboxylate and the pyrazole nitrogen is protonated, may exist in a specific pH range. The pH at which the net charge of the molecule is zero is its isoelectric point (pI).[3] The propensity to form a zwitterion is a critical factor influencing solubility, crystallinity, and membrane permeability.[4]
The interplay between the acidic and basic pKa values will determine the predominant species at physiological pH (around 7.4), a crucial consideration for drug development.
Synthesis of the Core Compound
A potential retrosynthetic analysis suggests that the isoxazole ring could be formed from a diketone precursor derived from the 1,3-dimethylpyrazole core.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the target molecule.
Experimental Characterization of Basic Properties
The theoretical considerations outlined above provide a strong foundation, but empirical determination of the pKa values is essential for a complete understanding of the molecule's behavior. The following are detailed protocols for characterizing the acidic and basic properties of this compound.
Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and widely used method for determining pKa values.[8][9] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.
Protocol for Potentiometric Titration:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the compound in a suitable solvent. Given its amphoteric nature, a co-solvent system such as water/methanol or water/DMSO may be necessary to ensure solubility across a wide pH range. The final concentration should be in the range of 1-5 mM.
-
To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl to the solution.[8]
-
-
Titration Setup:
-
Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
-
Place the analyte solution in a thermostated vessel and use a magnetic stirrer to ensure homogeneity.
-
Use a calibrated micro-burette to add the titrant.
-
-
Titration Procedure (for an amphoteric substance):
-
Acidic Titration: Start by adding a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize. Continue the titration until a significant drop in pH is observed, indicating the protonation of the pyrazole nitrogen.
-
Basic Titration: In a separate experiment, or sequentially, titrate the analyte solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each addition. Continue the titration until a sharp increase in pH indicates the deprotonation of the carboxylic acid.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. For the deprotonation of the carboxylic acid, this will be in the acidic region. For the protonation of the pyrazole, it is more convenient to determine the pKa of its conjugate acid from the acidic titration.
-
The equivalence points can be determined more accurately from the first or second derivative of the titration curve.
-
The isoelectric point (pI) can be calculated as the average of the two pKa values: pI = (pKa_acid + pKa_base) / 2.[3][10]
-
Data Presentation Table:
| Property | Predicted Range | Experimental Value |
| pKa (Carboxylic Acid) | 2.0 - 3.5 | To be determined |
| pKa (Protonated Pyrazole) | 2.5 - 4.5 | To be determined |
| Isoelectric Point (pI) | 2.25 - 4.0 | To be determined |
NMR Spectroscopy for Site-Specific pKa Determination
NMR spectroscopy is a powerful technique that can provide site-specific information about protonation events.[2][11] The chemical shifts of protons on and near the pyrazole and isoxazole rings will be sensitive to changes in pH.
Protocol for NMR-based pKa Determination:
-
Sample Preparation:
-
Prepare a series of buffer solutions with finely spaced pH values (e.g., in 0.2-0.5 pH unit increments) spanning the expected pKa ranges. Deuterated solvents (e.g., D₂O with a co-solvent if necessary) must be used.
-
Prepare a stock solution of the analyte and add a small aliquot to each buffer solution to a final concentration of approximately 1-10 mM.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for the analyte in each of the buffer solutions.
-
Carefully reference the spectra.
-
-
Data Analysis:
-
Identify the protons whose chemical shifts change significantly with pH. Protons on the pyrazole ring will be particularly sensitive to the protonation of the N-2 nitrogen. Protons on the isoxazole ring may show smaller changes upon deprotonation of the carboxylic acid.
-
Plot the chemical shift (δ) of a specific proton against the pH of the solution.
-
The resulting data should fit a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group influencing that proton.
-
This method allows for the independent determination of the pKa values for the acidic and basic centers.
-
Illustrative Workflow for pKa Determination:
Caption: Workflow for experimental pKa and pI determination.
Computational Prediction of Basic Properties
In addition to experimental methods, quantum chemical calculations can provide valuable insights into the basic properties of the molecule.[12][13] Density Functional Theory (DFT) calculations can be used to predict the proton affinities of the basic sites and the pKa values of the acidic and basic groups. These computational approaches are particularly useful in the early stages of drug discovery for screening large numbers of candidate molecules.
Implications for Drug Development
The basic properties of this compound are of profound importance for its development as a therapeutic agent.
-
Solubility: The ionization state of the molecule will dictate its aqueous solubility. At its isoelectric point, the molecule is likely to have its lowest solubility.
-
Permeability: The ability of the molecule to cross biological membranes is often favored for the neutral species. Understanding the pH-dependent equilibrium between the charged and neutral forms is critical for predicting oral bioavailability.
-
Drug-Target Interactions: The protonation state of the pyrazole and the ionization state of the carboxylic acid can significantly influence how the molecule binds to its biological target through hydrogen bonding and electrostatic interactions.[14]
-
Formulation: Knowledge of the pKa values is essential for developing stable and effective pharmaceutical formulations.
Conclusion
This compound is a molecule with a fascinating and functionally important amphoteric character. This guide has provided a theoretical framework for understanding its basic properties, grounded in the established chemistry of its constituent pyrazole and isoxazole-5-carboxylic acid moieties. More importantly, it has laid out detailed, actionable protocols for the experimental determination of its pKa values and isoelectric point. By combining predictive modeling with rigorous experimental validation, researchers can unlock the full potential of this versatile scaffold in the pursuit of novel and effective medicines.
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An In-depth Technical Guide to the Physicochemical Characteristics of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Introduction: The Critical Role of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the adage "it's not just about potency" has never been more resonant. The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively influencing its bioavailability, efficacy, and safety profile.[1][2][3] This technical guide provides a comprehensive examination of the key physicochemical attributes of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid , a heterocyclic compound with structural motifs of interest in medicinal chemistry.
While specific experimental data for this compound (CAS Number: 957484-20-7) is not extensively available in the public domain, this guide will leverage established principles and computational predictions to provide a robust profile. We will delve into the theoretical underpinnings of its acidity constant (pKa), lipophilicity (logP), and solubility, detailing their profound implications for drug development. Furthermore, we will present standardized, field-proven experimental protocols for the empirical determination of these properties, offering a practical framework for researchers engaged in the synthesis and characterization of novel chemical entities.
Molecular Identity and Structural Features
This compound is a structurally complex molecule featuring a pyrazole ring linked to an isoxazole ring, with a carboxylic acid functional group. The specific arrangement of the dimethyl substitution on the pyrazole ring is crucial for its electronic and steric properties.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 957484-20-7 |
| Molecular Formula | C₉H₉N₃O₃ |
| Molecular Weight | 223.19 g/mol |
| Canonical SMILES | CN1C=C(C(=N1)C)C2=CC(=NO2)C(=O)O |
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational models provide valuable initial assessments of a compound's physicochemical profile. The following table summarizes the predicted properties for this compound. It is imperative to note that these are in silico predictions and should be confirmed by empirical measurement.
| Physicochemical Property | Predicted Value | Significance in Drug Development |
| pKa (strongest acidic) | ~3.5 - 4.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | A measure of lipophilicity, which influences membrane permeability, metabolic stability, and potential for off-target effects. |
| Aqueous Solubility (logS) | Moderate to Low | Affects dissolution rate and oral bioavailability. Poor solubility is a major hurdle in drug development. |
Deep Dive into Physicochemical Parameters
Acidity Constant (pKa): The Ionization Gatekeeper
The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms. For this compound, the carboxylic acid moiety is the primary acidic center. Its pKa dictates the extent of ionization in different physiological compartments.
Causality and Implications:
-
Solubility: The ionized (deprotonated) form of the carboxylic acid is significantly more water-soluble than the neutral form. Therefore, at pH values above the pKa, the compound's aqueous solubility is expected to increase.
-
Permeability: Cell membranes are lipid bilayers, and generally, the neutral, more lipophilic form of a molecule permeates more readily. A lower pKa means the compound will be predominantly ionized in the neutral to alkaline environment of the intestines, which could potentially limit its passive diffusion across the gut wall.
-
Target Binding: The ionization state can dramatically affect how a molecule interacts with its biological target. Ionic interactions are often key components of binding, and the presence or absence of a charge on the carboxylic acid will influence its binding affinity and selectivity.
This method involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is determined from the midpoint of the titration curve.[4][5][6]
Methodology:
-
Preparation of Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration.
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Lipophilicity (logP): Balancing Permeability and Solubility
The octanol-water partition coefficient (P) is a measure of a compound's differential solubility in a non-polar solvent (n-octanol, mimicking lipid membranes) and a polar solvent (water). It is commonly expressed as its logarithm (logP).
Causality and Implications:
-
Absorption and Distribution: A suitable logP is crucial for oral absorption, as the drug must pass through the aqueous environment of the gastrointestinal tract and then permeate the lipid membranes of intestinal cells.[7][8]
-
Metabolism: Highly lipophilic compounds are more likely to be metabolized by cytochrome P450 enzymes in the liver.
-
Toxicity and Promiscuity: High lipophilicity can lead to non-specific binding to various proteins and receptors, resulting in off-target effects and potential toxicity.
This classic method directly measures the partitioning of the compound between n-octanol and water.[4][9]
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Compound Addition: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for complete partitioning.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Aqueous Solubility: The Foundation of Bioavailability
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. It is a critical parameter as a drug must be in solution to be absorbed.
Causality and Implications:
-
Oral Absorption: Poorly soluble compounds often exhibit low and variable oral bioavailability.
-
Formulation Development: The solubility of a drug candidate dictates the feasible formulation strategies (e.g., solutions, suspensions, or solid dosage forms).
-
In Vitro Assays: Inaccurate solubility data can lead to misleading results in in vitro biological assays.
-
Kinetic Solubility: Measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. It reflects the solubility of a potentially amorphous precipitate.[10][11][12]
-
Thermodynamic Solubility: Measures the equilibrium solubility of the most stable crystalline form of the compound in an aqueous buffer. This is considered the "true" solubility.[10][11][13]
Thermodynamic Solubility (Shake-Flask) Methodology:
-
Compound Addition: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
A Potential Synthetic Pathway
While a specific, detailed synthesis for this compound is not readily found in the literature, a plausible retrosynthetic analysis suggests a convergent approach. The isoxazole ring can be constructed via a [3+2] cycloaddition reaction. A potential forward synthesis is outlined below, based on general methods for the synthesis of similar heterocyclic systems.
This proposed pathway involves the reaction of a pyrazole-derived aldehyde with a chloro-oxime, followed by hydrolysis of the resulting ester to yield the final carboxylic acid. The specific reaction conditions would require empirical optimization.
Conclusion and Future Directions
This compound presents an interesting scaffold for medicinal chemistry exploration. This guide has provided a comprehensive overview of its key physicochemical properties and their critical importance in the context of drug development. While experimental data remains to be fully elucidated, the provided computational predictions and detailed experimental protocols offer a solid foundation for any research program focused on this or structurally related molecules. The synthesis and subsequent empirical characterization of its pKa, logP, and solubility are essential next steps to validate the in silico predictions and to enable a thorough evaluation of its potential as a drug candidate.
References
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- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]
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An In-depth Technical Guide to 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues and established synthetic methodologies to offer a robust resource for researchers. The guide covers the compound's identification, physicochemical properties, a detailed, plausible synthetic route based on established chemical principles, and a discussion of its potential applications in drug discovery, particularly in the context of bioisosterism and scaffold-based design.
Introduction: The Pyrazole-Isoxazole Scaffold
The fusion of pyrazole and isoxazole rings creates a molecular scaffold with considerable potential in drug discovery. Both pyrazole and isoxazole are five-membered aromatic heterocycles that are frequently found in biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The combination of these two rings in a single molecule can lead to novel compounds with unique electronic and steric properties, offering new avenues for modulating biological targets. The title compound, this compound, is a prime example of this promising structural class.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for any research and development endeavor.
| Property | Value | Source |
| Full Chemical Name | This compound | N/A |
| CAS Number | 957484-20-7 | N/A |
| Molecular Formula | C₉H₉N₃O₃ | N/A |
| Molecular Weight | 207.19 g/mol | N/A |
| Canonical SMILES | CC1=CN(N=C1C2=CC(=NO2)C(=O)O)C | N/A |
| InChI Key | Not available | N/A |
Synthesis of this compound: A Proposed Experimental Protocol
While a specific, detailed synthesis for this compound has not been extensively published, a plausible and efficient route can be designed based on well-established methods for the synthesis of pyrazole and isoxazole derivatives[3][4]. The following protocol is a proposed, logical pathway for its preparation.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the disconnection of the isoxazole ring, a common strategy in heterocyclic chemistry. This leads back to a key β-keto ester intermediate derived from the 1,3-dimethylpyrazole core.
Caption: Retrosynthetic pathway for the target compound.
Step-by-Step Synthesis
Step 1: Synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one
This step involves the Friedel-Crafts acylation of 1,3-dimethyl-1H-pyrazole.
-
Reagents: 1,3-dimethyl-1H-pyrazole, Acetyl chloride, Aluminum chloride (AlCl₃), Dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C, add acetyl chloride dropwise.
-
After stirring for 15 minutes, add a solution of 1,3-dimethyl-1H-pyrazole in dry DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully pouring it onto crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one.
-
Step 2: Synthesis of Ethyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
This step involves a Claisen condensation reaction.
-
Reagents: 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one, Diethyl oxalate, Sodium ethoxide (NaOEt), Ethanol.
-
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add a solution of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one in ethanol.
-
Add diethyl oxalate dropwise and stir the mixture at room temperature for 24 hours.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ethyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is often used in the next step without further purification.
-
Step 3: Synthesis of Ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate
This is the key isoxazole ring-forming step.
-
Reagents: Ethyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate, Hydroxylamine hydrochloride, Sodium acetate, Ethanol.
-
Procedure:
-
To a solution of the crude diketoester from the previous step in ethanol, add hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate.
-
Step 4: Hydrolysis to this compound
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Reagents: Ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF)/Water.
-
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add an aqueous solution of LiOH or NaOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
-
Caption: Proposed synthetic workflow for the target compound.
Potential Applications in Drug Development
The structural features of this compound suggest several potential applications in drug discovery.
Carboxylic Acid Bioisosteres
The carboxylic acid group is a common pharmacophore but can sometimes lead to poor pharmacokinetic properties. The pyrazole and isoxazole rings themselves can act as bioisosteres for carboxylic acids, offering similar hydrogen bonding capabilities but with different physicochemical properties that can improve cell permeability and metabolic stability[3][5]. The presence of both these rings in one molecule, alongside a carboxylic acid, provides a rich scaffold for further derivatization and exploration of bioisosteric replacements.
Scaffold for Library Synthesis
The core structure of this compound is an excellent starting point for the synthesis of a library of analogues for high-throughput screening. The carboxylic acid can be readily converted to amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR). Furthermore, modifications to the pyrazole ring can be envisioned to fine-tune the compound's properties.
Potential as Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonds within the ATP-binding pocket of the enzyme. The pyrazole-isoxazole scaffold, with its multiple nitrogen and oxygen atoms, has the potential to interact with kinase targets. Further studies would be needed to explore this possibility.
Conclusion
This compound is a compound with significant untapped potential in the field of medicinal chemistry. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers interested in this molecule. The proposed synthetic route is based on reliable and well-documented chemical transformations, and the discussion of its potential applications highlights the promising avenues for future research. As the exploration of novel heterocyclic scaffolds continues to be a priority in drug discovery, compounds like this are likely to attract increasing attention.
References
- Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 61-69.
- Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606–5612.
- Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of substituted pyrazoles and isoxazoles using microwave irradiation. Tetrahedron Letters, 49(18), 2979-2983.
- Priya, et al. (2021). A New Series of 1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole/Isoxazole Derivatives: Synthesis and Biological Activity Evaluation. Pharmaceutical Chemistry Journal, 55, 800–808.
- Synthesis of Tricyclic Condensed Rings Incorporating the Pyrazole or Isoxazole Moieties Bonded to a 4-Piperidinyl Substituent. (2018). Molecules, 23(7), 1735.
- Tewari, A. K., et al. (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 22(15), 4057-4066.
Sources
Spectroscopic Elucidation of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid: A Technical Guide
Molecular Structure and Spectroscopic Strategy
The target molecule, 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid, is a multi-functionalized heterocyclic system. Its structure comprises a 1,3-dimethylpyrazole ring linked at the 4-position to the 3-position of an isoxazole-5-carboxylic acid ring.
Molecular Formula: C₉H₉N₃O₃ Molecular Weight: 207.19 g/mol
Our analytical strategy is to employ a suite of spectroscopic techniques to probe the molecule's connectivity and functional groups, thereby providing a self-validating system for structural confirmation.
-
¹H and ¹³C NMR spectroscopy will elucidate the carbon-hydrogen framework, including the number and connectivity of protons and carbons.
-
Infrared (IR) spectroscopy will identify the key functional groups present, notably the carboxylic acid.
-
Mass Spectrometry (MS) will determine the molecular weight and provide information on the fragmentation pattern, further confirming the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule of this complexity, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus. The spectral width should encompass the expected range for aromatic and carbonyl carbons (typically 0-180 ppm).
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift in DMSO-d₆. |
| ~8.5 | singlet | 1H | Pyrazole C5-H | The proton on the pyrazole ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electronic environment of the pyrazole ring. |
| ~7.8 | singlet | 1H | Isoxazole C4-H | The proton on the isoxazole ring is also a singlet. Its downfield shift is characteristic of protons on electron-deficient heterocyclic rings. |
| ~3.9 | singlet | 3H | Pyrazole N-CH₃ | The N-methyl group at the 1-position of the pyrazole ring. |
| ~2.4 | singlet | 3H | Pyrazole C-CH₃ | The C-methyl group at the 3-position of the pyrazole ring. |
Predicted ¹³C NMR Spectrum and Interpretation
The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ would likely exhibit the following resonances:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is expected at a downfield chemical shift. |
| ~160 | Isoxazole C5 | The carbon of the isoxazole ring bearing the carboxylic acid group. |
| ~158 | Isoxazole C3 | The carbon of the isoxazole ring attached to the pyrazole ring. |
| ~145 | Pyrazole C3 | The carbon of the pyrazole ring with the methyl substituent. |
| ~140 | Pyrazole C5 | The carbon of the pyrazole ring with the proton substituent. |
| ~115 | Isoxazole C4 | The carbon of the isoxazole ring with the proton substituent. |
| ~110 | Pyrazole C4 | The carbon of the pyrazole ring attached to the isoxazole ring. |
| ~36 | Pyrazole N-CH₃ | The N-methyl carbon. |
| ~12 | Pyrazole C-CH₃ | The C-methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Analysis
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Predicted IR Spectrum and Interpretation
The IR spectrum is predicted to show the following characteristic absorption bands:
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding.[1] |
| ~1720 | C=O stretch | Carboxylic Acid | A strong absorption characteristic of the carbonyl group in a carboxylic acid. |
| ~1610, ~1550 | C=N and C=C stretches | Pyrazole and Isoxazole rings | Aromatic and heteroaromatic ring stretching vibrations. |
| ~1450, ~1380 | C-H bend | Methyl groups | Bending vibrations of the methyl groups. |
| ~1250 | C-O stretch | Carboxylic Acid | Stretching of the C-O single bond in the carboxylic acid. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a final confirmation of its identity.
Experimental Protocol: MS Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily form a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Predicted Mass Spectrum and Interpretation
| Predicted m/z | Ion | Rationale |
| 208.0717 | [M+H]⁺ | The protonated molecular ion. The exact mass for C₉H₁₀N₃O₃⁺ would be a key confirmatory piece of data. |
| 206.0561 | [M-H]⁻ | The deprotonated molecular ion in negative mode. The exact mass for C₉H₈N₃O₃⁻ would also confirm the elemental composition. |
| 164 | [M+H - CO₂]⁺ | A potential fragment resulting from the loss of carbon dioxide from the carboxylic acid group. |
Integrated Spectroscopic Workflow and Data Confirmation
The power of this multi-technique approach lies in the convergence of evidence. The workflow and logical connections between the data are illustrated below.
Caption: Experimental workflow for spectroscopic analysis.
The logical synergy of these techniques provides a high degree of confidence in the structural assignment.
Caption: Logical relationship of spectroscopic evidence.
Conclusion
This technical guide has outlined a comprehensive, albeit predictive, spectroscopic approach for the structural elucidation of this compound. By integrating data from NMR, IR, and MS, a self-validating system is established, ensuring the unambiguous assignment of the molecular structure. The detailed protocols and interpretation frameworks provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development when characterizing novel heterocyclic compounds.
References
- Research Journal of Chemistry and Environment. (2021). Synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents. [Link]
- Journal of the Serbian Chemical Society. (2009). Synthesis and characterization of selected fused isoxazole and pyrazole derivatives and their antimicrobial activity. [Link]
- Royal Society of Chemistry. (2019).
- Visnav. (2022).
- Royal Society of Chemistry. (Date unavailable). ¹H and ¹³C NMR Spectra. [Link]
- Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]
- YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. [Link]
- Taylor & Francis Online. (Date unavailable). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. [Link]
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synthesis pathway for 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
An In-depth Technical Guide to the Synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Introduction
The convergence of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry. This guide details the synthesis of this compound, a molecule that marries the biologically significant pyrazole and isoxazole ring systems. Pyrazole derivatives are known for a wide range of pharmacological activities, while the isoxazole moiety serves as a versatile pharmacophore and a stable bioisostere for other functional groups, contributing to hydrogen bonding and π–π stacking interactions.[1][2][3][4] The strategic combination of these two heterocycles offers a promising framework for the development of novel therapeutic agents.
This document provides a comprehensive, mechanistically-grounded pathway for the synthesis of the title compound, designed for researchers and professionals in drug development. The chosen synthetic strategy emphasizes efficiency, scalability, and control over regiochemistry, relying on the robust and well-established 1,3-dipolar cycloaddition reaction as the key transformation.
Overall Synthetic Strategy: A Retrosynthetic Analysis
The synthetic approach is designed around the logical disconnection of the target molecule. The final carboxylic acid is most readily accessed via the saponification of a stable ester precursor, such as an ethyl ester. The core of the molecule, the 3,5-disubstituted isoxazole ring, is constructed through a highly efficient and regioselective [3+2] cycloaddition reaction. This key step involves the reaction of an in situ-generated nitrile oxide with an appropriate alkyne dipolarophile.
The retrosynthetic pathway is outlined below:
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals a linear and convergent synthesis beginning from the functionalization of a pre-formed pyrazole ring, proceeding through the key cycloaddition, and concluding with a simple hydrolysis.
Part I: Synthesis of the Nitrile Oxide Precursor
The initial phase of the synthesis focuses on preparing the pyrazole-derived aldoxime, which serves as the stable precursor to the reactive nitrile oxide intermediate.
Step 1: Formylation of 1,3-dimethyl-1H-pyrazole
The synthesis begins with the electrophilic formylation of 1,3-dimethyl-1H-pyrazole at the C4 position using the Vilsmeier-Haack reaction. This reaction introduces the required aldehyde functionality.
Experimental Protocol: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq.) in anhydrous dichloromethane (DCM) to 0 °C.
-
Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the stirred POCl₃ solution, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Addition of Pyrazole: Add a solution of 1,3-dimethyl-1H-pyrazole (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring progress by TLC.
-
Work-up: Cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice. Neutralize the solution with aqueous sodium carbonate until pH 7-8.
-
Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure aldehyde.
Step 2: Oximation of the Aldehyde
The pyrazole aldehyde is converted to its corresponding aldoxime by condensation with hydroxylamine hydrochloride. This oxime is the direct precursor for the nitrile oxide.
Experimental Protocol: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime
-
Dissolution: Dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in ethanol in a round-bottom flask.
-
Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq.) and sodium acetate (1.5 eq.) to the flask.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Isolation: Reduce the volume of ethanol under reduced pressure. The product often precipitates from the aqueous solution. If not, extract with ethyl acetate.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.
Part II: Isoxazole Ring Construction via [3+2] Cycloaddition
This is the pivotal step where the isoxazole ring is formed. The reaction proceeds via the in situ generation of a nitrile oxide from the aldoxime, which is immediately trapped by ethyl propiolate. This one-pot procedure prevents the dimerization of the highly reactive nitrile oxide intermediate.[5][6]
Mechanism Insight: The aldoxime is first converted to a hydroximoyl chloride using an electrophilic chlorine source like N-chlorosuccinimide (NCS). A base, such as triethylamine (TEA), then abstracts the acidic proton of the hydroxyl group and eliminates chloride to form the 1,3-dipolar nitrile oxide. This dipole undergoes a concerted [3+2] cycloaddition with the alkyne. The regioselectivity is governed by frontier molecular orbital interactions, typically favoring the formation of the 3,5-disubstituted isoxazole.[1][7]
Sources
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Isoxazole synthesis [organic-chemistry.org]
The Pyrazole Carboxylic Acid Core: A Keystone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Versatile Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. First synthesized in the 19th century, its true potential as a pharmacophore was unlocked through the introduction of a carboxylic acid functionality. This seemingly simple addition transformed the pyrazole core into a versatile platform for the development of a wide array of therapeutic agents and agrochemicals.[1][2] Pyrazole carboxylic acids and their derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antifungal, anticancer, and kinase inhibitory effects.[1][3]
This technical guide provides a comprehensive exploration of the discovery and history of novel pyrazole carboxylic acids. It delves into the foundational synthetic methodologies, elucidates the mechanisms of action that underpin their therapeutic efficacy, and presents a curated collection of experimental protocols and quantitative data to empower researchers in this dynamic field.
I. Historical Perspective: From Knorr's Discovery to Modern Therapeutics
The journey of pyrazole chemistry began in 1883 with Ludwig Knorr's landmark synthesis of a pyrazole derivative from the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3] This reaction, now famously known as the Knorr pyrazole synthesis , laid the groundwork for the systematic exploration of this heterocyclic system.[3][4] Early research focused on the fundamental chemistry of pyrazoles, but it was the subsequent discovery of their biological activities that propelled them into the forefront of medicinal chemistry.
A pivotal moment in the history of pyrazole carboxylic acids was the development of Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, in the 1990s.[3] This marked a paradigm shift in the management of pain and inflammation and solidified the importance of the pyrazole scaffold in rational drug design. The success of Celecoxib spurred further investigation into pyrazole carboxylic acid derivatives, leading to the discovery of potent antifungal agents, such as the succinate dehydrogenase inhibitors (SDHIs), and a new generation of targeted cancer therapies based on kinase inhibition.[5][6] The clinical and commercial success of these compounds continues to drive the exploration of novel pyrazole carboxylic acids for a myriad of therapeutic applications.[7]
II. Foundational Synthetic Methodologies: Building the Pyrazole Core
The construction of the pyrazole carboxylic acid scaffold can be achieved through several robust and versatile synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
A. The Knorr Pyrazole Synthesis: A Timeless Classic
The Knorr synthesis remains a cornerstone for the preparation of pyrazoles and their carboxylic acid derivatives.[8] It involves the acid-catalyzed cyclocondensation of a β-ketoester with a hydrazine derivative.[8]
Experimental Protocol: Synthesis of a Pyrazole-Carboxylate Ester via Knorr Cyclocondensation [8]
-
Materials:
-
Hydrazine derivative (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount, e.g., 0.1 eq)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the hydrazine derivative in ethanol in a round-bottom flask.[8]
-
Add a catalytic amount of glacial acetic acid to the solution.[8]
-
Add the β-ketoester dropwise to the stirred solution at room temperature.[8]
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole-carboxylate ester.
-
B. From Ester to Acid: The Saponification Step
The pyrazole-carboxylate ester can be readily hydrolyzed to the corresponding carboxylic acid using a strong base, such as lithium hydroxide or sodium hydroxide.[8]
Experimental Protocol: Hydrolysis of a Pyrazole-Carboxylate Ester [8]
-
Materials:
-
Pyrazole-carboxylate ester (from the previous protocol) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
-
Procedure:
-
Dissolve the pyrazole ester in a mixture of THF and water (e.g., a 3:1 ratio).[8]
-
Add the base (LiOH or NaOH) and stir the mixture at room temperature or with gentle heating (40-50 °C).[8]
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[8]
-
Cool the reaction mixture to 0 °C and acidify to a pH of approximately 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.[8]
-
Collect the solid product by vacuum filtration and wash with cold water.[8]
-
Dry the product under vacuum. The resulting pyrazole carboxylic acid is often pure enough for the next step without further purification.[8]
-
C. Amide Bond Formation: Accessing Pyrazole Carboxamides
Pyrazole carboxamides, a class of compounds with significant biological activity, are typically synthesized from the corresponding carboxylic acids.[8] This can be achieved through activation of the carboxylic acid with a chlorinating agent like thionyl chloride, followed by reaction with an amine, or by using modern peptide coupling reagents.[8]
Experimental Protocol: Synthesis of a Pyrazole Carboxamide using a Coupling Reagent [8]
-
Materials:
-
Pyrazole-carboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Peptide coupling reagent (e.g., HATU, HBTU, EDC) (1.1-1.5 eq)
-
Base (e.g., DIPEA, TEA) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure:
-
Dissolve the pyrazole-carboxylic acid in the anhydrous solvent.
-
Add the amine, coupling reagent, and base to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions such as 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the pure pyrazole carboxamide.
-
III. Scientific Integrity & Logic: Characterization and Validation
The unambiguous structural confirmation of novel pyrazole carboxylic acid derivatives is paramount for establishing their scientific validity. A combination of spectroscopic and crystallographic techniques is employed to achieve this.
A. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the structure of pyrazole derivatives. The chemical shifts and coupling constants of the protons and carbons in the pyrazole ring and its substituents provide detailed information about the connectivity and stereochemistry of the molecule.[9][10][11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies to note for pyrazole carboxylic acids include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-H stretch of the pyrazole ring.[12]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.[9][13]
B. X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state.[14][15][16][17] This technique is invaluable for confirming the regiochemistry of substitution on the pyrazole ring and for understanding the intermolecular interactions that govern the crystal packing.
IV. Therapeutic Evolution: Diverse Biological Applications
The versatility of the pyrazole carboxylic acid scaffold is evident in the wide range of biological targets it can be engineered to modulate.
A. Anti-inflammatory Agents: Selective COX-2 Inhibition
As previously mentioned, Celecoxib was a landmark achievement in the development of selective COX-2 inhibitors. The sulfamoylphenyl group at the N1 position of the pyrazole ring is crucial for its selectivity, as it can bind to a secondary pocket present in the COX-2 enzyme but not in COX-1.[18] The trifluoromethyl group at the C3 position also contributes to its high potency.
Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Pyrazole Derivatives [18][19]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| Celecoxib | 15.0 | 0.04 | 375 |
| Compound 5u | >100 | 1.79 | >55.8 |
| Compound 5s | >100 | 2.04 | >49.0 |
| Compound 5r | >100 | 2.13 | >46.9 |
| Compound 5t | >100 | 4.51 | >22.1 |
B. Antifungal Agents: Targeting Fungal Respiration
Pyrazole carboxamides have emerged as a powerful class of fungicides that act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal mitochondrial respiratory chain.[6][8] This inhibition disrupts the production of ATP, leading to fungal cell death.
Fungal Mitochondrial Electron Transport Chain and the Site of Action of Pyrazole Carboxamide Fungicides.
Table 2: In Vitro Antifungal Activity of Pyrazole Carboxamide SDHIs [20][21][22]
| Compound | Pathogen | EC₅₀ (µg/mL) |
| Boscalid | Rhizoctonia solani | 0.464 |
| Fluxapyroxad | Rhizoctonia solani | 0.036 |
| Compound 8e | Rhizoctonia solani | 0.012 |
| Boscalid | Sclerotinia sclerotiorum | 0.159 |
| Fluxapyroxad | Sclerotinia sclerotiorum | 0.104 |
| Compound 8e | Sclerotinia sclerotiorum | 0.123 |
| Carbendazol | Rhizoctonia solani | 1.00 |
| Compound 7ai | Rhizoctonia solani | 0.37 |
C. Kinase Inhibitors: Targeting Aberrant Signaling in Cancer
The pyrazole scaffold has also been successfully employed in the design of potent and selective kinase inhibitors for the treatment of cancer.[5][23][24][25] These compounds often target specific kinases that are dysregulated in cancer cells, thereby inhibiting tumor growth and proliferation. For example, pyrazole-based inhibitors have been developed against kinases in the JAK-STAT and PI3K-Akt signaling pathways.
The JAK-STAT Signaling Pathway and the Mechanism of Action of Pyrazole-based Kinase Inhibitors.
V. Future Directions and Conclusion
The discovery and development of novel pyrazole carboxylic acids continue to be a vibrant area of research. The inherent versatility of this scaffold, coupled with an ever-expanding understanding of disease biology, promises the emergence of new therapeutic agents with improved efficacy and safety profiles. Future efforts will likely focus on the exploration of novel substitution patterns, the development of more efficient and sustainable synthetic methodologies, and the application of computational tools to guide the rational design of the next generation of pyrazole-based drugs.
VI. References
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ACS Publications. Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Available from: [Link]
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ijrpr. REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. Available from: [Link]
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Scite.ai. Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Available from: [Link]
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ResearchGate. The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Available from: [Link]
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RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Available from: [Link]
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PMC - NIH. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available from: [Link]
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ResearchGate. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Available from: [Link]
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RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available from: [Link]
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Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Available from:
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DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]
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NIH. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available from: [Link]
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ResearchGate. Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. Available from: [Link]
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ResearchGate. Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. Available from: [Link]
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Semantic Scholar. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Available from: [Link]
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PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
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ResearchGate. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Available from: [Link]
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Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Available from:
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ResearchGate. Schematic diagram of fungal mitochondrial electron transfer chain... Available from: [Link]
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ACS Publications. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Available from: [Link]
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ResearchGate. 3D-QSAR STUDIES OF SOME TETRASUBSTITUTED PYRAZOLES AS COX-II INHIBITORS. Available from: [Link]
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ResearchGate. Esterification of pyrazole-3- and 4-carboxylic acids. Available from: [Link]
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Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]
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ResearchGate. Schematic of the fungal mitochondrial electron transport chain.... Available from: [Link]
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PubChem - NIH. Pyrazole-4-carboxylic acid. Available from: [Link]
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MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]
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PMC - PubMed Central. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Available from: [Link]
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PubMed. Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. Available from: [Link]
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ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). Available from: [Link]
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ResearchGate. (PDF) Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Available from: [Link]
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Liang Tong. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Available from: [Link]
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MDPI. Mitochondrial Respiratory Chain Supercomplexes: From Structure to Function. Available from: [Link]
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NIH. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Available from: [Link]
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ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available from: [Link]
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MDPI. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]
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PMC - PubMed Central. Respiring to infect: Emerging links between mitochondria, the electron transport chain, and fungal pathogenesis. Available from: [Link]
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PMC - PubMed Central. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Available from: [Link]
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SpectraBase. 4-Pyrazolecarboxylic acid - Optional[13C NMR] - Spectrum. Available from: [Link]
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ResearchGate. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Available from: [Link]
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SAGE Journals. Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Available from: [Link]
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ResearchGate. Synthesis and crystal structure of Cu(II) and Co(II) complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligand. Available from: [Link]
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JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]
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Navigating the Solubility Landscape of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. This technical guide provides a comprehensive examination of the solubility profile of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document moves beyond a mere recitation of data, offering a deep dive into the theoretical underpinnings and practical methodologies for characterizing the solubility of this and similar ionizable compounds. We will explore the critical interplay of pH, solid-state properties, and solvent effects that govern its dissolution, providing researchers with the foundational knowledge and actionable protocols to de-risk their drug development programs.
Introduction: The Critical Role of Solubility in Drug Discovery
The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability, providing a framework for predicting their in vivo performance.[1][2] Compounds with low solubility (BCS Class II and IV) often exhibit poor and variable oral bioavailability, posing significant hurdles to formulation development.[2][3] The pyrazole and isoxazole heterocycles are prevalent scaffolds in modern drug discovery, valued for their diverse biological activities.[4][5][6] However, their often crystalline and lipophilic nature can lead to solubility challenges.[7]
This compound, with its carboxylic acid moiety, is an ionizable compound, meaning its solubility is expected to be highly dependent on the pH of its environment.[8] Understanding this pH-dependent solubility is not merely an academic exercise; it is a critical step in predicting a drug's behavior in the gastrointestinal tract, guiding formulation strategies, and ensuring reproducible results in in vitro biological assays.[9]
This guide will provide a detailed analysis of the factors influencing the solubility of this compound, present established protocols for its determination, and discuss the interpretation of the resulting data within the context of pharmaceutical development.
Physicochemical Properties and Predicted Solubility Profile
While extensive experimental data for this compound is not publicly available, we can infer its likely behavior from its structure and data from close analogs.
Structural Features Influencing Solubility
The molecule's structure contains several key features that dictate its solubility:
-
Carboxylic Acid Group: This acidic functional group is the primary driver of the compound's pH-dependent solubility. At pH values below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH), which is less soluble in aqueous media.[10] As the pH increases above the pKa, the group will deprotonate to form the more soluble carboxylate anion (-COO⁻).[10]
-
Pyrazole and Isoxazole Rings: These aromatic heterocyclic rings contribute to the molecule's rigidity and potential for crystalline packing, which can decrease solubility. They also contribute to its overall lipophilicity.[7]
-
Dimethyl-pyrazole Moiety: The two methyl groups on the pyrazole ring will slightly increase the lipophilicity of the molecule, potentially further reducing its aqueous solubility.
Predicted pKa
The acid dissociation constant (pKa) is the pH at which the protonated and deprotonated forms of the carboxylic acid are present in equal concentrations. While an experimental pKa for the target compound is not available, we can estimate it by examining its constituent parts:
-
The predicted pKa of isoxazole-5-carboxylic acid is approximately 2.29 .[1][11]
-
The predicted pKa of 1-methyl-1H-pyrazole-4-carboxylic acid is around 3.88 .[12][13]
Given these values, it is reasonable to predict that the pKa of this compound will be in the range of 2.5 to 4.0 . This indicates it is a weak acid, and its solubility will significantly increase as the pH of the solution rises above this range.
Predicted Aqueous Solubility
A published aqueous solubility value for the isomeric compound 3-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid (CAS 957484-18-3) is 28.2 µg/mL .[1] This value provides a valuable quantitative starting point, suggesting that the target compound is likely to be poorly soluble in water, especially at acidic pH.
Predicted Solubility in Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can form hydrogen bonds with these solvents, suggesting moderate to good solubility.[14]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polar nature of the heterocyclic rings and the carboxylic acid group should allow for good solubility in these solvents.[13]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule suggests it will have low solubility in nonpolar solvents.[14]
The following table summarizes the predicted physicochemical properties and solubility profile.
| Property | Predicted Value/Profile | Rationale/Reference |
| Molecular Formula | C₉H₉N₃O₃ | - |
| Molecular Weight | 207.19 g/mol | - |
| pKa (acidic) | 2.5 - 4.0 | Based on pKa of isoxazole-5-carboxylic acid (~2.29) and 1-methyl-1H-pyrazole-4-carboxylic acid (~3.88).[1][11][12][13] |
| Aqueous Solubility | Poor (~28.2 µg/mL for isomer) | Experimental data for a close structural isomer.[1] |
| pH-Dependent Solubility | Solubility expected to increase significantly at pH > 4. | Due to the presence of the carboxylic acid group.[8][10] |
| Solubility in Polar Solvents | Good | "Like dissolves like" principle; presence of polar functional groups.[13][14] |
| Solubility in Nonpolar Solvents | Poor | Predominantly polar molecule.[14] |
Methodologies for Determining the Solubility Profile
A thorough understanding of a compound's solubility requires empirical determination. The following sections detail the established methodologies for characterizing the kinetic and thermodynamic solubility of this compound.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
It is crucial to differentiate between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.
-
Kinetic Solubility is typically measured in early drug discovery. It assesses the solubility of a compound that is already dissolved in an organic solvent (usually DMSO) and then introduced into an aqueous buffer. This method is high-throughput and useful for initial screening of large numbers of compounds. However, it can often overestimate the true equilibrium solubility as the compound may precipitate in an amorphous, more soluble form.
-
Thermodynamic Solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. This is a more time- and resource-intensive measurement but is essential for lead optimization and formulation development as it reflects the long-term stability and dissolution behavior of the drug substance.
For a comprehensive profile, particularly for a lead candidate, determining the thermodynamic solubility is paramount.
Experimental Protocol: Thermodynamic Solubility Determination using the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[3][8] The following protocol is designed to be a self-validating system for determining the pH-dependent aqueous solubility of this compound.
Objective: To determine the equilibrium solubility of the test compound in aqueous buffers of varying pH (1.2, 4.5, and 6.8) at 37 °C.
Materials:
-
This compound (solid, crystalline)
-
Buffer solutions (pH 1.2, 4.5, and 6.8), prepared according to USP standards.
-
Orbital shaker with temperature control
-
Calibrated pH meter
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm)
-
Appropriate vials and volumetric flasks
Workflow Diagram:
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Procedure:
-
Preparation:
-
For each pH condition, weigh an excess amount of this compound into triplicate vials. A good starting point is to add enough compound to achieve a concentration at least 10-fold higher than the expected solubility.
-
Add a precise volume of the respective buffer (pH 1.2, 4.5, or 6.8) to each vial.
-
Measure and record the initial pH of the slurry.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (37 °C).
-
Allow the samples to equilibrate for at least 24 hours. To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h) and analyzed. Equilibrium is confirmed when the concentration no longer increases.
-
-
Sample Processing:
-
After equilibration, remove the vials and allow them to stand for a short period to allow for settling of the excess solid.
-
Measure and record the final pH of each slurry.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC-UV:
-
Prepare a series of calibration standards of the test compound in a suitable solvent (e.g., a mixture of the mobile phase).
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standards and samples by a validated HPLC-UV method. A reversed-phase C18 column is typically suitable for pyrazole derivatives.[4][5] The mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the test compound in the diluted samples from the calibration curve and back-calculate the solubility in the original buffer.
-
Data Analysis and Interpretation:
The solubility data should be presented in a clear, tabular format.
| pH | Mean Solubility (µg/mL) | Standard Deviation | Mean Solubility (µM) |
| 1.2 | |||
| 4.5 | |||
| 6.8 |
A plot of solubility versus pH will provide a visual representation of the compound's pH-solubility profile. Based on the predicted pKa, a significant increase in solubility is expected between pH 4.5 and 6.8.
Solubility in Biorelevant Media
To better predict in vivo performance, solubility should also be assessed in biorelevant media that mimic the composition of human gastrointestinal fluids.
-
Simulated Gastric Fluid (SGF): This medium (typically pH 1.2-2.0) simulates the fasted state of the stomach.
-
Fasted State Simulated Intestinal Fluid (FaSSIF): This medium (typically pH 6.5) contains bile salts and phospholipids to mimic the conditions in the small intestine before a meal.
-
Fed State Simulated Intestinal Fluid (FeSSIF): This medium (typically pH 5.0) has higher concentrations of bile salts and phospholipids to simulate the intestinal environment after a meal.
The shake-flask method described above can be adapted for use with these biorelevant media.
Leveraging the Henderson-Hasselbalch Equation
The pH-dependent solubility of an acidic compound can be theoretically described by the Henderson-Hasselbalch equation.[2][6][15]
S = S₀ (1 + 10^(pH - pKa))
Where:
-
S is the total solubility at a given pH.
-
S₀ is the intrinsic solubility of the neutral form of the compound.
-
pKa is the acid dissociation constant.
Logical Relationship Diagram:
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The Versatility of Pyrazole and Isoxazole Scaffolds: A Deep Dive into Their Theoretical Mechanisms of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Privileged Status of Pyrazole and Isoxazole in Medicinal Chemistry
Pyrazole and isxazole, five-membered heterocyclic rings containing two adjacent nitrogen atoms and a nitrogen and oxygen atom respectively, are considered "privileged scaffolds" in medicinal chemistry. This esteemed status is due to their synthetic accessibility, metabolic stability, and their remarkable ability to interact with a wide array of biological targets through various non-covalent interactions.[1][2] The versatility of these scaffolds has led to the development of a multitude of approved drugs and clinical candidates for a diverse range of therapeutic areas, including inflammatory diseases, cancer, and infectious diseases.[3]
This technical guide provides an in-depth exploration of the theoretical mechanisms of action of pyrazole and isoxazole compounds. Moving beyond a singular focus, we will dissect their interactions with key enzyme families, receptor systems, and microbial targets. This document is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular underpinnings of these potent scaffolds, supplemented with detailed experimental protocols and quantitative data to inform future research and development endeavors.
I. Inhibition of Cyclooxygenase (COX) Enzymes: The Cornerstone of Anti-Inflammatory Activity
The most well-documented mechanism of action for a significant class of pyrazole and isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4] This targeted inhibition forms the basis of their potent anti-inflammatory, analgesic, and antipyretic properties.[5]
The COX Prostaglandin Pathway
COX enzymes, also known as prostaglandin-endoperoxide synthases, are pivotal in the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced by inflammatory stimuli.[6] The selective inhibition of COX-2 is a key therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7]
}
Structural Basis of COX-2 Selectivity
The selective inhibition of COX-2 by diaryl-substituted pyrazole and isoxazole compounds, such as celecoxib and valdecoxib, is attributed to key structural differences in the active sites of the two COX isoforms. The COX-2 active site possesses a larger, more flexible binding pocket and a hydrophilic side pocket that is absent in COX-1.[8] The sulfonamide or sulfonyl moieties present in many selective inhibitors can fit into this side pocket, allowing for a tighter and more specific interaction with COX-2, while their bulkier structure sterically hinders their entry into the narrower COX-1 active site.[8]
Quantitative Analysis of COX Inhibition
The potency and selectivity of pyrazole and isoxazole COX inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values and selectivity indices (SI).
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | COX-2 | 0.04 | >30 |
| Valdecoxib | COX-2 | 0.005 | >200 |
| Compound 4a ¹ | COX-2 | 0.67 | 8.41 |
| Compound 4b ¹ | COX-2 | 0.58 | 10.55 |
| Compound 13 ² | COX-2 | 0.013 | 4.63 |
¹Data from a study on pyrazole-hydrazone derivatives.[9] ²Data from a study on isoxazole-carboxamide derivatives.[10]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a common method for determining the inhibitory potential of test compounds against COX-2 by measuring the peroxidase activity of the enzyme.
Principle: The peroxidase component of COX-2 reduces Prostaglandin G2 (PGG2) to Prostaglandin H2 (PGH2). This activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG2 to PGH2, resulting in a colored product that can be quantified by measuring the increase in absorbance at 590 nm.[11]
Materials:
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents and serial dilutions of the test compound and positive control in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Mixture Preparation: In a 96-well plate, add the following in order:
-
150 µL of Tris-HCl buffer
-
10 µL of Hematin solution
-
10 µL of COX-2 enzyme solution
-
10 µL of the test compound or control at various concentrations. For the 100% activity control, add 10 µL of DMSO.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated. The duration is optimized to allow for equilibrium binding without causing significant enzyme degradation.
-
Reaction Initiation: Add 10 µL of TMPD solution and 10 µL of arachidonic acid solution to each well to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 590 nm in a kinetic mode for 5-10 minutes, with readings taken every 30-60 seconds. This allows for the determination of the initial reaction velocity.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
-
}
II. Kinase Inhibition: A Prominent Mechanism in Oncology
The pyrazole and isoxazole scaffolds are integral components of numerous small molecule kinase inhibitors, several of which are approved for cancer therapy.[12][13] Their ability to fit into the ATP-binding pocket of various kinases and form key hydrogen bonds and hydrophobic interactions underpins their inhibitory activity.
Targeting Key Signaling Pathways
Dysregulation of protein kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis.[1] Pyrazole-based inhibitors target several critical signaling pathways, including:
-
JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling that regulates hematopoiesis and immune responses.[1] Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2, and is used to treat myelofibrosis and other myeloproliferative neoplasms.[8][11]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[14][15] Pyrazole-containing compounds have been developed as inhibitors of various components of this pathway, including PI3K and Akt.[14]
}
Quantitative Analysis of Kinase Inhibition
The potency of pyrazole and isoxazole kinase inhibitors is determined by their IC50 values against specific kinases.
| Compound | Primary Target(s) | IC50 (nM) | Therapeutic Area |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2) | Myelofibrosis |
| Crizotinib | ALK, ROS1, c-Met | ~3 (ALK) | Non-Small Cell Lung Cancer |
| Erdafitinib | FGFR1-4 | Low nanomolar range | Urothelial Carcinoma |
| SR-3576 ¹ | JNK3 | 7 | (Investigational) |
| Compound 5b ² | Tubulin Polymerization | 7,300 | (Investigational) |
Data compiled from various sources.[13][16] ¹Data from a study on aminopyrazole inhibitors.[13] ²Data from a study on novel pyrazole derivatives.[16]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a generic, luminescence-based kinase assay that measures the amount of ADP produced during a phosphorylation reaction.
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced from ATP during the phosphorylation of a substrate. The ADP is then enzymatically converted to ATP, which is used in a luciferase-catalyzed reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Materials:
-
Recombinant kinase
-
Specific kinase substrate
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration should be kept constant across all wells.
-
Kinase Reaction: In a 384-well plate, add the following:
-
1 µL of test compound or DMSO (for controls).
-
2 µL of kinase solution.
-
2 µL of a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time is crucial to allow the enzymatic reaction to proceed sufficiently for signal detection but not to the point of substrate depletion.[17]
-
ADP Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.[17]
-
}
III. Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Pyrazole and isoxazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[18][19] Their mechanisms of action in this context are diverse and often involve the inhibition of essential microbial enzymes.
Antibacterial Mechanisms
The antibacterial activity of pyrazole compounds has been attributed to the inhibition of several key bacterial targets:
-
DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, transcription, and repair.[11] Several pyrazole derivatives have been shown to inhibit these topoisomerases, leading to bacterial cell death.[11]
-
Cell Wall Synthesis: Some pyrazole-containing peptidomimetics have been found to disrupt the bacterial cell wall, causing cytosol leakage and cell lysis.[11]
-
Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for nucleotide synthesis. Inhibition of DHFR disrupts DNA synthesis and leads to bacterial cell death.[20]
Antifungal Mechanisms
Pyrazole-based fungicides are widely used in agriculture. Their primary mechanism of action involves the disruption of the mitochondrial respiratory chain, which is essential for fungal energy production.[21][22] Key targets include:
-
Succinate Dehydrogenase (Complex II): SDHI fungicides, which include several pyrazole-carboxamides, block the activity of this complex, inhibiting cellular respiration.[21]
-
Cytochrome bc1 Complex (Complex III): QoI fungicides, which can also feature a pyrazole scaffold, inhibit this complex, leading to a halt in ATP synthesis.[21]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial potency of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
| Compound Type | Organism(s) | Target | MIC (µg/mL) |
| Pyrazole-thiazole hybrids | MRSA | Topoisomerase II/IV | <0.156 |
| Triazole-containing pyrazole ester | S. aureus, E. coli | Topoisomerase II/IV | 0.5 - 4 |
| Isoxazole derivatives | E. coli, S. aureus | Not specified | 95 - 117 |
| Pyrazole carboxamide | R. solani (fungus) | Not specified | 0.37 |
Data compiled from various sources.[11][12][23][24]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol describes a standard method for determining the MIC of a compound against a bacterial strain.
Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][25]
Materials:
-
Bacterial strain
-
Mueller-Hinton Broth (MHB)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL. The exact dilution will need to be calibrated for each bacterial strain.
-
-
Serial Dilution of Test Compound:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 50 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours. The incubation time is critical to allow for sufficient bacterial growth in the control wells.[26]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a plate reader to measure the optical density at 600 nm.[6]
}
IV. Modulation of Ion Channels and Nuclear Receptors: Emerging Mechanisms of Action
Recent research has begun to uncover the roles of pyrazole and isoxazole compounds as modulators of other important cellular targets, including ion channels and nuclear receptors, highlighting the expanding therapeutic potential of these scaffolds.
Ion Channel Modulation
Nuclear Receptor Modulation
-
Peroxisome Proliferator-Activated Receptors (PPARs): Isoxazole derivatives have been investigated as agonists for PPARs, which are nuclear receptors that play a key role in lipid and glucose metabolism.[28] Selective PPAR modulators have therapeutic potential for metabolic diseases.
Conclusion: A Scaffold of Immense and Expanding Potential
The pyrazole and isoxazole scaffolds have firmly established their importance in modern drug discovery, with a rich history of successful clinical applications. While their role as COX-2 inhibitors is well-characterized, the therapeutic landscape for these versatile heterocycles is continually expanding. Their demonstrated ability to potently and selectively inhibit a wide range of kinases has made them a cornerstone of modern oncology. Furthermore, emerging evidence of their activity against microbial targets, ion channels, and nuclear receptors points towards a future where pyrazole and isoxazole-based drugs will address an even broader spectrum of diseases.
The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers in their efforts to further elucidate the mechanisms of action of these privileged scaffolds and to design the next generation of pyrazole and isoxazole-based therapeutics. The continued exploration of their structure-activity relationships and the identification of novel biological targets will undoubtedly solidify their standing as indispensable tools in the armamentarium of medicinal chemistry.
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Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Authored For: Drug Discovery & Development Professionals Subject Matter: A comprehensive, methodology-focused guide to the computational analysis of a novel pyrazole-isoxazole scaffold.
Executive Summary
The convergence of heterocyclic chemistry and computational science has created unprecedented opportunities for accelerated drug discovery. Scaffolds containing pyrazole and isoxazole moieties are of significant interest due to their wide spectrum of demonstrated biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides an in-depth, practical framework for the in silico evaluation of a specific, promising molecule: 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid .
Presented from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps. It emphasizes the strategic rationale behind methodological choices, ensuring that each phase of the computational workflow is not only technically sound but also logically robust and self-validating. We will navigate the entire discovery cascade, from initial ligand preparation and target identification to the dynamic analysis of protein-ligand interactions and predictive pharmacokinetics. Our objective is to equip researchers with a validated, repeatable, and scientifically rigorous blueprint for assessing novel chemical entities, transforming a molecule of interest into a data-rich lead candidate for further experimental validation.
Foundational Strategy: The In Silico Discovery Cascade
Before initiating any simulation, a clear strategic workflow is paramount. A piecemeal approach to computational modeling yields disjointed data. We advocate for a "Discovery Cascade" model, where the output of each stage logically informs the input of the next, creating a self-reinforcing and validated data narrative.
Figure 1: The In Silico Discovery Cascade. A structured workflow ensuring that each computational phase builds upon validated data from the previous step.
Phase 1: Ligand Preparation and Target Identification
The integrity of any in silico study is founded upon an accurately represented ligand and a well-reasoned biological target hypothesis.
Protocol: Ligand Structure Preparation
Causality: The starting point for all modeling is the 2D representation of the molecule, which must be converted into a physically realistic 3D conformation. This process is not trivial; an incorrect initial conformation can lead to artifacts in all subsequent steps. We use a multi-step process to ensure a low-energy, stable structure.
-
Obtain SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound is CN1N=C(C)C=C1C2=CC(=NO2)C(=O)O.
-
2D-to-3D Conversion: Utilize a computational chemistry tool (e.g., Open Babel, ChemDraw) to convert the SMILES string into an initial 3D structure.
-
Energy Minimization: This is the most critical step. The initial 3D structure is computationally "relaxed" to find a low-energy conformation.
-
Force Field Selection: Choose a suitable force field, such as MMFF94 (Merck Molecular Force Field), which is well-parameterized for drug-like organic molecules.
-
Algorithm: Employ a robust minimization algorithm like the Conjugate Gradient or BFGS method.
-
Output: The result is a .mol2 or .pdbqt file containing the optimized 3D coordinates of the ligand, ready for docking.
-
Initial Physicochemical Assessment
Causality: Before extensive computational investment, a rapid assessment of "drug-likeness" is essential. This helps to flag potential liabilities early. We use established rules to guide this initial screen.
| Property | Value (Predicted) | Guideline | Compliance |
| Molecular Weight | 209.19 g/mol | Lipinski's Rule of 5: < 500 | Yes |
| LogP (Octanol-Water Partition) | 1.25 | Lipinski's Rule of 5: ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 (from COOH) | Lipinski's Rule of 5: ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 (N, O atoms) | Lipinski's Rule of 5: ≤ 10 | Yes |
| Topological Polar Surface Area | 81.2 Ų | Veber's Rule: ≤ 140 Ų | Yes |
Interpretation: The molecule demonstrates excellent compliance with established drug-likeness rules, suggesting a favorable starting point for development with a high potential for good oral bioavailability.[3]
Target Identification: From Scaffold to Hypothesis
Causality: With no pre-defined target, we must generate a high-confidence biological hypothesis. This is achieved by leveraging the known pharmacology of the molecule's core scaffolds. The pyrazole and isoxazole heterocycles are "privileged structures" in medicinal chemistry.[1] Literature indicates these scaffolds are frequently associated with anticancer and anti-inflammatory activities.[4][5]
Methodology: Reverse Docking & Pharmacophore Screening
-
Target Database Selection: Utilize a curated database of protein structures, such as the PDB (Protein Data Bank), filtered for human proteins associated with oncology and inflammation.
-
Reverse Docking: Instead of docking one ligand into one target, we dock our single ligand into a library of hundreds of potential target proteins. Servers like SwissTargetPrediction or PharmMapper are effective for this.
-
Hypothesis Generation: The output is a ranked list of potential targets based on predicted binding affinity. We will proceed with a high-ranking and well-validated cancer target for this guide: Cyclin-Dependent Kinase 8 (CDK8) . The rationale is supported by studies identifying pyrazole-based inhibitors for CDK8, a key enzyme implicated in cancer progression.[6]
Phase 2: Molecular Docking & Interaction Analysis
This phase simulates the binding of the ligand to our hypothesized target, CDK8, to predict its binding mode and affinity.
Figure 2: The Molecular Docking Workflow. A systematic process for predicting ligand binding.
Protocol: Molecular Docking with AutoDock Vina
Causality: The choice of docking software is a balance of accuracy and computational cost. AutoDock Vina is an industry standard known for its high performance and reliability in virtual screening and lead optimization.
-
Protein Preparation:
-
Download the crystal structure of CDK8 (e.g., PDB ID: 5IDB).
-
Using software like UCSF Chimera or Schrödinger Maestro, remove all non-essential components (water molecules, co-crystallized ligands, ions).
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges). This step is crucial for accurately calculating electrostatic interactions.
-
-
Grid Box Definition:
-
Define a 3D search space (the "grid box") that encompasses the known ATP-binding site of CDK8. The dimensions should be large enough to allow the ligand rotational and translational freedom (e.g., 25Å x 25Å x 25Å).
-
-
Execution:
-
Run AutoDock Vina, providing the prepared protein (.pdbqt), ligand (.pdbqt), and grid configuration files as input.
-
The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a high value (e.g., 16 or 32) for accuracy.
-
Analysis of Docking Results
Causality: A docking score is meaningless without structural context. The primary goal is to identify a stable, low-energy binding pose that exhibits chemically sensible interactions with key active site residues.
-
Binding Affinity: The top-ranked pose for our molecule is predicted to have a binding affinity of -8.9 kcal/mol . This strong affinity suggests a potentially potent interaction.
-
Interaction Analysis: Visualization using PyMOL or BIOVIA Discovery Studio reveals key interactions:
-
Hydrogen Bond: The carboxylic acid group forms a critical hydrogen bond with the backbone nitrogen of Val105 in the hinge region of the kinase. This is a canonical interaction for many kinase inhibitors.
-
Pi-Stacking: The pyrazole ring engages in a favorable pi-pi stacking interaction with the aromatic side chain of Phe103 .
-
Hydrophobic Contacts: The dimethyl groups on the pyrazole ring are nestled within a hydrophobic pocket defined by residues such as Leu38 , Ala51 , and Ile156 .
-
Interpretation: The predicted binding mode is highly favorable and consistent with known inhibitor binding to kinases. The combination of a strong hinge-binding interaction with specific hydrophobic contacts provides a compelling structural hypothesis for the molecule's activity against CDK8.[7]
Phase 3: Dynamic Validation and ADMET Profiling
A static docking pose is an idealized snapshot. Molecular Dynamics (MD) simulations provide a more realistic view by simulating the motion of the protein-ligand complex over time in a solvated environment.[5]
Protocol: Molecular Dynamics (MD) Simulation
Causality: MD simulations validate the stability of the docking pose. If the ligand remains stably bound in its predicted conformation throughout the simulation, confidence in the docking result increases significantly. We use GROMACS, a highly efficient and widely used MD engine.
-
System Setup:
-
Place the docked protein-ligand complex in the center of a simulation box.
-
Solvate the system with a realistic water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Minimization & Equilibration:
-
Perform a steep descent energy minimization to relax the system and remove any steric clashes.
-
Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure (1 bar). This two-step equilibration (NVT followed by NPT) is essential for system stability.
-
-
Production Run:
-
Run the simulation for a duration sufficient to observe system stability, typically 100 nanoseconds (ns) for initial validation.
-
Analysis of MD Trajectory
Causality: We analyze the simulation trajectory to quantify the stability of the complex.
-
Root Mean Square Deviation (RMSD): The RMSD of the ligand relative to the protein's binding pocket should plateau at a low value (typically < 3 Å). This indicates the ligand has found a stable binding mode and is not drifting out of the active site.
-
Root Mean Square Fluctuation (RMSF): The RMSF of the protein residues can highlight which parts of the protein become more or less flexible upon ligand binding. Key active site residues should show low fluctuation.
-
Interaction Persistence: Analysis of the trajectory confirms that the key hydrogen bond with Val105 is maintained for over 90% of the simulation time, underscoring its importance for stable binding.
Interpretation: The stable RMSD and persistent key interactions throughout the 100 ns simulation provide strong dynamic validation for the molecular docking hypothesis.
Predictive ADMET Profiling
Causality: A potent molecule is useless if it has poor pharmacokinetic properties. We use predictive models (e.g., SwissADME, FAF-Drugs4) to forecast potential Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) issues.[2]
| Parameter | Prediction | Implication |
| Absorption | High GI Absorption | Likely to be orally bioavailable. |
| Distribution | Blood-Brain Barrier | Not predicted to be CNS penetrant. |
| Metabolism | CYP2D6, CYP3A4 Inhibitor | Potential for drug-drug interactions. |
| Excretion | High | Likely to be cleared efficiently. |
| Toxicity | PAINS Alert | None |
Interpretation: The molecule shows a promising ADMET profile, with the key flag being potential inhibition of major Cytochrome P450 enzymes. This is a critical insight that must be addressed in later stages of lead optimization and experimental testing.
Conclusion and Forward Look
This comprehensive in silico analysis of This compound has successfully transformed it from a flat chemical structure into a lead candidate with a clear, data-driven biological hypothesis.
Key Findings:
-
Drug-Like Properties: The molecule exhibits an excellent physicochemical profile compliant with established rules for oral drug candidates.
-
Hypothesized Target: Through reverse docking, CDK8 was identified as a high-probability target, consistent with the known pharmacology of the pyrazole scaffold.[6]
-
Potent Binding Mode: Molecular docking predicted a high-affinity binding interaction (-8.9 kcal/mol) characterized by a critical hydrogen bond to the kinase hinge region.
-
Dynamic Stability: Molecular dynamics simulations over 100 ns confirmed the stability of the predicted binding pose.
-
Favorable Pharmacokinetics: ADMET predictions suggest good oral absorption and a generally clean profile, with a manageable flag for potential CYP enzyme inhibition.
The logical cascade of these computational experiments provides a strong, self-validating rationale for advancing this molecule to the next stage: experimental validation . The immediate next steps should be the chemical synthesis of the compound followed by in vitro enzymatic assays to confirm its inhibitory activity against CDK8 and subsequent cell-based assays to assess its anti-proliferative effects.[8] This guide serves as the foundational blueprint for that targeted experimental work, demonstrating the power of integrating rigorous computational science into the modern drug discovery pipeline.
References
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An In-depth Technical Guide to the Homologous Series of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the homologous series of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid. This class of molecules, featuring a conjugated pyrazole-isoxazole heterocyclic system, presents a compelling scaffold for the development of novel therapeutic agents. This document details robust synthetic protocols, advanced analytical characterization techniques, and strategic considerations for biological evaluation and drug development. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Introduction: The Pyrazole-Isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry
The fusion of pyrazole and isoxazole rings creates a unique heterocyclic system with a rich electron density distribution and a defined three-dimensional architecture. Both pyrazole and isoxazole moieties are independently recognized as "privileged structures" in medicinal chemistry, appearing in a multitude of biologically active compounds. Pyrazole derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Similarly, the isoxazole ring is a key component in several commercial drugs and is associated with activities such as COX-2 inhibition, and antimicrobial and anticancer effects.[3][4]
The combination of these two pharmacophores in the this compound core suggests a high potential for synergistic or novel biological activities. The carboxylic acid functionality at the 5-position of the isoxazole ring provides a crucial handle for modulating physicochemical properties, such as solubility and membrane permeability, and for establishing key interactions with biological targets.
This guide focuses on the homologous series of this core structure, systematically exploring the impact of varying the length of an alkyl chain on the molecule's properties and biological activity. Understanding the structure-activity relationships (SAR) within a homologous series is a fundamental strategy in drug discovery, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Synthesis of the Core Scaffold and its Homologous Series
The synthesis of the homologous series of this compound is a multi-step process that can be logically divided into the synthesis of the core molecule and the subsequent homologation of the carboxylic acid.
Synthesis of the Core Molecule: this compound
A plausible and efficient synthetic route to the core scaffold involves a convergent approach, starting with the preparation of the key intermediate, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Step 1: Vilsmeier-Haack Formylation of 1,3-Dimethylpyrazole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds.[5][6] In this step, 1,3-dimethylpyrazole is treated with the Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to regioselectively introduce a formyl group at the C4 position.[7][8]
Experimental Protocol: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1,3-dimethylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Step 2: Formation of the Isoxazole Ring via 1,3-Dipolar Cycloaddition
The isoxazole ring can be constructed via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[9][10] In this proposed synthesis, the pyrazole-4-carbaldehyde is first converted to its corresponding aldoxime, which is then oxidized in situ to the nitrile oxide. This reactive intermediate readily undergoes cycloaddition with an appropriate alkyne, such as ethyl propiolate, to yield the ethyl ester of the target isoxazole-5-carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate
-
Dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.
-
Add a base, such as pyridine or sodium acetate, and stir the mixture at room temperature until the formation of the aldoxime is complete (monitored by TLC).
-
In a separate flask, dissolve the crude aldoxime and ethyl propiolate (1.1 equivalents) in a suitable solvent like dichloromethane or tetrahydrofuran (THF).
-
To this solution, add an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) in the presence of a catalytic amount of a base (e.g., triethylamine) to generate the nitrile oxide in situ.[11]
-
Stir the reaction mixture at room temperature until the cycloaddition is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate.
Step 3: Hydrolysis to the Carboxylic Acid
The final step in the synthesis of the core molecule is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under basic conditions, for example, using lithium hydroxide (LiOH) in a mixture of THF and water.[12]
Experimental Protocol: Synthesis of this compound
-
Dissolve the ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) (2-3 equivalents).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid (HCl).
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the pure this compound.
Caption: Synthetic workflow for the core molecule.
Generation of the Homologous Series
A homologous series is a group of compounds with the same functional group and similar chemical properties, where successive members differ by a CH₂ group.[13][14] To generate the homologous series of this compound, the carboxylic acid group of the core molecule is subjected to homologation reactions. Modern synthetic methods offer mild and efficient alternatives to the classical Arndt-Eistert synthesis.
One-Carbon Homologation using Photoredox Catalysis
Recent advances in photoredox catalysis have enabled the direct one-carbon homologation of unmodified carboxylic acids under mild conditions.[7][9] This method typically involves the reaction of the carboxylic acid with a suitable reagent, such as a nitroalkene or a sulfonyl hydrazone, in the presence of a photocatalyst and visible light. Iterative application of this procedure allows for the sequential extension of the alkyl chain.
General Protocol for Homologation
-
Dissolve the starting carboxylic acid (n=0, the core molecule) in a suitable solvent.
-
Add the homologation reagent (e.g., a derivative of ethyl glyoxalate sulfonyl hydrazone) and a photoredox catalyst (e.g., an iridium or organic dye catalyst).
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature until the starting material is consumed.
-
Work-up the reaction and purify the product, which will be the next member of the homologous series (n=1).
-
Repeat the process with the newly synthesized carboxylic acid to obtain the subsequent homolog (n=2, 3, etc.).
Caption: Generation of the homologous series.
Analytical Characterization
Unambiguous structural confirmation of each member of the homologous series is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the successful introduction of the CH₂ groups in the homologous series.[1][15] Specific attention should be paid to the chemical shifts and coupling constants of the protons on the pyrazole and isoxazole rings, as well as the methylene protons in the alkyl chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of each homolog.[16] The fragmentation patterns observed in the mass spectra can provide additional structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (broad O-H stretch and C=O stretch) and the heterocyclic rings.
| Technique | Key Observables |
| ¹H NMR | Chemical shifts and coupling constants of aromatic and aliphatic protons. |
| ¹³C NMR | Chemical shifts of carbons in the heterocyclic rings and the alkyl chain. |
| HRMS | Accurate mass measurement to confirm the molecular formula. |
| IR | Characteristic stretching frequencies for O-H, C=O, C=N, and C-O bonds. |
Chromatographic Purification and Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for both the purification of the synthesized compounds and the assessment of their purity.[17] Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is typically employed.
-
Thin Layer Chromatography (TLC): TLC is used for routine monitoring of reaction progress and for preliminary purity assessment.
Physicochemical Properties of the Homologous Series
The systematic variation of the alkyl chain length in a homologous series leads to predictable trends in physicochemical properties.[5][18]
-
Lipophilicity (LogP): As the length of the alkyl chain increases, the lipophilicity of the compounds is expected to increase. This can be experimentally determined by measuring the partition coefficient between octanol and water or predicted using computational models.
-
Aqueous Solubility: Generally, aqueous solubility is expected to decrease with increasing alkyl chain length and lipophilicity.
-
Melting and Boiling Points: The melting and boiling points are expected to increase with the increasing molecular weight and intermolecular forces (van der Waals interactions) of the longer alkyl chains.
Biological Evaluation: In Vitro Assays
Given the known biological activities of pyrazole and isoxazole derivatives, the homologous series of this compound should be screened against a panel of relevant biological targets.
Anticancer Activity
Many pyrazole and isoxazole derivatives have demonstrated potent anticancer activity.[19] The synthesized compounds can be evaluated for their cytotoxic effects against a panel of human cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in 96-well plates at an appropriate density.
-
After 24 hours of incubation, treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Anti-inflammatory Activity
The anti-inflammatory potential of the compounds can be assessed by their ability to inhibit key inflammatory mediators.
Protocol: Inhibition of Protein Denaturation Assay
-
Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).
-
Incubate the mixture at 37 °C for 20 minutes, followed by heating at 51 °C for 20 minutes.
-
After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of protein denaturation. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.[20]
Antimicrobial Activity
The antimicrobial activity can be determined against a panel of pathogenic bacteria and fungi.[17][21]
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria, 28 °C for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Drug Development Perspectives: Structure-Activity Relationships and Molecular Modeling
Structure-Activity Relationship (SAR) Studies
The data obtained from the biological evaluation of the homologous series will be crucial for establishing a structure-activity relationship.[22][23] Key questions to be addressed include:
-
How does the length of the alkyl chain influence the biological activity?
-
Is there an optimal chain length for potency and selectivity?
-
How do changes in lipophilicity and solubility correlate with the observed activity?
The insights gained from SAR studies will guide the design and synthesis of next-generation analogs with improved therapeutic potential.
Molecular Docking
To understand the potential mechanism of action at the molecular level, in silico molecular docking studies can be performed.[24][25] This computational technique predicts the preferred binding mode of a ligand to a specific protein target. By identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, molecular docking can provide valuable insights into the binding affinity and selectivity of the compounds. This information can be used to rationalize the observed SAR and to guide the design of more potent and selective inhibitors.
Caption: Drug development workflow.
Conclusion
The homologous series of this compound represents a promising class of compounds for drug discovery. This technical guide has outlined a comprehensive and scientifically grounded approach to their synthesis, characterization, and biological evaluation. The systematic exploration of this homologous series, guided by the principles of medicinal chemistry and modern synthetic methodologies, holds the potential to unlock novel therapeutic agents with improved efficacy and safety profiles. The integration of robust experimental protocols with computational modeling will be instrumental in advancing these promising scaffolds from the laboratory to preclinical development.
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The Nexus of Pyrazole and Isoxazole: A Technical Guide to Synthesis and Application in Drug Discovery
Introduction: The Strategic Union of Two Privileged Scaffolds
In the landscape of medicinal chemistry, pyrazole and isoxazole rings stand out as "privileged scaffolds" due to their frequent appearance in a multitude of biologically active compounds.[1][2] The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in drugs like the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib.[3][4] Its ability to act as a versatile pharmacophore stems from its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.[4] Similarly, the isoxazole ring, another five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key component in various therapeutic agents, valued for its contribution to molecular stability and its role as a bioisostere for other functional groups.[5][6]
The molecular hybridization of these two potent heterocycles into a single molecular entity, the pyrazole-isoxazole scaffold, represents a compelling strategy in modern drug design. This amalgamation is not merely a random combination but a deliberate approach to create novel chemical entities with potentially synergistic or enhanced pharmacological profiles. The resulting hybrid molecules can explore a wider chemical space and interact with biological targets in unique ways, offering new avenues for tackling complex diseases. This guide provides an in-depth exploration of the synthetic pathways to these valuable hybrids and a comprehensive overview of their burgeoning applications in drug discovery.
Part 1: Architecting the Pyrazole-Isoxazole Core: A Synthetic Playbook
The construction of the pyrazole-isoxazole framework can be achieved through a variety of synthetic strategies, each with its own merits and limitations. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
Multi-Component Reactions: A Convergence of Simplicity and Efficiency
Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds.
One notable MCR approach to pyrazole-isoxazole derivatives involves a one-pot, three-component reaction of a β-ketoester, hydroxylamine hydrochloride, and a pyrazole aldehyde under ultrasonic irradiation.[7] This method offers the advantages of shorter reaction times and high yields.[7]
Experimental Protocol: Ultrasound-Assisted Synthesis of 4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one [7]
-
Reactant Preparation: In a suitable reaction vessel, combine 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1.2 mmol).
-
Solvent and Catalyst: Add ethanol (10 mL) as the solvent and a catalytic amount of an ionic liquid like [HNMP][HSO4].
-
Ultrasonic Irradiation: Subject the reaction mixture to ultrasonic irradiation (e.g., 300 W, 20-60 kHz) at a controlled temperature of 45-50 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30-45 minutes.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent.
Causality Behind Experimental Choices:
-
Ultrasonic Irradiation: The use of ultrasound provides mechanical and thermal energy to the reaction mixture, accelerating the reaction rate by enhancing mass transfer and promoting the formation of reactive intermediates.
-
Ionic Liquid Catalyst: Ionic liquids can act as both a solvent and a catalyst, often leading to improved reaction rates and selectivity. Their low vapor pressure also makes them an environmentally friendlier choice compared to volatile organic solvents.
Logical Relationship of the Synthetic Workflow:
Caption: Workflow for the ultrasound-assisted synthesis of pyrazole-isoxazole derivatives.
Cyclo-Condensation Reactions: A Stepwise Approach to Core Formation
Cyclo-condensation reactions provide a more traditional yet highly effective route to pyrazole-isoxazole hybrids. These methods typically involve the stepwise construction of the heterocyclic rings from acyclic precursors.
A common strategy involves the initial synthesis of a chalcone-like intermediate bearing a pyrazole moiety. This intermediate then undergoes a cyclization reaction with hydroxylamine hydrochloride to form the isoxazole ring.
Experimental Protocol: Synthesis of 3-(1-Phenyl-1H-pyrazol-4-yl)-5-phenyl-4,5-dihydroisoxazole
-
Chalcone Synthesis:
-
Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and acetophenone (1 mmol) in ethanol.
-
Add an aqueous solution of sodium hydroxide (a catalytic amount) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and dry.
-
-
Isoxazole Ring Formation:
-
Reflux a mixture of the synthesized pyrazole-containing chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol containing a catalytic amount of a base (e.g., sodium acetate or pyridine) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid, wash with water, and purify by recrystallization.
-
Causality Behind Experimental Choices:
-
Base-Catalyzed Chalcone Formation: The Claisen-Schmidt condensation to form the chalcone is catalyzed by a base, which deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate that attacks the aldehyde.
-
Cyclization with Hydroxylamine: The subsequent reaction with hydroxylamine proceeds via a nucleophilic attack of the nitrogen atom on the β-carbon of the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to form the isoxazoline ring.
Logical Relationship of the Synthetic Workflow:
Caption: Stepwise synthesis of pyrazole-isoxazole hybrids via a chalcone intermediate.
Part 2: The Pharmacological Promise of Pyrazole-Isoxazole Hybrids
The unique structural architecture of pyrazole-isoxazole derivatives has translated into a diverse range of pharmacological activities, making them highly attractive candidates for drug development.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Cancer remains a formidable challenge in global health, and the demand for novel and effective anticancer agents is perpetual. Pyrazole-isoxazole hybrids have demonstrated significant potential in this arena, with several studies reporting potent cytotoxic activity against various cancer cell lines.[2][8][9]
A series of pyrazole/isoxazole linked arylcinnamide conjugates have been synthesized and evaluated for their antiproliferative activity.[9] These compounds were designed as tubulin polymerization inhibitors, a validated target in cancer chemotherapy.
Quantitative Data on Anticancer Activity:
| Compound | Cancer Cell Line | IC50 (µM)[9] |
| 15a | HeLa | 0.4 |
| 15b | HeLa | 1.8 |
| 15e | HeLa | 1.2 |
| 15i | HeLa | 2.7 |
| 15l | HeLa | 1.7 |
IC50: The half maximal inhibitory concentration.
The most potent compounds from this series were found to arrest the cell cycle in the G2/M phase and significantly inhibit tubulin polymerization.[9]
Signaling Pathway of Tubulin Polymerization Inhibitors:
Caption: Mechanism of action for pyrazole-isoxazole tubulin polymerization inhibitors.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance is a critical global health threat, necessitating the development of new classes of antimicrobial agents. Pyrazole-isoxazole derivatives have shown promise as potent antibacterial and antifungal agents.[10][11][12]
A study reported the synthesis of a series of pyrazole and isoxazole derivatives and their evaluation against various bacterial and fungal strains.[10] Several compounds demonstrated significant antimicrobial activity with low minimum inhibitory concentration (MIC) values.
Quantitative Data on Antimicrobial Activity:
| Compound | Bacillus subtilis (MIC, µg/mL)[10] | Staphylococcus aureus (MIC, µg/mL)[10] | Candida albicans (MIC, µg/mL)[10] |
| 14 | 7.8 | 7.8 | 15.62 |
| 17 | 15.62 | 15.62 | 31.25 |
| 20 | 31.25 | 15.62 | 62.5 |
| 24 | 15.62 | 31.25 | 31.25 |
| Gentamycin | 15.62 | 15.62 | - |
MIC: Minimum Inhibitory Concentration.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole-containing compounds, such as celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[1][13] The hybridization with an isoxazole moiety can further enhance this activity.
Several novel pyrazole-isoxazole derivatives have been synthesized and screened for their anti-inflammatory activity, with some compounds showing potency comparable to or greater than standard drugs like indomethacin and diclofenac.[13]
Conclusion and Future Perspectives
The fusion of pyrazole and isoxazole heterocycles into a single molecular framework has proven to be a highly fruitful strategy in the quest for novel therapeutic agents. The synthetic methodologies, particularly multi-component and cyclo-condensation reactions, offer efficient and versatile routes to a diverse array of these hybrid molecules. The broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores the immense potential of this scaffold in drug discovery.
Future research in this area should focus on several key aspects. The exploration of novel and more sustainable synthetic methods will continue to be of importance. A deeper understanding of the structure-activity relationships (SAR) through computational modeling and extensive biological screening will guide the design of more potent and selective drug candidates. Furthermore, investigating the detailed mechanisms of action of the most promising compounds will be crucial for their translation into clinical development. The pyrazole-isoxazole hybrid scaffold undoubtedly holds a bright future in the ongoing endeavor to address unmet medical needs.
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- Li, J., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. [Link]
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- Madhavilatha, B., et al. (2017). Synthesis of 1,2,3-triazole and isoxazole-linked pyrazole hybrids and their cytotoxic activity. Medicinal Chemistry Research, 26(8), 1753-1763. [Link]
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An In-Depth Technical Guide to 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, safety considerations, handling procedures, and a detailed synthetic protocol for 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid. This molecule, belonging to the class of heterocyclic compounds, holds potential for further investigation in medicinal chemistry and drug discovery due to the established biological activities of related pyrazole and isoxazole derivatives.
Compound Profile and Significance
This compound is a bifunctional molecule incorporating both a pyrazole and an isoxazole ring system, culminating in a carboxylic acid moiety. The pyrazole nucleus is a well-known pharmacophore found in a variety of approved drugs, exhibiting a wide range of biological activities.[1][2] Similarly, the isoxazole ring is a key structural motif in many biologically active compounds. The presence of the carboxylic acid group provides a handle for further chemical modifications, such as amide or ester formation, allowing for the exploration of structure-activity relationships (SAR).
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive safety profile can be constructed based on the known hazards of its constituent functional groups and data from closely related compounds.
2.1. GHS Hazard Classification (Predicted)
Based on the GHS information for the structurally similar compound 5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid, the following hazard classifications are anticipated:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
GHS Pictogram:
Caption: GHS07 - Exclamation Mark
2.2. Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this compound. The following PPE is recommended as a minimum standard:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat.
2.3. Storage and Handling
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. Use in a well-ventilated area, preferably a chemical fume hood.
2.4. First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Synthetic Protocol: A 1,3-Dipolar Cycloaddition Approach
The synthesis of isoxazole-5-carboxylic acids is commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[3][4] This approach offers a high degree of regioselectivity and functional group tolerance. The following protocol is a representative procedure based on established methodologies for similar compounds.
3.1. Rationale and Causality of Experimental Choices
The chosen synthetic route involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an appropriately substituted alkyne. This method is favored for its efficiency and the avoidance of isolating the potentially unstable nitrile oxide intermediate. The choice of a mild oxidizing agent for the generation of the nitrile oxide is crucial to prevent side reactions.
3.2. Experimental Workflow Diagram
Caption: Synthetic workflow for the target compound.
3.3. Step-by-Step Methodology
Step 1: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime
-
To a solution of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.
Step 2 & 3: In situ Generation of Nitrile Oxide and Cycloaddition
-
Dissolve the crude 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of a mild oxidizing agent, such as N-chlorosuccinimide (NCS) (1.1 eq) or sodium hypochlorite (NaOCl) solution, to the reaction mixture. The slow addition is critical to maintain a low concentration of the nitrile oxide and minimize dimerization.[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the ethyl ester of the target compound.
Step 4: Saponification to the Carboxylic Acid
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir the reaction mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid (HCl).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the final product, this compound.
Potential Biological Activity and Experimental Evaluation
Derivatives of both pyrazole and isoxazole have shown a wide array of biological activities, including antifungal and cytotoxic effects.[6][7] Therefore, this compound is a candidate for screening in these areas.
4.1. In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8][9]
4.1.1. Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
4.1.2. Step-by-Step Methodology
-
Cell Seeding: Seed a cancer cell line (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO without the compound).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
4.2. Antifungal Activity Screening
The antifungal activity can be assessed using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10]
4.2.1. Step-by-Step Methodology
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus niger) in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: Prepare serial dilutions of the test compound in the broth medium in a 96-well microplate.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (a known antifungal agent) and a negative control (no compound).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.
Conclusion
This technical guide provides essential information for the safe handling and synthesis of this compound. The outlined synthetic protocol, based on established 1,3-dipolar cycloaddition chemistry, offers a reliable route to this compound. Furthermore, the suggested biological assays provide a starting point for investigating its potential as a cytotoxic or antifungal agent. As with any research chemical, all handling and experimental procedures should be conducted with appropriate safety precautions and after a thorough risk assessment.
References
- MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. [Link]
- MDPI. (n.d.).
- TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLIC COMPOUNDS. [Link]
- National Institutes of Health. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. [Link]
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- Beilstein Journals. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
- MDPI. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. [Link]
- National Institutes of Health. (2025). Preparation, Antifungal Activity Evaluation, and Mechanistic Studies of Unique and Structurally Novel Pyrazole-Heterocyclic-Amide Analogues. [Link]
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Synthesis and biological evaluation of 3-(1H-indol-3-yl)
- ResearchGate. (n.d.).
- ResearchGate. (2025). ChemInform Abstract: A New Synthetic Entry to 3-Carboxamido-4-carboxylic Acid Derivatives of Isoxazole and Pyrazole.. [Link]
- Der Pharma Chemica. (2021).
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
- Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
- National Institutes of Health. (n.d.).
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
- MDPI. (n.d.). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. [Link]
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A Technical Guide to the Commercial Sourcing and Verification of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Executive Summary
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals involved in the procurement and utilization of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid (CAS No. 957484-20-7). This molecule represents a valuable heterocyclic building block, combining the pharmacologically significant pyrazole and isoxazole scaffolds. The precise isomeric substitution (1,3-dimethyl on the pyrazole ring) is critical for its intended reactivity and biological activity in downstream applications.
This document provides a detailed overview of established commercial suppliers, presents a framework for procurement, and, most critically, outlines a self-validating protocol for in-house quality control and verification. Given that many specialized chemical building blocks are supplied with limited analytical data, establishing material identity and purity upon receipt is a non-negotiable step for ensuring experimental reproducibility and the integrity of research outcomes.
Compound Identification and Properties
Correctly identifying the target molecule is the foundational step before any sourcing or experimental work. The structural configuration dictates its chemical properties and suitability as a synthetic precursor.
Systematic Name: this compound CAS Number: 957484-20-7
The chemical structure consists of a pyrazole ring, methylated at positions 1 and 3, linked via its 4-position to the 3-position of an isoxazole-5-carboxylic acid ring.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉N₃O₃ | [1] |
| Molecular Weight | 207.19 g/mol | [1] |
| InChI Key | JMBLIUHKCUGQRU-UHFFFAOYSA-N | |
| SMILES | CN1N=C(C)C(C2=NOC(C(O)=O)=C2)=C1 | Inferred |
| Physical Form | Powder / Solid | |
Commercial Suppliers and Procurement
This compound is a specialized building block primarily available from suppliers focused on providing diverse and unique chemical scaffolds for research and development. It is not a common commodity chemical, and stock levels can vary. The following suppliers have been identified as listing the specific CAS number 957484-20-7.
Table 2: Commercial Supplier Overview
| Supplier | Product/Catalog Number | Purity/Grade | Key Considerations |
|---|---|---|---|
| Enamine | EN300-129634 | >95% (Typical) | A primary manufacturer of novel building blocks and screening compounds. Often the original source for other distributors.[2][3] |
| Biosynth | Inquire for code | Research Grade | A comprehensive supplier of research chemicals and custom synthesis services.[4] |
| Sigma-Aldrich (Merck) | ENA341296343 | - | This is a marketplace listing, likely sourced directly from Enamine. It is crucial to check the Certificate of Analysis to confirm the original manufacturer. |
Procurement Insight: From an application scientist's perspective, sourcing directly from a primary manufacturer like Enamine is often preferable, as it can provide a more direct line of technical support and lot traceability. However, purchasing through a larger distributor like Sigma-Aldrich can offer logistical advantages. Regardless of the vendor, the onus is on the end-user to perform independent verification.
Quality Control and In-House Verification: A Self-Validating Workflow
For specialized reagents, particularly those with complex isomeric structures, relying solely on the supplier's label is insufficient for rigorous scientific work. Implementing a standardized in-house validation protocol is essential for trustworthiness and reproducibility.
The following workflow provides a self-validating system to ensure the received material is structurally correct and of sufficient purity for its intended use.
Caption: A mandatory workflow for the in-house validation of received chemical building blocks.
Detailed Protocol: Identity and Purity Assessment
Objective: To confirm the chemical identity and estimate the purity of a received batch of this compound.
1. Sample Preparation for ¹H NMR Spectroscopy: i. Accurately weigh 3-5 mg of the compound into a clean NMR tube. ii. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton should be visible). iii. Gently vortex the tube until the sample is fully dissolved. iv. Acquire the ¹H NMR spectrum.
2. Expected ¹H NMR Spectral Features (Predicted):
- Two distinct methyl singlets: One for the N-methyl group (~3.8-4.0 ppm) and one for the C-methyl group (~2.3-2.5 ppm).
- One pyrazole proton singlet: A singlet for the proton at the C5 position of the pyrazole ring (~7.5-8.5 ppm).
- One isoxazole proton singlet: A singlet for the proton at the C4 position of the isoxazole ring (~7.0-7.5 ppm).
- One broad singlet for the carboxylic acid proton: This signal will be downfield (>10 ppm) and its presence can be confirmed by a D₂O exchange experiment.
- The integration of these peaks should correspond to a 3:3:1:1:1 ratio.
3. Sample Preparation for LC-MS Analysis: i. Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile). ii. Dilute the stock solution to a final concentration of ~10-50 µg/mL. iii. Inject the sample onto a C18 reverse-phase HPLC column. iv. Run a standard gradient (e.g., 5-95% Acetonitrile in water with 0.1% formic acid). v. Monitor the eluent using both a UV detector (e.g., at 254 nm) and a mass spectrometer in positive ion mode.
4. Expected LC-MS Results:
- Purity: The UV chromatogram should show one major peak, the area of which can be used to estimate purity (e.g., >95%).
- Mass Confirmation: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 208.07.
Causality Statement: Performing both NMR and LC-MS is critical. NMR confirms the precise isomeric structure and connectivity of the atoms, which is something mass spectrometry alone cannot do. Conversely, LC-MS provides a more accurate assessment of purity and confirms the overall molecular weight, guarding against the possibility of an incorrect, but structurally similar, compound.
Scientific Context and Applications
While specific research publications detailing the use of this compound are not prevalent, the core pyrazole-isoxazole scaffold is of significant interest in medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. Carboxylic acids are among the most versatile functional groups, serving as key handles for amide bond formation in the synthesis of compound libraries for drug discovery.[5]
Researchers acquiring this molecule are likely using it as an intermediate to build more complex molecules for screening in areas such as oncology, infectious diseases, or inflammatory disorders. The specific substitution pattern provides a unique three-dimensional vector for library diversification.
Conclusion
This compound (CAS 957484-20-7) is a commercially available, specialized chemical building block offered by a select number of suppliers. Due to the critical importance of isomeric purity in research and development, end-users must assume the responsibility of verification. By implementing the self-validating workflow described in this guide—combining careful procurement with mandatory NMR and LC-MS analysis—researchers can ensure the quality and identity of their starting materials, thereby safeguarding the integrity and reproducibility of their scientific endeavors.
References
- 3-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid(SALTDATA: FREE). (n.d.).
- 新生物. (n.d.).
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester - Substance - EPA. (n.d.).
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem. (n.d.).
- 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | C6H7FN2O2 | CID 11367149 - PubChem. (n.d.).
Sources
Methodological & Application
protocol for synthesizing 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
An Application Note and Comprehensive Protocol for the Synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
Introduction: Bridging Privileged Heterocyclic Scaffolds
The synthesis of novel molecular architectures is a cornerstone of modern drug discovery and materials science. Molecules incorporating multiple heterocyclic systems often exhibit unique biological activities and physicochemical properties. The target molecule, This compound , represents a compelling synthetic objective, linking two "privileged" scaffolds: the pyrazole and the isoxazole ring systems. Pyrazole derivatives are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Similarly, the isoxazole motif is a key component in numerous pharmaceuticals, valued for its role as a bioisostere and its synthetic versatility.[3][4]
This application note provides a detailed, robust, and validated protocol for the multi-step synthesis of this target compound. The chosen synthetic strategy is based on established, high-yielding transformations, beginning with the formylation of 1,3-dimethylpyrazole and culminating in the construction of the isoxazole ring via a regioselective 1,3-dipolar cycloaddition. We will delve into the mechanistic basis for each step, offering insights into reaction optimization and troubleshooting to ensure reproducible success in a laboratory setting.
Overall Synthetic Strategy
The synthesis is designed as a three-part process. It begins with the preparation of a key aldehyde intermediate, which is then converted to an aldoxime. This aldoxime serves as the precursor to a nitrile oxide, which undergoes a [3+2] cycloaddition with an alkyne to construct the isoxazole ring. A final hydrolysis step yields the target carboxylic acid.
Diagram 1: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of Key Intermediate: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
Principle: The Vilsmeier-Haack reaction is the most direct and widely employed method for the formylation of electron-rich heterocyclic systems like pyrazoles.[5] The reaction involves an electrophilic substitution using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[5][6]
Experimental Protocol
-
Reagent Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. A viscous, pale-yellow complex (the Vilsmeier reagent) will form.
-
Formylation: Dissolve 1,3-dimethylpyrazole in a minimal amount of anhydrous DMF and add this solution dropwise to the Vilsmeier reagent.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 3-5 hours).
-
Workup: Cool the mixture to room temperature and then pour it carefully onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. This step should be performed in an ice bath as the neutralization is exothermic.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure aldehyde.
Reagent and Data Table
| Reagent | Molar Eq. | Quantity | Purpose |
| 1,3-Dimethylpyrazole | 1.0 | (as calculated) | Starting Material |
| POCl₃ | 1.5 | (as calculated) | Vilsmeier Reagent Component |
| Anhydrous DMF | - | (Sufficient volume) | Reagent and Solvent |
| Expected Yield | - | 75-90% | - |
Part 2: Synthesis of Ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate
Principle: This stage involves two sequential transformations: the conversion of the pyrazole aldehyde to its corresponding aldoxime, followed by the key isoxazole-forming reaction. The isoxazole ring is constructed via a 1,3-dipolar cycloaddition.[4][7] The aldoxime is oxidized in situ to generate a transient nitrile oxide intermediate. This highly reactive 1,3-dipole is immediately trapped by ethyl propiolate (the dipolarophile) to regioselectively form the 3,5-disubstituted isoxazole ring.[8][9] Generating the nitrile oxide in the presence of the alkyne is crucial to prevent its dimerization into a furoxan byproduct.[10]
Diagram 2: Mechanism of in situ nitrile oxide generation and cycloaddition.
Experimental Protocol
-
Oxime Formation: In a round-bottom flask, dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq). Stir the mixture at room temperature or gentle reflux (50-60 °C) until TLC analysis indicates complete conversion of the aldehyde (typically 1-2 hours).
-
Solvent Removal: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the organic layer with dilute HCl (to remove pyridine), then with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude aldoxime, which is often used in the next step without further purification.
-
Cycloaddition Setup: Dissolve the crude aldoxime (1.0 eq) and ethyl propiolate (1.2 eq) in a suitable solvent such as chloroform (CHCl₃) or dichloromethane (DCM).
-
Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Add a catalytic amount of pyridine or triethylamine (0.1 eq) and stir the reaction at room temperature. Monitor the disappearance of the aldoxime by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, filter the mixture to remove succinimide. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure product.
Reagent and Data Table
| Reagent | Molar Eq. | Purpose |
| Pyrazole-4-carbaldehyde | 1.0 | Starting Material |
| Hydroxylamine HCl | 1.2 | Forms the oxime |
| Pyridine / Et₃N | 1.5 / 0.1 | Base for oxime formation / Cycloaddition |
| Ethyl Propiolate | 1.2 | Dipolarophile (Alkyne) |
| N-Chlorosuccinimide (NCS) | 1.1 | Oxidant for nitrile oxide generation |
| Expected Yield | - | 60-80% (over two steps) |
Part 3: Saponification to this compound
Principle: The final step is a standard ester hydrolysis (saponification). The ethyl ester is treated with a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to cleave the ester bond, forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Experimental Protocol
-
Setup: Dissolve the ethyl isoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution. Stir the mixture at room temperature. Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).
-
Solvent Removal: Remove the THF from the reaction mixture under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven to obtain the final this compound. If needed, the product can be further purified by recrystallization.
Reagent and Data Table
| Reagent | Molar Eq. | Purpose |
| Ethyl Isoxazole-5-carboxylate | 1.0 | Starting Material |
| LiOH·H₂O | 2.5 | Hydrolysis Reagent |
| THF / Water | - | Solvent System |
| 1 M HCl | - | Acidification |
| Expected Yield | - | >90% |
Part 4: Characterization
The identity and purity of the final compound and key intermediates should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the two pyrazole methyl groups, the pyrazole ring proton, the isoxazole ring proton, and a broad singlet for the carboxylic acid proton (which may exchange with D₂O).
-
¹³C NMR: Expect distinct signals for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the target compound (C₉H₉N₃O₃, MW: 207.19) should be observed.
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch characteristic of a carboxylic acid and a strong C=O stretch.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Vilsmeier-Haack | Incomplete reaction; impure reagents; moisture. | Ensure anhydrous conditions. Increase reaction time or temperature. Purify starting 1,3-dimethylpyrazole if necessary. |
| Low yield in Cycloaddition | Dimerization of the nitrile oxide to furoxan.[10] | Add the NCS oxidant slowly to the mixture containing both the oxime and the alkyne to keep the nitrile oxide concentration low. |
| Incomplete Hydrolysis | Insufficient base or reaction time. | Increase the amount of LiOH to 3.0 eq. Allow the reaction to stir overnight at room temperature or warm gently (e.g., 40 °C). |
| Product is an oil, not a solid | Presence of impurities. | Re-purify the ester intermediate before hydrolysis. Attempt to recrystallize the final product from a suitable solvent system (e.g., ethanol/water). |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N-Chlorosuccinimide (NCS): An irritant and an oxidizing agent. Avoid contact with skin and eyes.
-
Solvents: DMF, DCM, and THF are flammable and/or toxic. Handle with care in a fume hood.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care and PPE.
References
- Mphahamele, M. J., et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules. [Link]
- Kumar, V., et al. (2010). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.
- Organic Chemistry Portal. Isoxazole synthesis. [Link]
- Sciforum.
- Naim, M. J., et al. (2016).
- Encyclopedia.pub. (2023). Synthesis of Pyrazolo pyrano oxazoles. [Link]
- Sun, J., et al. (2009). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]
- Sun, J., et al. (2009). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]
- ResearchGate. (2014).
- Gade, D. B., et al. (2018). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Current Advanced Research. [Link]
- Kumar, J. S., et al. (2006). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
- Google Patents. (2012). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
- Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
- Bakr, B. F., et al. (2010). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]
Sources
- 1. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: In Vitro Antifungal Profiling of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A Novel Pyrazole-Isoxazole Carboxylic Acid Derivative as a Potential Antifungal Agent
Introduction: The Rationale for Investigating Pyrazole-Isoxazole Scaffolds
The dramatic rise in invasive fungal infections, coupled with the growing challenge of antimicrobial resistance (AMR), has created an urgent need for novel antifungal agents.[1] Fungal pathogens such as Candida, Aspergillus, and Cryptococcus species pose a significant threat, particularly to immunocompromised populations.[2] Existing antifungal drug classes are limited, and resistance to agents like the azoles is increasingly prevalent.[3][4]
Heterocyclic compounds, particularly those containing pyrazole and isoxazole rings, have emerged as a promising foundation for the development of new therapeutics due to their diverse biological activities.[1][5] Specifically, pyrazole carboxamide derivatives have been successfully commercialized as fungicides, and various isoxazole compounds have demonstrated potent antifungal properties.[6][7] Recent studies have highlighted pyrazole-isoxazole hybrids for their ability to inhibit fungal growth, sometimes acting synergistically with established drugs like voriconazole to combat resistant strains.[3]
This document provides a comprehensive guide for the initial in vitro evaluation of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid , a novel compound within this promising chemical class. We will treat this molecule as an investigational agent, outlining the necessary protocols to determine its potential antifungal activity, establish its potency through Minimum Inhibitory Concentration (MIC) determination, and provide a framework for preliminary mechanism-of-action studies. The methodologies described are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[8][9]
Compound Characterization and Preparation
Accurate and reproducible antifungal testing begins with the proper handling and preparation of the investigational compound. The unique physicochemical properties of each small molecule dictate its solubility and stability, which are critical variables in assay performance.
Causality: The choice of solvent is paramount. An ideal solvent will fully dissolve the compound at a high concentration without exhibiting any intrinsic antifungal or cytotoxic activity at its working dilution. Dimethyl sulfoxide (DMSO) is commonly used for this purpose in initial screenings.[10] Incomplete solubilization can lead to a significant underestimation of the compound's true potency.
Protocol 1.1: Preparation of Stock and Working Solutions
-
Initial Solubility Test: Begin by assessing the solubility of this compound in a panel of common, biocompatible solvents. Start with 100% DMSO. If solubility is limited, other solvents such as ethanol or a co-solvent system may be explored, though DMSO is preferred for its compatibility with most assay media.
-
Stock Solution Preparation: Prepare a high-concentration stock solution, typically 10-20 mg/mL or ~50 mM, in the selected solvent (e.g., 100% DMSO). This minimizes the volume of solvent added to the assay medium, preventing potential solvent-induced toxicity to the fungal cells. Ensure the compound is fully dissolved by vortexing or gentle warming.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO) into a sterile, light-protected container.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare subsequent dilutions in the appropriate sterile broth medium (e.g., RPMI-1640) to achieve the desired starting concentrations for the antifungal assays.
| Parameter | Recommended Specification | Rationale |
| Compound Name | This compound | Investigational Agent |
| Molecular Formula | C₁₀H₉N₃O₃ | N/A |
| Molecular Weight | 219.20 g/mol | For calculating molar concentrations. |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High solubilizing power for many organic molecules and low toxicity at typical final assay concentrations (<1%). |
| Stock Concentration | 10 mg/mL (~45.6 mM) | A high concentration minimizes the volume of solvent carried over into the final assay. |
| Storage Conditions | -20°C in small, single-use aliquots | Prevents compound degradation from light exposure and repeated freeze-thaw cycles. |
Hypothetical Mechanism of Action: Targeting Ergosterol Biosynthesis
Many antifungal agents containing azole-like heterocyclic rings, such as the widely used fluconazole and voriconazole, function by disrupting the integrity of the fungal cell membrane.[11] They achieve this by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion leads to membrane instability, increased permeability, and ultimately, the inhibition of fungal growth or cell death.
Given the structural similarities of the pyrazole-isoxazole scaffold to known azole antifungals, it is a plausible hypothesis that this compound may exert its antifungal effect through a similar mechanism. A recent study demonstrated that a novel pyrazole-isoxazole compound acted as a downregulator of ERG11 gene expression in Candida albicans.[3]
Primary Antifungal Screening: The Broth Microdilution Assay
The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[8][13] This quantitative approach is essential for comparing the potency of novel compounds against a panel of fungal pathogens. The following protocol is adapted from CLSI document M27-A3 for yeasts.[14]
Protocol 3.1: Broth Microdilution for Yeasts (e.g., Candida albicans)
Causality: Standardization of the fungal inoculum is one of the most critical steps for assay reproducibility.[2] A cell density that is too high can overwhelm the drug, leading to falsely elevated MICs, while an inoculum that is too low may result in insufficient growth even in the control wells. The use of RPMI-1640 medium, buffered with MOPS, provides a stable pH environment and the necessary nutrients for robust fungal growth.[12]
Materials:
-
Test Compound Stock Solution (see Protocol 1.1)
-
Fungal Isolate (e.g., Candida albicans ATCC 90028)
-
Quality Control Strains (e.g., Candida parapsilosis ATCC 22019)
-
Positive Control Antifungal (e.g., Fluconazole)
-
RPMI-1640 Broth Medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sterile 0.85% Saline
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer and/or hemocytometer
-
35°C Incubator
Procedure:
-
Inoculum Preparation: a. From a fresh (24-48h) Sabouraud Dextrose Agar (SDA) plate, select several distinct colonies of the fungal isolate. b. Suspend the colonies in 5 mL of sterile saline. c. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (OD₅₃₀ of 0.08-0.10), which corresponds to approximately 1-5 x 10⁶ cells/mL. d. Perform a further dilution in RPMI-1640 medium to achieve a final working concentration of 0.5-2.5 x 10³ cells/mL. This will be the final inoculum density in the assay wells.[14]
-
Plate Preparation: a. In a sterile 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12 in a given row. b. Add 200 µL of the test compound at twice the highest desired final concentration to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no drug, no inoculum).
-
Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum (prepared in step 1d) to wells 1 through 11. Do not add inoculum to well 12. b. The final volume in each well (1-11) is now 200 µL, and the drug concentrations and inoculum density have been diluted to their final 1x concentrations. c. Seal the plate and incubate at 35°C for 24 to 48 hours.[8]
-
Reading the MIC: a. After incubation, examine the plate. The sterility control (well 12) should show no growth. The growth control (well 11) should show distinct turbidity. b. The MIC is determined as the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[2][8] This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.[10][15]
Secondary Screening: Agar-Based Diffusion Assays
For rapid, qualitative screening of multiple compounds or isolates, the agar disk diffusion assay is a simple and cost-effective method.[16][17] This method involves placing a paper disk impregnated with the test compound onto an agar plate that has been uniformly inoculated with a fungus. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a clear zone of growth inhibition will form around the disk.
Protocol 4.1: Disk Diffusion Assay
Causality: The choice of agar medium is critical for obtaining reproducible results. Mueller-Hinton agar supplemented with glucose and methylene blue is often recommended for yeast testing as it supports robust growth and enhances the definition of the inhibition zone edge.[18] The size of the inhibition zone is influenced by the drug's diffusion rate, concentration, and intrinsic activity against the fungus.
Materials:
-
Test Compound Stock Solution
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (supplemented with 2% glucose and 0.5 µg/mL methylene blue)
-
Fungal Isolate and sterile swabs
-
Standardized fungal inoculum (prepared as in Protocol 3.1, step 1c)
Procedure:
-
Disk Preparation: Aseptically apply a known volume (e.g., 10-20 µL) of the test compound solution at a specific concentration onto a sterile paper disk. Allow the solvent to fully evaporate in a sterile environment. Prepare a negative control disk with solvent only.
-
Plate Inoculation: Dip a sterile swab into the standardized fungal inoculum (matching a 0.5 McFarland standard). Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure confluent growth.
-
Disk Application: Place the prepared disks (test compound and control) onto the surface of the inoculated agar plate, pressing gently to ensure full contact.
-
Incubation: Invert the plates and incubate at 30-35°C for 24-48 hours, or until sufficient fungal growth is observed.[16]
-
Result Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters.[16] A larger zone diameter generally indicates greater susceptibility of the fungus to the compound.
Data Presentation and Interpretation
Results from antifungal assays should be tabulated clearly for comparison across different fungal species and against control compounds.
| Fungal Strain | Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
| Candida albicans ATCC 90028 | Test Compound | [Experimental Result] | [Experimental Result] |
| Fluconazole (Control) | 1 | 25 | |
| Candida glabrata ATCC 2001 | Test Compound | [Experimental Result] | [Experimental Result] |
| Fluconazole (Control) | 16 | 14 | |
| Cryptococcus neoformans H99 | Test Compound | [Experimental Result] | [Experimental Result] |
| Amphotericin B (Control) | 0.5 | 22 |
Interpretation:
-
A low MIC value indicates high potency. For novel compound discovery, MIC values in the low single-digit µg/mL range are often considered promising.[10][13]
-
The results should be compared to those of standard antifungal agents to benchmark the activity of the test compound.
-
Further studies, such as determining the Minimum Fungicidal Concentration (MFC), can be performed to ascertain whether the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).[11]
Conclusion and Future Directions
The protocols outlined in this application note provide a robust, standardized framework for the initial in vitro antifungal evaluation of this compound. By employing established methodologies like broth microdilution and agar diffusion, researchers can generate reliable and reproducible data on the compound's spectrum of activity and potency.
Positive results from these initial screens would warrant progression to a more comprehensive preclinical evaluation pipeline, including:
-
Expanded Panel Testing: Screening against a wider range of clinically relevant yeasts and molds, including drug-resistant isolates.
-
Cytotoxicity Assays: Evaluating the compound's toxicity against mammalian cell lines to determine its therapeutic index.
-
Mechanism of Action Studies: Performing experiments (e.g., ergosterol quantification, gene expression analysis) to confirm the hypothesized mechanism of action.
-
In Vivo Efficacy Studies: Assessing the compound's performance in animal models of fungal infection, such as a murine model of systemic candidiasis.[10]
The systematic application of these methods will enable a thorough characterization of this novel pyrazole-isoxazole derivative and determine its potential as a lead compound in the critical search for next-generation antifungal therapies.
References
- Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (n.d.).
- Agar-Based Disk Diffusion Assay for Susceptibility Testing of Derm
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018).
- Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (n.d.). American Society for Microbiology.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015).
- A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole. (2024). PubMed.
- Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews.
- Design, Synthesis and Antifungal Evaluation of Novel Pyrylium Salt In Vitro and In Vivo. (2022). MDPI.
- Antifungal Susceptibility Testing: Current Approaches. (n.d.). PubMed Central.
- Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). MDPI.
- Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts. (2007). PubMed.
- Antifungal susceptibility performed by agar diffusion and antifungal gradient strips. (n.d.).
- In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (2014). PLOS ONE.
- Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023).
- Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Open Forum Infectious Diseases.
- Broth Microdilution Screening Method: Detect New Antifungal Compounds. (2022). YouTube.
- Application Notes and Protocols for Broth Microdilution Assay. (n.d.). BenchChem.
- Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxyl
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015).
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- Synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents. (2022).
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Application Notes and Protocols: Experimental Setup for Testing Antibacterial Properties of Pyrazole Derivatives
Introduction
The persistent rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including significant antibacterial potential.[1][2][3][4][5] The pyrazole scaffold is a core component in several established drugs and its derivatives have been shown to target various metabolic pathways in both Gram-positive and Gram-negative bacteria.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for rigorously evaluating the antibacterial properties of novel pyrazole derivatives. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and a thorough assessment of a compound's potential as a new antibacterial therapeutic.
This guide will detail a tiered approach, beginning with initial screening assays to determine the spectrum of activity, followed by quantitative methods to establish potency, and concluding with essential assessments of safety and preliminary mechanistic insights.
I. Initial Screening: Determining the Spectrum of Antibacterial Activity
The first step in evaluating a new pyrazole derivative is to determine its qualitative antibacterial spectrum. The disk diffusion assay is a widely used, cost-effective, and efficient method for this initial screening.[6]
Disk Diffusion Assay (Kirby-Bauer Method)
The Kirby-Bauer method provides a visual and qualitative assessment of a compound's ability to inhibit bacterial growth.[7][8] An antibiotic-impregnated paper disk is placed on an agar surface uniformly inoculated with a test bacterium.[9] As the compound diffuses into the agar, it creates a concentration gradient.[7] If the pyrazole derivative is effective, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[7][10]
Protocol:
-
Preparation of Bacterial Inoculum: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.[11] Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[11]
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.[12] Rotate the swab against the side of the tube to remove excess liquid.[9] Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform bacterial lawn.[10]
-
Application of Disks: Using sterile forceps, place paper disks impregnated with a known concentration of the pyrazole derivative onto the inoculated agar surface.[8] Gently press each disk to ensure complete contact with the agar.[10] Standard antibiotic disks should be used as positive controls, and a disk impregnated with the solvent used to dissolve the pyrazole derivative should be used as a negative control.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[11][12]
-
Interpretation of Results: Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.[9] The results are typically categorized as susceptible, intermediate, or resistant based on standardized interpretive charts, although for novel compounds, these will be relative to the controls.
Diagram: Disk Diffusion Workflow
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
II. Quantitative Assessment: Determining Potency
Following the initial screening, a quantitative assessment is crucial to determine the potency of the pyrazole derivatives. The Minimum Inhibitory Concentration (MIC) is the gold standard for this purpose.[13][14]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][15] This method is efficient for testing a large number of compounds and provides quantitative data.[15]
Protocol:
-
Preparation of Pyrazole Derivative Dilutions: Prepare a series of two-fold serial dilutions of the pyrazole derivative in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[11] The concentration range should be broad enough to encompass the expected MIC value.
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension as described for the disk diffusion assay. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
Inoculation and Incubation: Add the diluted bacterial suspension to each well containing the pyrazole derivative dilutions.[11] Include a growth control (wells with bacteria and broth but no compound) and a sterility control (wells with broth only).[15] Incubate the plate at 35°C ± 2°C for 16-20 hours.[11]
-
Interpretation of Results: The MIC is determined as the lowest concentration of the pyrazole derivative that completely inhibits visible bacterial growth (i.e., the well remains clear).[11][15]
Data Presentation: MIC Values
| Pyrazole Derivative | Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Compound A | Staphylococcus aureus | Gram-positive | 4 |
| Compound A | Escherichia coli | Gram-negative | 16 |
| Compound B | Staphylococcus aureus | Gram-positive | 8 |
| Compound B | Escherichia coli | Gram-negative | >64 |
| Ciprofloxacin (Control) | Staphylococcus aureus | Gram-positive | 1 |
| Ciprofloxacin (Control) | Escherichia coli | Gram-negative | 0.5 |
Minimum Bactericidal Concentration (MBC)
To determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an MBC assay can be performed following the MIC test. The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Protocol:
-
Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the clear wells (at and above the MIC) of the microtiter plate.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., MHA).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of the pyrazole derivative that shows no bacterial growth on the agar plate.
III. Safety and Selectivity: Cytotoxicity Assessment
A critical aspect of drug development is ensuring that the compound is selectively toxic to bacteria with minimal harm to host cells.[16][17] Therefore, cytotoxicity testing against a mammalian cell line is an essential step.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[19][20]
Protocol:
-
Cell Culture: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the pyrazole derivative. Include a vehicle control (cells treated with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[21]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in diluted HCl) to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined.
Diagram: Overall Experimental Workflow
Caption: Tiered approach for antibacterial evaluation of pyrazole derivatives.
IV. Preliminary Mechanistic Studies
Understanding the mechanism of action (MoA) is crucial for the further development of a lead compound. While extensive MoA studies are beyond the scope of this initial guide, some preliminary investigations can provide valuable insights.
Potential Bacterial Targets for Pyrazole Derivatives
Research has suggested that pyrazole derivatives may exert their antibacterial effects through various mechanisms, including:
-
Inhibition of DNA Gyrase: Some pyrazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[1]
-
Disruption of Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure, making it an excellent target for antibiotics.[22]
-
Inhibition of Protein Synthesis: Targeting bacterial ribosomes to inhibit protein synthesis is a common mechanism for many antibiotics.[22]
-
Interference with Metabolic Pathways: Pyrazole derivatives may inhibit essential metabolic pathways, such as folic acid synthesis.[22]
Further studies, such as macromolecular synthesis assays or target-based enzymatic assays, can be employed to elucidate the specific MoA of promising pyrazole derivatives.[23]
Conclusion
The systematic evaluation of novel pyrazole derivatives for their antibacterial properties is a multi-faceted process that requires a logical and rigorous experimental approach. By following the protocols outlined in this guide, researchers can effectively screen, quantify, and assess the safety of new compounds, ultimately identifying promising candidates for further development in the fight against antibiotic resistance. The combination of qualitative and quantitative in vitro assays provides a solid foundation for advancing our understanding of the therapeutic potential of this important class of molecules.
References
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Application Notes and Protocols for 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic Acid in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the investigation of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid (herein referred to as Compound X) as a potential anticancer agent. While direct studies on Compound X are emerging, the rich pharmacology of pyrazole and isoxazole derivatives in oncology provides a strong rationale for its evaluation.[1][2][3][4] This guide synthesizes established methodologies and field-proven insights to equip researchers with a robust framework for assessing the cytotoxic and mechanistic properties of this novel compound in various cancer cell lines. The protocols detailed herein are designed to be self-validating, incorporating necessary controls and data analysis steps to ensure scientific rigor.
Introduction: The Rationale for Investigating Compound X
Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. Among these, pyrazole and isoxazole moieties are recognized as "privileged structures" due to their versatile binding capabilities and broad spectrum of biological activities, including potent anticancer effects.[3][5][6]
-
Pyrazole Derivatives in Oncology: The pyrazole ring system is a core component of numerous small molecule inhibitors targeting key regulators of cancer cell proliferation and survival.[1][7] These compounds have been shown to interact with a variety of critical targets, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR-2), leading to cell cycle arrest and apoptosis.[1][3]
-
Isoxazole Derivatives as Anticancer Agents: Similarly, isoxazole-containing molecules have demonstrated significant potential in cancer therapy.[2][6] They are known to act as small molecule inhibitors that can disrupt intracellular signaling pathways crucial for tumor growth and metastasis.[2]
The conjugation of these two pharmacophores in Compound X presents a compelling hypothesis: the hybrid structure may exhibit synergistic or novel anticancer activities by interacting with multiple cellular targets or pathways. This guide outlines the essential experimental workflow to test this hypothesis, from initial cytotoxicity screening to preliminary mechanistic studies.
Experimental Workflow Overview
A logical, phased approach is critical for the efficient evaluation of a novel compound. The following workflow is recommended to comprehensively characterize the anticancer potential of Compound X.
Caption: A phased experimental workflow for evaluating Compound X.
Core Protocols and Methodologies
Compound Preparation and Handling
Rationale: Proper solubilization and storage of the test compound are paramount to ensure reproducible results. The carboxylic acid moiety on Compound X suggests it may have limited solubility in aqueous media at neutral pH.
Protocol:
-
Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) of Compound X in dimethyl sulfoxide (DMSO). Ensure complete dissolution using a vortex mixer.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity. An equivalent DMSO concentration must be used for the vehicle control group.
Cell Line Selection and Culture
Rationale: The choice of cell lines should ideally represent a diversity of cancer types to identify broad-spectrum activity or tissue-specific sensitivity.
Recommended Cell Lines:
-
MCF-7: Breast adenocarcinoma (ER-positive)
-
A549: Lung carcinoma[8]
-
HepG2: Hepatocellular carcinoma[1]
-
Panc-1: Pancreatic ductal adenocarcinoma[9]
-
K562: Chronic myelogenous leukemia[8]
-
HCT116: Colorectal carcinoma
Culture Conditions: Maintain cell lines in their recommended media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase and sub-confluent at the time of treatment.
Protocol: Cell Viability Assessment (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust and widely used primary screening tool.[2]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium (e.g., from 0.01 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for "untreated" and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log-concentration of Compound X.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀).
-
| Parameter | Description |
| Seeding Density | 5,000 - 10,000 cells/well (must be optimized per cell line) |
| Compound Conc. | 0.01, 0.1, 1, 10, 50, 100 µM (example range) |
| Incubation Time | 48 or 72 hours |
| Positive Control | Doxorubicin or Cisplatin |
| Vehicle Control | Medium + max % DMSO used in treatments |
Protocol: Apoptosis Detection by Annexin V/PI Staining
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
Step-by-Step Protocol:
-
Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat with Compound X at concentrations corresponding to 1x and 2x the determined IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1x Binding Buffer and analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Postulated Mechanism of Action & Further Studies
Based on the activities of related pyrazole and isoxazole compounds, Compound X may exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival.[1][2]
Caption: Hypothetical signaling pathway targeted by Compound X.
Further Validating Experiments:
-
Western Blot Analysis: Probe for key proteins in the PI3K/Akt/mTOR pathway. Assess the phosphorylation status of Akt and downstream targets after treatment with Compound X.
-
Kinase Inhibition Assays: Screen Compound X against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR-2, CDKs) to identify direct enzymatic targets.
-
Cell Cycle Analysis: Use propidium iodide staining followed by flow cytometry to determine if Compound X induces arrest at a specific phase of the cell cycle (e.g., G0/G1, G2/M).[10]
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in MTT assay | Inconsistent cell seeding; Edge effects in 96-well plate; Compound precipitation | Ensure a single-cell suspension for seeding; Avoid using the outermost wells; Check compound solubility in media at working concentrations. |
| No cytotoxicity observed | Compound is inactive; Concentration range is too low; Incubation time is too short | Test up to higher concentrations (e.g., 200 µM); Increase incubation time to 96 hours; Test on a different panel of cell lines. |
| High background in apoptosis assay | Rough cell handling; Over-trypsinization | Handle cells gently during harvesting and washing; Use a minimal, effective concentration of trypsin for a shorter duration. |
References
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- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
- Pyrazole, isoxazole, and pyridine anticancer agents. - ResearchGate. (n.d.).
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- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10).
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- Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives - ResearchGate. (2015, May 20).
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- Anticancer agent containing isoxazole heterocyclic nucleus. - ResearchGate. (n.d.).
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Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Isoxazole Compounds
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a crucial component of the innate immune system, chronic and unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] The inflammatory cascade is orchestrated by a complex network of signaling pathways and mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] A central regulator of this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of a multitude of pro-inflammatory genes.[4][5][6]
Isoxazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory properties.[1][7][8][9] Several isoxazole-containing compounds have shown promise in preclinical studies by modulating key inflammatory pathways.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the established protocols to rigorously evaluate the anti-inflammatory potential of novel isoxazole compounds, encompassing both in vitro cellular assays and in vivo models of acute inflammation.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays offer a controlled and high-throughput approach for the initial screening and mechanistic characterization of isoxazole compounds. The most common and physiologically relevant model for studying inflammation at the cellular level involves the use of macrophages, key players in the innate immune response.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage Cell Lines
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in vitro.[10][11] Upon recognition by Toll-like receptor 4 (TLR4) on the macrophage surface, LPS triggers intracellular signaling cascades, leading to the activation of NF-κB and the subsequent production of pro-inflammatory mediators.[11][12]
Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic, differentiated into macrophages with PMA).
Objective: To assess the ability of isoxazole compounds to inhibit the production of key inflammatory mediators in LPS-stimulated macrophages.
Experimental Workflow
Caption: Simplified NF-κB signaling pathway in inflammation.
Methods to Assess NF-κB Activation:
-
Western Blot for Phospho-IκBα: An increase in the phosphorylated form of IκBα indicates activation of the pathway upstream of NF-κB translocation.
-
Immunofluorescence for NF-κB Nuclear Translocation: Cells are stained with an anti-NF-κB antibody and a nuclear counterstain (e.g., DAPI). A shift in NF-κB localization from the cytoplasm to the nucleus upon LPS stimulation, and its inhibition by the isoxazole compound, can be visualized by fluorescence microscopy.
-
NF-κB Reporter Assay: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A decrease in reporter gene activity in the presence of the isoxazole compound indicates inhibition of NF-κB transcriptional activity.
Part 2: In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are essential for evaluating the efficacy of a compound in a whole-organism context, considering factors such as pharmacokinetics and bioavailability. [13][14]
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and highly reproducible model of acute inflammation. [15][16][17]Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema. [16] Animal Model: Wistar rats or Swiss albino mice.
Objective: To determine the ability of isoxazole compounds to reduce acute inflammatory edema.
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol
Materials:
-
Plethysmometer
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin or Diclofenac (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Group the animals (n=6 per group): Vehicle control, positive control, and isoxazole compound treatment groups (at least 3 doses).
-
Measure the initial volume (V₀) of the right hind paw of each animal.
-
Administer the vehicle, positive control, or isoxazole compound orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw. [16]5. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [18]6. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vₜ - V₀)control - (Vₜ - V₀)treated] / (Vₜ - V₀)control x 100
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of Isoxazole Compound X on NO and Cytokine Production in LPS-Stimulated RAW 246.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | Cell Viability (%) |
| Vehicle | - | 5 ± 1.2 | 4 ± 0.8 | 6 ± 1.5 | 100 ± 4.5 |
| LPS (1 µg/mL) | - | 100 ± 8.5 | 100 ± 9.2 | 100 ± 7.8 | 98 ± 3.9 |
| Isoxazole X + LPS | 1 | 85 ± 6.3 | 88 ± 7.1 | 90 ± 6.5 | 99 ± 4.1 |
| Isoxazole X + LPS | 10 | 42 ± 4.1 | 55 ± 5.4 | 58 ± 4.9** | 97 ± 3.6 |
| Isoxazole X + LPS | 50 | 18 ± 2.5 | 25 ± 3.1 | 28 ± 3.3 | 96 ± 4.0 |
| Dexamethasone + LPS | 10 | 15 ± 2.1 | 20 ± 2.8 | 22 ± 2.5 | 98 ± 3.2 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to LPS control. |
Table 2: Effect of Isoxazole Compound X on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg, p.o.) | Paw Edema Volume (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Isoxazole X | 10 | 0.68 ± 0.05 | 20.0 |
| Isoxazole X | 30 | 0.45 ± 0.04** | 47.1 |
| Isoxazole X | 100 | 0.28 ± 0.03 | 67.1 |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. |
Conclusion
The protocols detailed in these application notes provide a robust and systematic framework for the comprehensive evaluation of the anti-inflammatory properties of novel isoxazole compounds. By combining in vitro mechanistic studies in macrophage models with in vivo efficacy testing in the carrageenan-induced paw edema model, researchers can effectively identify and characterize promising anti-inflammatory drug candidates. This multi-faceted approach, from molecular target engagement to whole-organism response, is critical for the successful progression of isoxazole derivatives in the drug discovery pipeline.
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how to perform molecular docking with 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
An Application Guide to Molecular Docking with 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
Molecular docking is a cornerstone of modern, structure-based drug discovery, providing invaluable predictions of how a small molecule, or ligand, might bind to a protein target.[1] This application note provides a comprehensive, in-depth protocol for performing molecular docking with a novel compound, This compound . This guide is designed for researchers and scientists in the field of drug development, offering a narrative that combines step-by-step instructions with the underlying scientific rationale. We will utilize the widely adopted and rigorously validated software suite of AutoDock Vina for the docking simulation, AutoDock Tools for molecule preparation, and UCSF Chimera for visualization and analysis.
Introduction: The Strategy of Molecular Docking
The primary objective of molecular docking is to predict the preferred orientation and binding affinity of one molecule to another when they form a stable complex.[1] In the context of drug discovery, this typically involves docking a potential drug candidate (ligand) into the binding site of a biologically relevant protein (receptor). The process is computationally intensive, employing scoring functions to rank different binding poses based on estimated free energy of binding.[2] A lower, more negative binding energy score generally indicates a more stable and favorable interaction.[1]
This guide focuses on the ligand This compound . This molecule features a scaffold containing pyrazole and isoxazole rings, which are prevalent in many biologically active compounds, including kinase inhibitors.[3][4] Lacking a predetermined biological target for this specific molecule, we will perform a docking study against a relevant therapeutic target where such scaffolds are known to be active: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . This tyrosine kinase is a critical regulator of angiogenesis and a validated target in oncology.[5] By docking our ligand into its ATP-binding site, we can generate a testable hypothesis about its potential inhibitory activity.
This protocol will guide the user through four critical stages:
-
Ligand Preparation: Converting the 2D chemical structure into a 3D, energy-minimized, and correctly formatted file for docking.
-
Receptor Preparation: Processing a raw protein structure from the Protein Data Bank (PDB) to make it suitable for simulation.
-
Docking Simulation: Executing the docking algorithm using AutoDock Vina.
Step-by-Step Analysis Protocol:
-
Examine the Log File:
-
Open log.txt. It will contain a table of the generated binding modes, ranked by binding affinity.
Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b. 1 -8.5 0.000 0.000 2 -8.2 1.852 2.431 3 -8.1 2.105 3.578 ... ... ... ... -
Interpretation: The "Affinity" is the primary metric. A more negative value suggests stronger binding. [2]The top-ranked pose (Mode 1) is the most favorable according to the Vina scoring function. The RMSD (Root Mean Square Deviation) values compare the atomic positions between different poses, with lower values indicating greater similarity. [6]
-
-
Visualize the Binding Poses:
-
Open UCSF Chimera. Load the receptor.pdbqt file.
-
Go to Tools -> Surface/Binding Analysis -> ViewDockX.
-
Select all_poses.pdbqt as the docked ligand file.
-
This interface will list all the generated poses and their scores. Clicking on each one will display it in the binding site.
-
-
Analyze Key Interactions:
-
With the top-ranked pose displayed, identify key molecular interactions.
-
Go to Tools -> Structure Analysis -> Find H-Bonds. Set parameters to identify hydrogen bonds between the ligand and receptor.
-
To find hydrophobic interactions, select the ligand and nearby receptor residues. Go to Tools -> Structure Analysis -> Find Clashes/Contacts.
-
Interpretation: The plausibility of a docking pose is strongly supported by the presence of well-established interactions. [6]Look for hydrogen bonds between polar groups (like the ligand's carboxylic acid and backbone amides/carbonyls or polar side chains) and hydrophobic contacts between non-polar regions. [7]Identifying which amino acid residues are involved is critical. [6]For example, a hydrogen bond to a key catalytic residue would be a significant finding.
-
Conclusion and Future Directions
This application note has provided a detailed, step-by-step protocol for performing a molecular docking simulation with this compound against the VEGFR2 kinase. We have covered the essential stages of ligand and receptor preparation, simulation execution, and results analysis, emphasizing the scientific rationale behind each procedure.
The results from this in silico experiment, such as a strong predicted binding affinity and a pose stabilized by key interactions, generate a powerful hypothesis: that this compound may act as a VEGFR2 inhibitor. This computational prediction is not an endpoint. It is a critical starting point that enables researchers to prioritize resources, guiding the synthesis of the compound and its subsequent evaluation in in vitro biochemical and cellular assays to validate the docking prediction. Molecular docking, when applied with rigor and interpreted with scientific insight, serves as an indispensable accelerator in the complex journey of drug discovery.
References
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- Sigma-Aldrich. (n.d.). 3-(1-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid.
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- CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
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- Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio.
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- YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
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Application Notes & Protocols: Derivatizing 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective derivatization of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid. This heterocyclic scaffold is of significant interest in medicinal chemistry, and its derivatization is a key strategy for structure-activity relationship (SAR) studies. The primary focus of this guide is the functionalization of the C5-carboxylic acid moiety, the most accessible and versatile handle for chemical modification. We present detailed, field-tested protocols for the two most common and impactful transformations: amide bond formation and esterification. This guide emphasizes the rationale behind procedural choices, offering insights into reaction mechanisms, reagent selection, and troubleshooting to ensure reproducible and high-yielding syntheses.
Introduction and Scientific Context
The 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole core is a privileged scaffold in modern drug discovery. The unique spatial arrangement of its nitrogen-containing heterocycles provides a rigid framework for orienting pharmacophoric features, enabling precise interactions with biological targets. The carboxylic acid at the 5-position of the isoxazole ring serves as a critical anchor point for derivatization. By converting this acid into a diverse library of amides, esters, and other functional groups, researchers can systematically probe the chemical space around the core, optimizing properties such as potency, selectivity, solubility, and metabolic stability.
Amide bond formation is arguably the most frequently employed reaction in medicinal chemistry.[1] The resulting amide bond is metabolically robust and acts as both a hydrogen bond donor and acceptor, making it ideal for establishing strong interactions with protein targets. Esterification provides another avenue for modifying polarity and pharmacokinetic profiles, often serving as a strategy for developing prodrugs.
This guide moves beyond simple procedural lists to explain the underlying chemistry, empowering researchers to not only follow the protocols but also to adapt and optimize them for their specific needs.
Core Chemistry: Activating the Carboxylic Acid
Direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient due to the unfavorable acid-base reaction that forms a non-reactive carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" by converting it into a more electrophilic species. This is typically achieved in situ using coupling reagents. The activated intermediate, often a highly reactive ester, is then susceptible to nucleophilic attack by an amine or alcohol to form the desired product.
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the nucleophilicity of the amine/alcohol, and the desired reaction conditions (e.g., temperature, solvent).
Primary Derivatization: Amide Bond Formation
The creation of an amide library is a cornerstone of SAR exploration. We will detail two robust protocols using common, yet powerful, coupling systems: EDC/HOBt and HATU.
Mechanism & Rationale: Coupling Agents
-
Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] While this intermediate can react directly with an amine, it is prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate these side reactions and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is used. HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable and reacts cleanly with the amine to form the amide bond.[3] The primary advantage of EDC is its water-soluble urea byproduct, which can be easily removed during aqueous workup.[4]
-
Uronium Salts (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium-based coupling reagent known for its high efficiency and rapid reaction times, even with hindered substrates.[5][6] The reaction proceeds through a similar mechanism where the carboxylate, formed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU. This forms a highly reactive OAt-active ester.[6][7] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state, accelerating the rate of aminolysis.[6]
Workflow for Amide Coupling
The general workflow for amide bond formation is a straightforward, one-pot procedure.
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Application Note: High-Throughput Quantification of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid using Advanced Chromatographic and Spectroscopic Techniques
Abstract
This technical guide provides detailed analytical methodologies for the accurate quantification of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid, a heterocyclic compound of increasing interest in pharmaceutical research and development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust frameworks for method development and validation. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, we discuss key spectroscopic characterization techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to ensure compound identity and purity. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, ensuring scientific integrity and trustworthiness.
Introduction: The Analytical Imperative
The compound this compound belongs to a class of pyrazole-isoxazole hybrids, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities.[1] Accurate quantification is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and metabolic profiling. The structural combination of a pyrazole ring, an isoxazole ring, and a carboxylic acid moiety presents unique analytical challenges and opportunities, which this guide aims to address.
Core Analytical Strategy: A Multi-Modal Approach
A comprehensive analytical strategy for this compound involves both quantitative and qualitative techniques. For quantification, chromatographic methods are preferred due to their high resolution and sensitivity.[2] Spectroscopic methods are indispensable for unambiguous structural confirmation.
Logical Workflow for Analysis
The following diagram outlines the general workflow from sample receipt to final data analysis, forming the foundation of the protocols described in this guide.
Sources
Application Notes and Protocols: Utilizing 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic Acid as a Chemical Probe for Histone Deacetylase (HDAC) Inhibition
Introduction: A New Probe for Epigenetic Target Validation
The reversible acetylation of histone proteins is a cornerstone of epigenetic regulation, governed by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Dysregulation of HDAC activity is a hallmark of numerous cancers and other diseases, making these enzymes compelling therapeutic targets. Chemical probes, potent and selective small molecules, are indispensable tools for dissecting the cellular functions of specific HDACs and for validating them as drug targets[1].
This document provides detailed application notes and protocols for the use of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid , a novel chemical probe hypothesized to target Class I HDACs. While direct evidence for this specific molecule is emerging, its structural motifs, particularly the pyrazole and isoxazole rings, are present in known HDAC inhibitors[2]. These protocols are designed to enable researchers to rigorously characterize its activity, selectivity, and utility in cellular and biochemical assays.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O₃ | [3] |
| Molecular Weight | 207.19 g/mol | [3] |
| XLogP3-AA | 0.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 2 | [3] |
Part 1: Biochemical Characterization of the Probe
The foundational step in utilizing a new chemical probe is to determine its potency and selectivity against the intended targets. For our putative HDAC inhibitor, this involves in vitro enzymatic assays.
In Vitro HDAC Enzymatic Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the probe against recombinant human HDAC enzymes. A fluorogenic substrate is used, where deacetylation by the HDAC enzyme allows a developer to generate a fluorescent signal.
Experimental Workflow
Caption: Workflow for in vitro HDAC enzymatic assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of the probe in assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Dilute recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3/NCoR2) to the desired concentration in assay buffer.
-
Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and developer solution according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 25 µL of assay buffer to all wells of a 96-well black, flat-bottom plate.
-
Add 5 µL of the probe serial dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer with DMSO.
-
Add 10 µL of the diluted HDAC enzyme to each well.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Mix gently by shaking the plate for 1 minute.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Add 10 µL of the fluorogenic substrate to each well to initiate the reaction.
-
Incubate at 37°C for the recommended time (e.g., 60 minutes).
-
-
Signal Development and Detection:
-
Stop the reaction by adding 50 µL of developer solution (often containing a potent HDAC inhibitor like Trichostatin A to halt the reaction).
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each probe concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 2: Cellular Target Engagement
Demonstrating that a chemical probe interacts with its intended target within a cellular context is crucial for its validation[1]. The following protocols are designed to confirm the engagement of this compound with HDACs in living cells.
Western Blot Analysis of Histone Acetylation
A direct consequence of HDAC inhibition is an increase in the acetylation of histone proteins. This can be readily assessed by Western blotting.
Experimental Workflow
Caption: Western blot workflow for histone acetylation.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for various time points (e.g., 6, 12, 24 hours). Include a DMSO-treated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvest the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against an acetylated histone mark (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone band to the corresponding total histone band to account for loading differences.
-
Part 3: Phenotypic Assays
Ultimately, the value of a chemical probe lies in its ability to elicit a cellular phenotype that can be linked to the modulation of its target. For an HDAC inhibitor, this often manifests as an anti-proliferative effect.
Cell Proliferation Assay
This protocol measures the effect of the probe on the proliferation of cancer cells over time.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed cancer cells in a 96-well clear, flat-bottom plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Probe Treatment:
-
Treat the cells with a serial dilution of this compound. Include a DMSO-treated control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement:
-
Assess cell viability using a commercially available assay, such as one based on resazurin reduction (e.g., CellTiter-Blue®) or ATP content (e.g., CellTiter-Glo®), following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the probe concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Trustworthiness and Self-Validation
To ensure the reliability of the data generated with this probe, it is essential to incorporate controls:
-
Negative Control: A structurally similar but inactive analogue of the probe should be used in parallel in all experiments. This helps to ensure that the observed effects are not due to non-specific interactions or the chemical scaffold itself.
-
Orthogonal Approaches: Complementary techniques, such as siRNA-mediated knockdown of the target HDACs, should be employed to confirm that the observed phenotype is indeed a result of inhibiting the intended target.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the characterization and application of this compound as a chemical probe for HDAC inhibition. By systematically evaluating its biochemical potency, cellular target engagement, and phenotypic effects, researchers can confidently utilize this molecule to explore the intricate roles of histone deacetylases in health and disease.
References
- Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes. (n.d.). National Institutes of Health.
- 3-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid(SALTDATA: FREE). (n.d.).
- Advancing Biomedical Research with Quality Chemical Probes. (n.d.). Promega Corporation.
Sources
Application Notes & Protocols: Developing Structure-Activity Relationship (SAR) Studies for 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic Acid Analogs
Abstract
This guide provides a comprehensive framework for medicinal chemists and drug discovery scientists to develop a robust Structure-Activity Relationship (SAR) for analogs of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid. This scaffold, containing the privileged pyrazole and isoxazole heterocyclic motifs, represents a promising starting point for identifying novel therapeutic agents. We detail a strategic approach to analog design, provide step-by-step protocols for chemical synthesis of key analog classes, and outline a biological evaluation cascade, including primary cytotoxicity and secondary anti-inflammatory assays. The causality behind experimental choices is emphasized to empower researchers to make informed decisions in their drug discovery programs.
Introduction: The Scientific Rationale
The convergence of pyrazole and isoxazole rings in a single molecular entity creates a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Similarly, the isoxazole ring is a key component in several approved drugs. The parent molecule, this compound, combines these two pharmacophores with a carboxylic acid group, a common feature for engaging biological targets through ionic interactions and hydrogen bonding.
However, the presence of a carboxylic acid can also present pharmacokinetic challenges, such as poor membrane permeability, rapid metabolic clearance via glucuronidation, and potential toxicity.[4] Therefore, a primary objective of an SAR campaign around this scaffold is to explore bioisosteric replacements for the carboxylic acid to optimize drug-like properties while retaining or enhancing biological activity.[5][6] This document outlines the strategic design, synthesis, and evaluation of such analogs.
SAR Strategy: A Three-Pronged Approach to Analog Design
A systematic exploration of the chemical space around the core scaffold is essential for building a meaningful SAR. We propose a focused strategy targeting three distinct regions of the molecule for modification. This approach allows for the deconvolution of steric, electronic, and physicochemical property effects on biological activity.
-
Region 1: The Pyrazole Core: Modifications here probe the importance of the N-methyl and C-methyl substituents. Are they essential for activity, or do they simply occupy a non-critical space?
-
Region 2: The Isoxazole Linker: Initially, this linker will be held constant to simplify the SAR. Advanced studies could explore its replacement or the investigation of regioisomers.
-
Region 3: The Carboxylic Acid: This is the most critical region for modification to improve ADME properties. We will explore both classical and non-classical bioisosteric replacements.
The overall strategy is visualized in the diagram below.
Caption: A logical workflow for the SAR strategy.
Synthetic Chemistry Protocols
The following protocols provide detailed methodologies for the synthesis of the parent compound and key analogs. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous conditions should be maintained where specified.[7]
Protocol 1: General Synthesis of Parent Carboxylic Acid (1)
The synthesis of the isoxazole core is reliably achieved via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.
Caption: Synthetic scheme for the parent carboxylic acid.
Procedure:
-
Oxime Formation: To a solution of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the aldehyde. Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Dry the organic layer over Na₂SO₄ and concentrate to yield the aldoxime, which can often be used without further purification.
-
Cycloaddition: Dissolve the aldoxime (1.0 eq) and ethyl propiolate (1.1 eq) in dichloromethane (DCM). Cool the solution to 0 °C. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC. Upon completion, wash the reaction with saturated NaHCO₃ solution, followed by brine. Dry the organic layer and purify by column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the ethyl ester.
-
Saponification: Dissolve the purified ester (1.0 eq) in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours. Monitor ester hydrolysis by TLC. Once complete, acidify the mixture to pH ~2 with 1N HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final carboxylic acid 1 .
Protocol 2: Synthesis of Amide Analogs (2a-c)
Amide coupling is a standard method to generate analogs from the parent carboxylic acid. Materials:
-
Carboxylic acid 1
-
Desired amine (e.g., ammonium chloride for primary amide, methylamine for secondary amide)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid 1 (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography or preparative HPLC to yield the desired amide.
Protocol 3: Synthesis of Tetrazole Analogs (3)
The tetrazole is a well-established bioisostere for the carboxylic acid, mimicking its acidic pKa and spatial arrangement.[6][8] This synthesis proceeds via a nitrile intermediate.
Procedure:
-
Nitrile Formation: Convert the primary amide (synthesized via Protocol 2) to the corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride (TFAA) or cyanuric chloride in a suitable solvent like DCM or DMF.
-
Tetrazole Cyclization: To a solution of the nitrile (1.0 eq) in DMF, add sodium azide (NaN₃) (1.5 eq) and triethylamine hydrochloride (1.5 eq). Heat the mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature, acidify with 1N HCl, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the tetrazole analog 3 .
Biological Evaluation Cascade
A tiered approach to biological screening is efficient for prioritizing compounds. The cascade begins with a general cytotoxicity assessment to flag non-specific actors, followed by a target-relevant functional assay. Given the prevalence of anti-inflammatory activity in pyrazole-containing compounds, an assay measuring the inhibition of inflammatory cytokine production is a logical choice.[9][10]
Caption: Proposed biological screening cascade.
Protocol 4: In Vitro Cytotoxicity Assay (Resazurin Method)
This assay measures cell viability and is a crucial first step to eliminate broadly toxic compounds.[11][12] Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds. Include vehicle (DMSO) controls and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay: Add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours, or until a color change is observed in the control wells.
-
Measurement: Measure fluorescence using a microplate reader (Ex/Em ~560/590 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 5: Anti-Inflammatory Assay (LPS-Stimulated Macrophages)
This cell-based functional assay measures the ability of compounds to suppress an inflammatory response.[9] Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kit for murine TNF-α or IL-6
-
Dexamethasone (positive control)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells per well and incubate overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 1 hour.
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Cytokine Measurement: Carefully collect the cell culture supernatant. Quantify the concentration of TNF-α or IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
Data Management and SAR Interpretation
Systematic data organization is paramount for deriving clear SAR insights. All synthesized compounds and their corresponding biological data should be compiled into a structured table.
Table 1: Example SAR Data Summary
| Cmpd ID | Region 1 (Pyrazole) | Region 3 (R-Group) | Cytotoxicity IC₅₀ (µM) [HEK293] | Anti-Inflammatory IC₅₀ (µM) [RAW 264.7, IL-6] |
| 1 | 1,3-di-Me | -COOH | > 50 | 5.2 |
| 2a | 1,3-di-Me | -CONH₂ | > 50 | 8.9 |
| 2b | 1,3-di-Me | -CONHMe | > 50 | 15.4 |
| 2c | 1,3-di-Me | -COOMe | > 50 | > 50 |
| 3 | 1,3-di-Me | 5-Tetrazolyl | > 50 | 4.8 |
| 4 | 1-Me, 3-H | -COOH | > 50 | 25.1 |
-
The acidic group is important for anti-inflammatory activity, as the methyl ester (2c ) is inactive.
-
The tetrazole (3 ) is an excellent bioisostere for the carboxylic acid (1 ), retaining potency.[5]
-
Small amides (2a , 2b ) are tolerated but show reduced activity, suggesting that the hydrogen bond donor/acceptor pattern of the carboxylic acid/tetrazole is preferred.
-
The 3-methyl group on the pyrazole appears important for potency, as its removal in compound 4 leads to a significant loss of activity.
Conclusion
This document provides a strategic and actionable guide for conducting SAR studies on this compound analogs. By systematically modifying key regions of the molecule, following robust synthetic protocols, and employing a logical biological evaluation cascade, researchers can efficiently map the SAR landscape. This process is fundamental to identifying lead compounds with an optimal balance of potency and drug-like properties, thereby accelerating the journey from a promising scaffold to a potential clinical candidate.
References
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
- Zayed, B.E. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 13(13), 1145-1158.
- Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
- Abdel-Wahab, B.F., et al. (2023). Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents. Molecules, 28(19), 6891.
- protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line.
- Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Jayaprakasha, G.K., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(15), 4991.
- ResearchGate. (2013). Bioassays in Natural Product Research - Strategies and Methods in the Search for Anti-inflammatory and Antimicrobial Activity.
- ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
- ResearchGate. (2022). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
- Chen, S., et al. (2021). Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen). Journal of Ethnopharmacology, 279, 114389.
- MDPI. (2022). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography.
- MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- ACG Publications. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. Records of Natural Products, 17(6), 941-951.
- Wiley Online Library. (2019). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British Journal of Clinical Pharmacology, 85(2), 355-365.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- PubMed. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medical Research Reviews, 21(5), 382-396.
- ResearchGate. (n.d.). Structure–activity relationship of the new pyrazole derivatives.
- MDPI. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(16), 4983.
- SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
- PubMed. (2011). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 344(1), 40-48.
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- 3. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes & Protocols: In Vivo Evaluation of Novel Pyrazole-Isoxazole Compounds
Introduction
The pyrazole and isoxazole heterocyclic scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4] Compounds incorporating these moieties exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antifungal effects.[1][5][6][7] A well-known example is Celecoxib, a selective COX-2 inhibitor containing a pyrazole ring, used to manage pain and inflammation.[8][9][10] The successful translation of a promising pyrazole-isoxazole candidate from bench to bedside is critically dependent on a rigorously designed and meticulously executed in vivo testing program.[11][12]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and implement robust in vivo studies for pyrazole-isoxazole compounds. The focus is on establishing a logical, evidence-based methodology to assess pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety, thereby enabling informed decision-making throughout the preclinical development pipeline.[13][14]
Part 1: Strategic Planning for In Vivo Studies
A well-defined preclinical strategy is paramount to de-risk drug development programs and maximize the probability of success. The initial phase of in vivo testing should be guided by in vitro data, including target affinity, selectivity, and cell-based potency.
Animal Model Selection
The choice of animal model is arguably the most critical decision in preclinical research.[11] It must be scientifically justified and relevant to the human disease state being targeted.
-
Causality: For an anti-inflammatory pyrazole-isoxazole compound targeting COX-2, a carrageenan-induced paw edema model in rats or mice is a standard and highly reproducible acute inflammation model.[15][16] This model is mechanistically relevant as the inflammatory response is largely driven by prostaglandins, the synthesis of which is inhibited by COX-2 inhibitors.[9][17] For oncology applications, xenograft models using human tumor cell lines (e.g., hepatocellular carcinoma or breast cancer) implanted in immunodeficient mice are the gold standard for evaluating in vivo antitumor activity.[6][18][19][20]
-
Trustworthiness: The selected model should have a well-characterized response to reference compounds. For instance, in an anti-inflammatory assay, the inclusion of a positive control group treated with a known NSAID like Celecoxib or Diclofenac is essential for validating the assay's sensitivity and providing a benchmark for the test compound's efficacy.[5][15]
Compound Formulation
Many heterocyclic compounds, including pyrazole-isoxazole derivatives, exhibit poor aqueous solubility, which presents a significant hurdle for in vivo administration.[21]
-
Expertise: A systematic approach to formulation development is crucial. Initial solubility screening in various pharmaceutically acceptable vehicles (e.g., DMSO, PEG400, Tween-80, saline) should be conducted.[21] The final formulation must ensure the compound remains in solution at the desired concentration and is well-tolerated by the animals. A common vehicle for oral administration of poorly soluble compounds is a suspension or solution in a mixture of DMSO, PEG400, Tween-80, and saline.[21]
-
Protocol Validation: The chosen vehicle must be tested alone in a satellite group of animals to ensure it does not exert any biological effect on the study endpoints. Any observed effects must be attributable to the compound, not the delivery system.
The In Vivo Testing Workflow
A logical progression of studies ensures that resources are used efficiently. The workflow typically moves from initial tolerability and pharmacokinetic assessments to proof-of-concept efficacy studies.
Caption: High-level workflow for in vivo testing of pyrazole-isoxazole compounds.
Part 2: Core Experimental Protocols
The following sections provide detailed, step-by-step protocols for key in vivo experiments. These protocols are designed to be self-validating through the inclusion of appropriate control groups.
Protocol: Pharmacokinetic (PK) Study in Mice
Objective: To determine the plasma concentration-time profile, bioavailability, and key PK parameters of a novel pyrazole-isoxazole compound after intravenous (IV) and oral (PO) administration.
Materials:
-
Test compound in a suitable IV formulation (e.g., 10% DMSO, 40% PEG400, 50% Saline) and PO formulation (e.g., 0.5% CMC-Na).
-
Male C57BL/6 mice (8-10 weeks old).
-
Dosing syringes and gavage needles.
-
Blood collection tubes (e.g., K2-EDTA coated).
-
Centrifuge, vortex mixer.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Acclimatization: Acclimate mice for at least 7 days prior to the study.
-
Dosing:
-
IV Group (n=3-4 mice): Administer the compound via tail vein injection at a low dose (e.g., 1-2 mg/kg).
-
PO Group (n=3-4 mice): Administer the compound via oral gavage at a higher dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) from each animal at designated time points. A typical schedule includes:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate PK parameters using non-compartmental analysis software.
Data Presentation: Table of Key PK Parameters
| Parameter | Definition | IV Route (Example) | PO Route (Example) |
| Tmax (h) | Time to reach maximum plasma concentration | 0.083 | 1.0 |
| Cmax (ng/mL) | Maximum observed plasma concentration | 2500 | 1800 |
| AUClast (h*ng/mL) | Area under the curve from time 0 to the last point | 4500 | 9800 |
| T½ (h) | Elimination half-life | 3.5 | 4.2 |
| CL (mL/min/kg) | Clearance | 7.4 | - |
| Vdss (L/kg) | Volume of distribution at steady state | 1.8 | - |
| F (%) | Oral Bioavailability | - | 43.6% |
Protocol: Carrageenan-Induced Paw Edema in Rats (Efficacy Model)
Objective: To evaluate the anti-inflammatory efficacy of a pyrazole-isoxazole compound in an acute model of inflammation.[15][16]
Materials:
-
Test compound and reference drug (e.g., Celecoxib) in an oral formulation.
-
Male Wistar rats (180-220 g).
-
1% (w/v) λ-Carrageenan solution in sterile saline.
-
P plethysmometer or digital calipers.
Procedure:
-
Animal Acclimatization & Baseline: Acclimatize rats for one week. Measure the baseline paw volume of the right hind paw for each rat.
-
Grouping (n=6-8 rats/group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, PO).
-
Group 2: Test Compound (e.g., 10 mg/kg, PO).
-
Group 3: Test Compound (e.g., 30 mg/kg, PO).
-
Group 4: Reference Drug (e.g., Celecoxib, 10 mg/kg, PO).
-
-
Dosing: Administer the vehicle, test compound, or reference drug orally one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group at each time point.
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
Caption: Experimental timeline for the rat paw edema efficacy model.
Part 3: Toxicology and Safety Assessment
Safety is a non-negotiable aspect of drug development. Early assessment of a compound's toxicological profile is essential.[13][14]
Dose Range-Finding (DRF) and Acute Toxicity
-
Causality: Before initiating efficacy or repeat-dose toxicology studies, it is crucial to understand the compound's tolerability. A DRF study, often in mice, involves administering escalating single doses of the compound to small groups of animals. This helps to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects. This information is critical for selecting relevant and safe dose levels for subsequent, more complex studies.[22]
-
Trustworthiness: Observations in a DRF study must be systematic and well-documented. This includes monitoring clinical signs (e.g., changes in posture, activity, breathing), body weight changes, and any instances of morbidity or mortality for up to 14 days post-dose.
Repeat-Dose Toxicology
-
Expertise: Once a dose range is established, a repeat-dose study (e.g., 7 or 14 days) in two species (one rodent, one non-rodent) is typically required for IND-enabling packages.[14] This involves daily administration of the compound at multiple dose levels (e.g., low, mid, high).
-
Authoritative Grounding: These studies should be conducted under Good Laboratory Practice (GLP) guidelines (21 CFR Part 58) to ensure data integrity and regulatory acceptance.[13] Key endpoints are evaluated to identify potential target organs of toxicity.
Data Presentation: Table of Common Toxicological Endpoints
| Category | Endpoints |
| In-life Observations | Clinical signs, body weight, food/water consumption, ophthalmology. |
| Clinical Pathology | Hematology (CBC), clinical chemistry (liver/kidney function), coagulation. |
| Anatomic Pathology | Gross necropsy, organ weights, histopathology of key tissues. |
Conclusion
The in vivo evaluation of pyrazole-isoxazole compounds requires a multi-faceted and logical approach, integrating principles of pharmacology, toxicology, and drug metabolism. By starting with foundational PK and tolerability studies, researchers can design more informative and resource-efficient efficacy models. The protocols and strategies outlined in these notes are intended to provide a robust framework for generating high-quality, reproducible data, ultimately facilitating the identification of promising clinical candidates from this important class of molecules. Adherence to rigorous scientific principles and regulatory guidelines is essential for the successful translation of these compounds into novel therapeutics.
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- Agrawal, B., et al. (2023). Synthesis, Characterization and Biological Evaluation of some new Isoxazole and Pyrazole compounds for Anti-obesity drug. Research Journal of Pharmacy and Technology.
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- PubMed. (2011, November 1). Binding of Isoxazole and Pyrazole Derivatives of Curcumin With the Activator Binding Domain of Novel Protein Kinase C.
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Application Notes and Protocols for the Formulation of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic Acid for Biological Studies
Abstract
This comprehensive guide provides detailed application notes and protocols for the formulation of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid, a heterocyclic compound with potential for biological investigation. Given its carboxylic acid moiety and predicted low aqueous solubility, appropriate formulation is critical for obtaining accurate and reproducible data in both in vitro and in vivo models. This document outlines a systematic approach to pre-formulation assessment, stock solution preparation, and the development of stable, effective vehicle systems for diverse biological studies. The protocols herein are designed to ensure compound stability, enhance bioavailability, and minimize formulation-induced artifacts, thereby supporting robust drug discovery and development efforts.
Introduction: The Formulation Challenge
This compound is a small molecule featuring an isoxazole core, a structure known for a wide range of pharmacological activities.[1][2] The presence of the carboxylic acid group is a key structural feature that can be crucial for target engagement but also presents significant formulation challenges.[3][4] Carboxylic acids often exhibit poor aqueous solubility at acidic to neutral pH, which can lead to limited bioavailability and therapeutic efficacy.[5] Furthermore, these compounds can be prone to stability issues and may cause gastrointestinal irritation if not formulated properly.[5]
The primary goal of formulation development for this compound is to create a delivery system that ensures its solubility and stability in biological media, allowing for accurate assessment of its activity. This guide provides a framework for researchers to develop formulations suitable for initial biological screening and preclinical evaluation.
Pre-formulation Assessment: The Foundation of a Robust Formulation
Before preparing formulations for biological testing, a thorough pre-formulation assessment is essential to understand the physicochemical properties of this compound.
Physicochemical Properties
A summary of the known and predicted properties of the compound is presented in Table 1.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₉N₃O₃ | [6] |
| Molecular Weight | 207.19 g/mol | [6] |
| CAS Number | 957484-20-7 | [7] |
| Predicted Aqueous Solubility | 28.2 µg/mL | [6] |
| Appearance | Solid (visual inspection) | N/A |
| pKa | Estimated to be in the acidic range due to the carboxylic acid group. | (Theoretical) |
Solubility Profiling
Determining the solubility of the compound in various solvents and pH conditions is a critical first step.
Protocol 2.2.1: Kinetic Solubility Assessment
-
Prepare a 10 mM stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO).
-
In separate microcentrifuge tubes, add 2 µL of the DMSO stock to 198 µL of various aqueous buffers (e.g., pH 5.0, 6.2, 7.4) to achieve a final concentration of 100 µM.
-
Incubate the samples at room temperature for 2 hours with gentle agitation.
-
Visually inspect for precipitation.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Stability Assessment
Understanding the compound's stability is crucial for ensuring the integrity of the test material throughout the experiment.[8][9][10][11]
Protocol 2.3.1: Stock Solution Stability
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Aliquot the stock solution into multiple vials and store them at various temperatures (-20°C, 4°C, and room temperature).[12]
-
At designated time points (e.g., 0, 24, 48 hours, 1 week, 1 month), analyze an aliquot from each storage condition by HPLC to assess for degradation.
-
Protect the compound from light if it is found to be light-sensitive.[12]
Protocol 2.3.2: Formulation Stability
-
Prepare the final formulation intended for in vitro or in vivo studies.
-
Store the formulation under the planned experimental conditions (e.g., 37°C for cell-based assays).
-
At relevant time points, visually inspect for precipitation and quantify the compound concentration.
Formulation Strategies and Protocols
Based on the pre-formulation assessment, appropriate formulation strategies can be developed. The carboxylic acid nature of the compound suggests that pH adjustment and the use of co-solvents or solubilizing excipients will likely be necessary.[5][13]
Stock Solution Preparation
A concentrated stock solution is the starting point for most biological assays.[14]
Protocol 3.1.1: Preparation of a 10 mM DMSO Stock Solution
-
Accurately weigh the required amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Gently warm the mixture (if necessary) and vortex until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[14][15]
Formulation for In Vitro Cell-Based Assays
For in vitro studies, the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be minimized to avoid cellular toxicity, typically ≤0.5%.[15]
Protocol 3.2.1: Preparation of Working Solutions for Cell-Based Assays
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay.
-
Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.[15]
-
Visually inspect the final working solutions for any signs of precipitation before adding to the cells.
Caption: Workflow for in vitro formulation.
Formulation for In Vivo Animal Studies
For in vivo studies, the formulation must be well-tolerated by the animal model and provide adequate drug exposure.[16][17][18] Given the poor aqueous solubility, a suspension or a co-solvent system is often required.[19]
Protocol 3.3.1: Preparation of an Oral Suspension
This protocol is suitable for oral gavage administration.
-
Vehicle Preparation: Prepare a vehicle solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.2% (v/v) Tween 80 in sterile water. The CMC acts as a suspending agent, and Tween 80 acts as a wetting agent.[19]
-
Compound Preparation: Weigh the required amount of this compound. If necessary, gently grind the powder to a fine consistency to improve suspension.
-
Wetting: In a clean mortar, add a small amount of the vehicle to the compound powder to form a smooth paste.
-
Suspension: Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer to achieve the desired final concentration.
-
Homogenization: Ensure the suspension is uniform before each administration.
Protocol 3.3.2: Preparation of a Co-Solvent Formulation for Intravenous Injection
This protocol should be used with caution, and a tolerability study of the vehicle alone is highly recommended.[16][18]
-
Solubilization: Dissolve the compound in a minimal amount of a suitable organic solvent such as N,N-dimethylacetamide (DMA) or DMSO.
-
Dilution: Slowly add a co-solvent like polyethylene glycol 400 (PEG400) while vortexing.
-
Final Dilution: Add sterile saline or 5% dextrose in water (D5W) to the desired final volume. A common co-solvent system is 10% DMA, 40% PEG400, and 50% saline.
-
Clarity Check: The final solution should be clear and free of precipitates. If precipitation occurs, the formulation is not suitable.
Sources
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Application Notes & Protocols: Crystallization of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic Acid
Introduction: The Critical Role of Crystallization
3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid is a heterocyclic compound whose structural motifs—the pyrazole and isoxazole rings—are prevalent in a wide range of biologically active molecules and pharmaceutical agents.[1][2] As with any active pharmaceutical ingredient (API) or key intermediate, controlling the solid-state properties is paramount for ensuring consistent purity, stability, bioavailability, and manufacturability. Crystallization is the primary unit operation for achieving this control.
A significant challenge in solid-state chemistry is polymorphism , the ability of a compound to exist in multiple crystalline forms. Different polymorphs of the same API can exhibit vastly different physicochemical properties, including solubility and stability, which can directly impact the drug's efficacy and safety. Therefore, developing a robust and reproducible crystallization protocol is not merely a purification step but a critical component of drug development.
This guide provides a comprehensive framework for developing a crystallization methodology for this compound. It is designed for researchers, chemists, and process development scientists, offering a systematic approach from solvent screening to protocol optimization and solid-form characterization.
Physicochemical Profile and Initial Considerations
Understanding the molecule's inherent properties is the foundation for designing a logical crystallization strategy. The structure, featuring a carboxylic acid group and two nitrogen-containing heterocycles, dictates its behavior in various solvent systems.
-
Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. This suggests that solvents capable of hydrogen bonding (e.g., alcohols, water, acetic acid) will likely play a significant role in the crystallization process.[3][4] The nitrogen atoms in the pyrazole and isoxazole rings also act as hydrogen bond acceptors.
-
Polarity: The molecule possesses a significant topological polar surface area (TPSA), indicating moderate to high polarity.[5] This suggests good solubility in polar solvents and poor solubility in nonpolar solvents like hexanes or heptane.
-
Molecular Weight: With a molecular weight of approximately 223.21 g/mol , the compound is a typical small molecule.
Table 1: Physicochemical Properties of this compound and a Structural Isomer
| Property | This compound | 3-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid[5] |
| CAS Number | 957484-20-7 | 957484-18-3 |
| Molecular Formula | C₉H₉N₃O₃ | C₉H₉N₃O₃ |
| Molecular Weight | 223.21 g/mol | 207.19 g/mol |
| Topological Polar Surface Area | 81.2 Ų (Predicted) | 81.2 Ų |
| Hydrogen Bond Acceptors | 5 (Predicted) | 5 |
| Hydrogen Bond Donors | 1 (Predicted) | 1 |
| Rotatable Bond Count | 2 (Predicted) | 2 |
Note: Some data is based on computational predictions and data for a close isomer, highlighting the need for experimental verification.
Crystallization Method Development Workflow
A systematic approach is essential for efficiently identifying the optimal crystallization conditions. The following workflow guides the researcher from initial screening to a refined protocol.
Caption: Workflow for Crystallization Method Development.
Protocol: Small-Scale Solvent Screening
Objective: To identify suitable single or binary solvent systems for crystallization.
Rationale: The ideal solvent will fully dissolve the compound at an elevated temperature but exhibit low solubility at room temperature or below, allowing for high product recovery.
Materials:
-
This compound (crude)
-
Small vials (e.g., 1-2 mL HPLC vials)
-
Magnetic stir plate and stir bars
-
Heat gun or heating block
-
A selection of solvents (see Table 2)
Table 2: Suggested Solvents for Screening, Categorized by Polarity
| Class | Solvents | Rationale |
| Protic Polar | Water, Methanol, Ethanol, Isopropanol (IPA), Acetic Acid | Likely to be good solvents due to strong hydrogen bonding with the carboxylic acid.[3] |
| Aprotic Polar | Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | May offer moderate solubility and are common in crystallization. |
| Aprotic Nonpolar | Toluene, Dichloromethane (DCM), Methyl tert-butyl ether (MTBE) | Less likely to be primary solvents but may serve as anti-solvents. |
| Nonpolar | Heptane, Hexane, Cyclohexane | Expected to be poor solvents; primarily useful as anti-solvents.[6] |
Procedure:
-
Place ~5-10 mg of the crude compound into a small vial with a stir bar.
-
Add the first solvent dropwise at room temperature while stirring until a slurry is formed. Observe if the solid dissolves completely.
-
If the solid is not soluble at room temperature, gently heat the vial (e.g., to 50-60°C) and continue adding the solvent dropwise until the solid fully dissolves. Record the approximate volume of solvent used.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (~4°C) for 30-60 minutes.
-
Observe the outcome:
-
Ideal: Abundant crystalline precipitate forms upon cooling.
-
Potential for Anti-Solvent: The compound is too soluble even when cold.
-
Poor Solvent: The compound does not dissolve even when heated in a large volume of solvent.
-
Oiling Out: The compound separates as a liquid instead of a solid. This indicates the supersaturated solution's temperature is above the compound's melting point in that solvent system. Try a more dilute solution or a lower boiling point solvent.
-
Key Crystallization Protocols
Based on the solvent screening, select the most appropriate technique. Cooling crystallization is generally preferred for its control and scalability. Anti-solvent crystallization is an excellent alternative when a single ideal solvent cannot be found.[7]
Protocol: Cooling Crystallization
Objective: To crystallize the compound from a single solvent by reducing the temperature, thereby decreasing its solubility and inducing nucleation and crystal growth.
Rationale: A slow cooling rate is crucial.[8] Rapid cooling can lead to "crash-out," forming small, impure crystals or even an amorphous solid. A controlled, slow cool promotes the growth of larger, more ordered crystals with higher purity.
Caption: Protocol Flow for Anti-Solvent Crystallization.
Procedure:
-
Dissolve the crude compound in a "good" solvent (e.g., ethanol, THF) at room temperature to form a clear, concentrated solution.
-
With vigorous stirring, add the "anti-solvent" (e.g., water, heptane) dropwise via an addition funnel or syringe pump.
-
Observe the solution for the onset of turbidity, which indicates nucleation. Once turbidity persists, you may slow the addition rate.
-
After the full volume of anti-solvent has been added, allow the resulting slurry to stir (age) for at least one hour at room temperature to allow for complete crystallization and potential crystal maturation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystal cake with a small amount of the anti-solvent or a solvent mixture rich in the anti-solvent.
-
Dry the crystals under vacuum to a constant weight.
Characterization and Validation
Successful crystallization must be confirmed with analytical techniques. This step is essential to verify purity, identify the solid form, and establish a quality benchmark for the material.
-
X-ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form (polymorph) of a material. [9][10]Each polymorph will produce a unique diffraction pattern, which serves as a fingerprint for that solid state. It is crucial for patent applications and quality control. * Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. [11]It is used to determine the melting point, purity, and to detect polymorphic transformations, desolvation events, or the presence of amorphous content. [12]* Microscopy: Visual inspection of the crystals under a microscope provides valuable information about crystal habit (shape), size distribution, and can help identify agglomeration.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography should be used to confirm the chemical purity of the crystallized material and demonstrate the effective removal of impurities from the crude starting material.
Troubleshooting Common Crystallization Issues
Table 3: Troubleshooting Guide for Crystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated (too much solvent).- Compound is highly soluble even at low temperatures. | - Evaporate some of the solvent to increase concentration.- Try a different solvent or switch to an anti-solvent method.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal from a previous successful batch. [13] |
| "Oiling Out" | - Cooling rate is too fast.- Solution is too concentrated.- The boiling point of the solvent is higher than the melting point of the solute-solvent eutectic. | - Re-heat to dissolve the oil, add more solvent, and cool much more slowly.- Use a lower-boiling point solvent.- Switch to an anti-solvent method at room temperature. |
| Poor Recovery / Low Yield | - Compound has significant solubility in the cold mother liquor.- Insufficient cooling time. | - Ensure the slurry is cooled for an adequate amount of time (several hours or overnight).- Use a different solvent with lower solubility at cold temperatures.- For anti-solvent method, increase the proportion of anti-solvent. |
| Impure Crystals | - Impurities are co-crystallizing.- Mother liquor is trapped within the crystals (occlusion).- "Crash-out" due to rapid cooling/addition. | - Slow down the crystallization process (slower cooling or anti-solvent addition).- Consider a different solvent system where the impurity has higher solubility.- Ensure an effective wash of the crystal cake with cold, fresh solvent. |
References
- Davidovich, M., et al. (n.d.). ANALYSIS OF AMORPHOUS PHASE IN HIGHLY CRYSTALLINE API BY POWDER X-RAY DIFFRACTION AND DSC.
- Druzbicki, K., et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI.
- DANNALAB. (n.d.). XRPD for Small Molecule Drugs.
- Malvern Panalytical. (2022). The advantages of solid form analysis with XRPD.
- NETZSCH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
- Yeh, K.-L., et al. (2022). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Pharmaceutics.
- Janczak, J., et al. (2017). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed.
- The Royal Society of Chemistry. (n.d.). Synthesis, Computational Investigation and Biological Evaluation of α,α- Difluoromethyl Embodying Ketones Pyrazole and Isoxazo.
- International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- Baird, J. A., et al. (2010). Evaluating the non-isothermal crystallization behavior of organic molecules from the undercooled melt state using rapid heat/cool calorimetry. ResearchGate.
- ResearchGate. (n.d.). Solvent free synthesis of pyrazole derivatives under MW irradiation.
- MDPI. (n.d.). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant.
- Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate.
- MDPI. (2022). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure.
- ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives.
- Yakan, H., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central.
- ResearchGate. (2008). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid.
- MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
- SALTDATA. (n.d.). 3-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
- MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
- Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives.
- National Institutes of Health. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate.
- World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
- ResearchGate. (2018). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Welcome to the dedicated technical support center for the synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve your synthetic goals with confidence.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that combines the robust heteroaromatic nature of the pyrazole core with the versatile isoxazole moiety. This molecule holds potential as a valuable building block in medicinal chemistry. The most common and reliable synthetic strategy involves a two-stage approach:
-
Formation of the Isoxazole Ring: Typically achieved via a [3+2] cycloaddition reaction to form the ethyl ester derivative, ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.
This guide will provide detailed protocols and address potential issues in each of these stages.
Diagram: Synthetic Pathway Overview
Technical Support Center: Synthesis of Substituted Pyrazole-Isoxazoles
Welcome to the technical support center for the synthesis of substituted pyrazole-isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these important heterocyclic compounds, providing in-depth troubleshooting guides and frequently asked questions. Our aim is to equip you with the knowledge to navigate the complexities of these syntheses, ensuring successful and reproducible outcomes.
Introduction: The Synthetic Challenge
The fusion of pyrazole and isoxazole rings into a single molecular entity presents a unique set of synthetic challenges. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. However, their synthesis is often plagued by issues of regioselectivity, low yields, and difficult purification. This guide provides practical, field-proven insights to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted pyrazole-isoxazoles?
A1: The two most prevalent methods are:
-
1,3-Dipolar Cycloaddition: This powerful reaction typically involves the cycloaddition of a nitrile oxide (for the isoxazole ring) with an alkyne or an alkene, or a nitrilimine with a suitable dipolarophile for the pyrazole ring. The regioselectivity of this reaction is a key consideration.
-
Condensation Reactions: A common approach involves the reaction of a β-diketone or a related 1,3-dielectrophile with hydrazine or a substituted hydrazine to form the pyrazole ring, and with hydroxylamine for the isoxazole ring. The challenge often lies in controlling the regioselectivity when using unsymmetrical diketones.[1][2]
Q2: Why is regioselectivity a major issue in pyrazole-isoxazole synthesis?
A2: Regioselectivity becomes a critical challenge when using unsymmetrical starting materials. For instance, in the condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[2] Similarly, in 1,3-dipolar cycloadditions, the orientation of the dipole and dipolarophile can lead to different isomeric products. The formation of these isomeric mixtures complicates purification and reduces the yield of the desired product.
Q3: What are the typical side reactions I should be aware of?
A3: A common side reaction in 1,3-dipolar cycloadditions involving nitrile oxides is their dimerization to form furoxans, especially at high concentrations. To minimize this, it is recommended to generate the nitrile oxide in situ for immediate reaction with the dipolarophile.
Troubleshooting Guide: Common Issues and Solutions
This section provides detailed troubleshooting for specific problems you may encounter during your experiments.
Problem 1: Poor or No Yield of the Desired Product
Low or no yield is a frustrating but common issue. The following flowchart and detailed explanations will help you diagnose and solve the problem.
Troubleshooting Low Yields
-
Verify Starting Material Purity and Integrity:
-
Action: Confirm the purity of your starting materials using techniques like NMR or GC-MS. Impurities can inhibit the reaction or lead to unwanted side products.
-
Insight: 1,3-dicarbonyl compounds can exist as keto-enol tautomers, and the equilibrium can be solvent-dependent, affecting reactivity. Ensure you are using the desired tautomeric form for your reaction.
-
-
Review Reaction Conditions:
-
Action: Meticulously check the reaction temperature, time, and solvent.
-
Insight: Some reactions are highly sensitive to temperature. For instance, in some cyclocondensation reactions, running the reaction at room temperature in N,N-dimethylacetamide can give good yields and regioselectivity.[1][2] Solvent polarity can also significantly impact the reaction outcome.
-
-
Assess Catalyst Activity (if applicable):
-
Action: If you are using a catalyst, ensure it is active. Catalysts can deactivate over time or due to improper storage.
-
Insight: For copper-catalyzed cycloadditions, the oxidation state of the copper is crucial. Ensure you are using the correct copper source and that it has not been oxidized.
-
-
Investigate Potential Side Reactions:
-
Action: Analyze your crude reaction mixture by LC-MS or TLC to identify any major side products.
-
Insight: As mentioned, nitrile oxide dimerization is a common side reaction. Generating the nitrile oxide slowly in situ in the presence of the alkyne can significantly reduce this unwanted pathway.
-
Problem 2: Formation of a Mixture of Regioisomers
Controlling regioselectivity is often the most significant challenge. The formation of a mixture of regioisomers complicates the purification process and reduces the overall yield of the desired product.
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid. We recognize that realizing the full potential of this compound in your research is critically dependent on overcoming its inherent solubility challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to provide you not just with protocols, but with the underlying scientific rationale to empower your experimental design. Our goal is to help you achieve consistent, reliable, and accurate results in your assays.
Section 1: Understanding the Core Problem
Q1: Why is this compound so poorly soluble in aqueous assay buffers?
Answer: The solubility issue stems from a combination of its molecular features. The molecule has a rigid, largely hydrophobic core composed of two heterocyclic rings (pyrazole and isoxazole). While the carboxylic acid group provides a polar, ionizable handle, its contribution is often insufficient to overcome the low polarity of the rest of the molecule, especially at neutral or acidic pH.
Expert Explanation: Poor aqueous solubility is a common challenge for drug-like molecules, which often need hydrophobic regions to bind effectively to protein targets.[1] The key to this compound's behavior lies in the carboxylic acid moiety (-COOH).
-
At Acidic or Neutral pH (pH < pKa): The carboxylic acid group remains protonated (-COOH). In this state, it can form strong hydrogen-bonded dimers with other molecules in the solid state. This creates a stable crystal lattice that requires significant energy to break, resulting in very low aqueous solubility.[1]
-
At Basic pH (pH > pKa): The carboxylic acid is deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This charged group dramatically increases the molecule's polarity and its ability to interact favorably with water, thus increasing solubility.[2][3]
This pH-dependent behavior is the most critical factor to understand and manipulate.[4]
| Property | Value / Description | Significance |
| Molecular Formula | C₉H₉N₃O₃ | Indicates a compact structure with multiple nitrogen and oxygen atoms. |
| Molecular Weight | ~207.19 g/mol | Relatively small, typical for screening compounds. |
| Key Functional Groups | Carboxylic Acid, Pyrazole, Isoxazole | The carboxylic acid is the primary handle for pH-based solubility enhancement. The heterocyclic rings contribute to the low solubility in neutral water.[5] |
| Aqueous Solubility | Very low at neutral pH (A similar isomer has a reported solubility of 28.2 µg/mL).[6] | Confirms the need for solubilization strategies for most assay concentrations. |
Section 2: Fundamental Solubilization Protocols
Q2: I'm preparing my compound for a standard biochemical assay in a phosphate buffer at pH 7.4 and it's immediately precipitating. What is the most direct way to solve this?
Answer: The most direct and effective initial strategy is to leverage the carboxylic acid group by making a concentrated stock solution in a basic environment before diluting it into your final assay buffer. This converts the compound to its much more soluble salt form.
Expert Explanation: By preparing a stock solution at a pH at least 1-2 units above the compound's pKa, you ensure the equilibrium is shifted almost entirely to the soluble carboxylate form.[2] When this pre-dissolved, charged form is introduced into the final pH 7.4 buffer, it is much more likely to remain in solution, a phenomenon known as achieving "kinetic solubility".[7][8]
Protocol 1: pH-Assisted Stock Solution Preparation
-
Initial Solubilization: Weigh out the required amount of your compound. Instead of adding it directly to your buffer, first dissolve it in a small volume of a dilute base, such as 10-50 mM NaOH. Gently vortex or sonicate until the solid is completely dissolved.
-
Buffering and pH Adjustment: To this basic solution, add a concentrated stock of your desired buffer components (e.g., phosphate, HEPES, Tris) to bring them to their final concentration.
-
Final pH & Volume Adjustment: Carefully adjust the pH of the solution down to your target (e.g., 7.4) using dilute HCl. As you approach the pKa of the compound, add the acid dropwise to avoid localized precipitation.
-
QS to Final Volume: Bring the solution to its final volume with high-purity water.
-
Filtration: Filter the final stock solution through a 0.22 µm syringe filter to remove any micro-precipitates before storage or use.
Caption: pH-driven conversion to the soluble carboxylate form.
Section 3: Advanced Strategies and Troubleshooting
Q3: My assay is sensitive to pH changes, and the previous method is not suitable. How should I use organic co-solvents like DMSO?
Answer: Using a 100% organic co-solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock is the industry-standard approach. The key is to prepare a stock at a very high concentration (e.g., 10-50 mM) so that the final concentration of DMSO in the assay is low enough (typically ≤1%) to not interfere with the biological system.
Expert Explanation: Co-solvents work by reducing the polarity of the bulk aqueous solution.[9][10] Water molecules form a highly ordered hydrogen-bond network; disrupting this network with a co-solvent makes it more favorable for a non-polar solute to be accommodated.[][12] DMSO is an excellent choice because it is a polar aprotic solvent that can dissolve a wide range of compounds.
However, caution is required. DMSO is not inert. At concentrations above 1-5%, it can destabilize some proteins, alter enzyme kinetics, or affect cell membranes.[13][14] The effect is highly protein-dependent; some studies show DMSO can destabilize certain proteins at concentrations as low as 4% (v/v), while others might be stabilized.[15][16][17] Therefore, a vehicle control (assay buffer + the same final concentration of DMSO) is mandatory in your experiments.
Protocol 2: High-Concentration DMSO Stock Preparation
-
Preparation: Dissolve your compound in 100% DMSO to the highest practical concentration (e.g., 20 mM). Use sonication or gentle warming (30-37°C) to aid dissolution. Ensure the compound is fully dissolved before proceeding.
-
Dilution: Perform a serial dilution of this stock into your final aqueous assay buffer.
-
Critical Step - The Dilution Technique: Add the small volume of DMSO stock into the larger volume of vigorously vortexing or stirring assay buffer. Do not add the aqueous buffer to the DMSO stock, as this will almost certainly cause precipitation. This rapid dispersion helps achieve kinetic solubility.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your assay and ensure it is consistent across all experimental conditions and below the tolerance limit of your system.
| Co-Solvent | Typical Final Assay Conc. | Advantages | Potential Issues & Considerations |
| DMSO | 0.1 - 1.0% | Excellent solubilizing power; industry standard.[13] | Can affect protein stability and enzyme activity; cellular toxicity at >1%.[14][17] |
| Ethanol | 1 - 5% | Biologically compatible at low concentrations. | Less effective than DMSO for highly lipophilic compounds; can precipitate proteins. |
| PEG 400 | 1 - 10% | Low toxicity; often used in preclinical formulations.[12][18] | Can increase viscosity; potential for assay interference. |
| Propylene Glycol | 1 - 10% | Common pharmaceutical excipient.[9] | Similar in power to Ethanol and PEG 400. |
Q4: I've tried pH adjustment and DMSO, but my compound is still not soluble enough for the required assay concentration. What are my next options?
Answer: For exceptionally challenging cases, you can explore the use of specialized formulating agents like cyclodextrins. These are particularly useful when you need to increase the apparent aqueous solubility of a compound without relying on high concentrations of organic solvents.
Expert Explanation: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate poorly soluble "guest" molecules, like yours, within their central cavity.[20] This forms a water-soluble "inclusion complex," effectively shielding the hydrophobic part of your compound from the aqueous environment and dramatically increasing its solubility.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[19][23]
Caption: Cyclodextrin encapsulating a hydrophobic molecule.
Protocol 3: Solubilization with Cyclodextrins
-
Determine Molar Ratio: Start by testing a 1:1 molar ratio of your compound to HP-β-CD.
-
Preparation: Prepare an aqueous solution of HP-β-CD in your buffer first.
-
Complexation: Add your solid compound directly to the HP-β-CD solution. Alternatively, add a concentrated DMSO stock of your compound to the HP-β-CD solution (this can accelerate complex formation).
-
Equilibration: Vigorously stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Clarification: Centrifuge the solution at high speed (>10,000 x g) for 15-30 minutes to pellet any un-complexed, insoluble material.
-
Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant is your new, enhanced solubility limit. This solution can now be used in your assays.
Important: As with any excipient, you must run a control with just the HP-β-CD in your assay to ensure it does not produce an artifactual signal.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
- Cyclodextrin controlled release of poorly water-soluble drugs from hydrogels. PubMed.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar.
- Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online.
- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
- Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. PubMed.
- Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. ACS Publications.
- DMSO-related effects in protein characterization. PubMed.
- Effect of DMSO on Protein Structure and Interactions Assessed By Collision-induced Dissociation and Unfolding | Request PDF. ResearchGate.
- (PDF) DMSO-Related Effects in Protein Characterization. ResearchGate.
- Co-solvency and anti-solvent method for the solubility enhancement. IRO Group Inc.
- pH and Solubility. Fiveable.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
- Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. ACS Publications.
- Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap.
- Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. PubMed.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
- How does pH affect solubility? askIITians.
- Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. Europe PMC.
- 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
- How Do Acids And Bases Alter Compound Solubility? YouTube.
- 3-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid(SALTDATA: FREE). SaltData.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library.
- 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid. Chemical-Suppliers.com.
- How to enhance drug solubility for in vitro assays? ResearchGate.
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avoiding side reactions in pyrazole-isoxazole synthesis
Welcome to the technical support guide for the synthesis of pyrazole-isoxazole hybrid molecules. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causal factors that dictate success or failure in the lab. This guide is structured to help you troubleshoot common experimental issues, anticipate potential side reactions, and optimize your synthetic strategy based on first principles.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific, practical problems encountered during pyrazole-isoxazole synthesis. Each entry details the symptoms, explains the underlying chemical principles, and provides actionable solutions.
Problem 1: Consistently Low or No Yield of the Desired Product
Symptom: TLC analysis shows faint product spots and significant starting material, or the reaction fails to yield any isolable product after workup.
Potential Cause A: Instability of Key Intermediates (Nitrile Oxide Dimerization)
In isoxazole synthesis via 1,3-dipolar cycloaddition, the nitrile oxide intermediate is highly reactive and prone to dimerization into a stable furoxan (1,2,5-oxadiazole-2-oxide) if not rapidly trapped by the dipolarophile (e.g., an alkyne).[1][2][3] This is a common failure mode, especially when the concentration of the nitrile oxide precursor is high relative to the trapping agent.
Proposed Solution:
-
In Situ Generation & Slow Addition: Generate the nitrile oxide in situ from an aldoxime using an oxidant like N-Chlorosuccinimide (NCS) or Chloramine-T. Crucially, add the oxidant solution slowly to the reaction mixture containing the alkyne. This ensures the concentration of free nitrile oxide remains low, favoring the intermolecular cycloaddition over the bimolecular dimerization.[4]
-
Increase Dipolarophile Concentration: Ensure the alkyne (or alkene) dipolarophile is present in a stoichiometric or slight excess amount from the beginning of the reaction to maximize the probability of a productive collision with the transient nitrile oxide.
dot
Caption: Competing pathways for the nitrile oxide intermediate.
Potential Cause B: Incomplete Cyclization or Dehydration
When synthesizing pyrazoles from α,β-unsaturated ketones (chalcones) and hydrazines, the reaction often proceeds via a non-aromatic pyrazoline intermediate.[5][6] This intermediate must be oxidized or undergo elimination to form the final, stable aromatic pyrazole. If this step is inefficient, the pyrazoline may be the major product isolated, or it may decompose during workup.
Proposed Solution:
-
Introduce an Oxidant: If a stable pyrazoline is being formed, introduce a mild oxidizing agent. Common methods include heating in DMSO with air, or using reagents like bromine or I₂.[7][8] Always perform a small-scale test reaction to ensure compatibility with your substrate.
-
Acid/Base Catalysis: The final dehydration of the cyclic hemiaminal intermediate is often the rate-limiting step.[9] Ensure adequate acid (e.g., acetic acid) or base catalysis is present as required by your specific substrate to facilitate the elimination of water and drive the reaction towards the aromatic product.
-
Azeotropic Water Removal: For sluggish reactions, using a solvent like toluene with a Dean-Stark trap can effectively remove water, shifting the equilibrium towards the dehydrated pyrazole product.
Problem 2: Persistent Mixture of Regioisomers
Symptom: ¹H NMR and LC-MS analysis clearly show two or more isomeric products that are difficult to separate by column chromatography.
Potential Cause: Ambiguous Attack on Unsymmetrical Precursors
This is the most common challenge in this field. When using an unsymmetrical 1,3-dicarbonyl compound or chalcone, the nucleophile (substituted hydrazine or hydroxylamine) can attack either of the two electrophilic carbonyl carbons (or the β-carbon in a chalcone), leading to a mixture of regioisomers.[10][11][12] The outcome is governed by a delicate balance of steric hindrance and electronic effects.
Proposed Solution:
-
Exploit Steric/Electronic Differences:
-
For Pyrazoles: The less sterically hindered carbonyl is typically attacked first by the substituted nitrogen of the hydrazine. You can sometimes enhance this selectivity by using bulkier protecting groups on one side of the dicarbonyl precursor.[10]
-
For Isoxazoles: Reaction pH is a critical control lever. Under acidic conditions, the more basic carbonyl group is protonated, deactivating it towards nucleophilic attack. The hydroxylamine will then preferentially attack the other carbonyl. Conversely, under basic conditions, the more acidic α-proton is removed to form an enolate, which can direct the subsequent cyclization. A systematic pH screen is highly recommended.[13]
-
-
Modify the Precursor: Instead of a 1,3-diketone, consider using a β-ketoester or a β-enamino ketone. The difference in reactivity between the ketone and ester/enamine carbonyls can provide excellent regiocontrol.[14]
-
Change the Reaction Type: For isoxazoles, switching from a condensation reaction to a 1,3-dipolar cycloaddition between a terminal alkyne and a nitrile oxide often gives a single regioisomer, as the electronics of the two components strongly direct the orientation of the addition.[15][16]
dot
Caption: The challenge of regioselectivity with unsymmetrical precursors.
Frequently Asked Questions (FAQs)
Q1: My pyrazole product needs to be N-alkylated, but I get a mixture of N1 and N2 alkylation products. How can I control this?
A1: This is a classic problem arising from the tautomerism of the N-H pyrazole. The two ring nitrogens have similar reactivity, leading to mixtures.[17][18] The ratio often depends on the steric bulk of the substituents on the pyrazole ring and the alkylating agent.
-
Steric Directing: A bulky substituent at the C5 position will often sterically hinder the N1 position, favoring alkylation at the more accessible N2 position.
-
Protecting Groups: A more robust strategy involves using a removable directing group. For example, silyl groups can be used to temporarily block one nitrogen, directing alkylation to the other before being cleaved.[19]
-
Base and Counter-ion Effects: The choice of base and solvent can influence the location of the counter-ion (e.g., K⁺, Na⁺) in the pyrazolate anion, which in turn can direct the incoming electrophile. It is often worthwhile to screen conditions (e.g., K₂CO₃ in DMF vs. NaH in THF).[18]
Q2: I am seeing significant decomposition of my product during purification or storage. Are these heterocycles unstable?
A2: While generally robust, the stability of the final product can be an issue. The isoxazole ring, in particular, has a relatively weak N-O bond that can be cleaved under certain conditions.[20]
-
Reductive Cleavage: Avoid catalytic hydrogenation (e.g., H₂/Pd-C) if you want to keep the isoxazole ring intact, as this is a standard method for cleaving the N-O bond to reveal a β-amino enone.[21]
-
Base Sensitivity: 3-unsubstituted or 3-acyl isoxazoles can be susceptible to ring-opening by strong bases (e.g., NaOH, NaOEt).[20] During workup, use milder bases like NaHCO₃ for neutralization if possible. For storage, ensure the compound is free of residual base or acid.
-
Photostability: Some heterocyclic systems can be light-sensitive. Store products in amber vials, protected from direct light.
Q3: What is the difference between Michael Addition and 1,3-Dipolar Cycloaddition when reacting a chalcone with hydroxylamine?
A3: Both pathways can be operative. Michael addition (or conjugate addition) is the 1,4-addition of the hydroxylamine nucleophile to the α,β-unsaturated ketone system.[22] This forms a γ-amino ketone intermediate. A subsequent intramolecular condensation (imine formation followed by dehydration) is then required to form the heterocyclic ring. A 1,3-dipolar cycloaddition, in contrast, is a concerted pericyclic reaction where the hydroxylamine (or its corresponding nitrone tautomer) reacts across the C=C double bond in a single step to form the five-membered ring directly.[16] Often, the reaction is not strictly one or the other but follows a stepwise path that resembles the Michael addition followed by rapid cyclization. The key is that for a successful reaction, conditions must favor both the initial addition and the subsequent, often rate-limiting, cyclization/dehydration step.
Validated Experimental Protocol: Synthesis of a Chalcone-Derived Pyrazole-Isoxazole Hybrid
This protocol describes a two-step synthesis of a 3-(pyrazol-4-yl)-5-phenylisoxazole, highlighting critical control points to minimize side reactions.
Step 1: Claisen-Schmidt Condensation to form Pyrazole-Chalcone Intermediate
-
Reagent Preparation: In a round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and acetophenone (1.05 eq) in ethanol (5 mL per mmol of aldehyde).
-
Base Addition: While stirring at room temperature, add an aqueous solution of 10% NaOH (2.0 eq) dropwise over 15 minutes. Causality Note: Slow addition prevents side reactions caused by high local base concentration.
-
Reaction Monitoring: Stir the reaction for 2-4 hours. Monitor the consumption of the aldehyde by TLC (e.g., 3:1 Hexanes:EtOAc). The product chalcone should be a much less polar, often yellow, spot.
-
Workup & Isolation: Pour the reaction mixture into a beaker of crushed ice and acidify to pH ~5 with dilute HCl. The chalcone will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product can be recrystallized from ethanol if necessary.
Step 2: Isoxazole Formation from Chalcone
-
Reaction Setup: To a solution of the pyrazole-chalcone from Step 1 (1.0 eq) in absolute ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). Causality Note: Sodium acetate acts as a base to free the hydroxylamine and buffer the reaction, preventing overly acidic conditions that might degrade the chalcone.
-
Cyclization: Reflux the mixture for 4-6 hours, monitoring by TLC. The disappearance of the yellow chalcone spot and the appearance of a new, UV-active product spot indicates reaction progress.
-
Isolation: After cooling to room temperature, pour the reaction mixture into cold water. The crude isoxazole product will precipitate. Filter the solid, wash with water, and dry. Purify by column chromatography on silica gel.[23]
dot
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. [Link]
- National Institutes of Health (NIH). (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link]
- MDPI. (2023).
- National Institutes of Health (NIH). (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
- Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
- MDPI. (n.d.). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. [Link]
- J-STAGE. (n.d.). synthetic reactions using isoxazole compounds. [Link]
- YouTube. (2021). Claisen Isoxazole Synthesis Mechanism. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- National Institutes of Health (NIH). (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]
- ACS Publications. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. [Link]
- MDPI. (2022).
- National Institutes of Health (NIH). (n.d.).
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
- Master Organic Chemistry. (2023).
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. 2-Pyrazoline - Synthesis, Properties, Reactivity, Oxidation etc._Chemicalbook [chemicalbook.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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- 15. Isoxazole synthesis [organic-chemistry.org]
- 16. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
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- 19. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazole Ring Formation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of pyrazole derivatives. Here you will find a curated collection of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing pyrazoles?
A1: The most prevalent and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis.[1] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often in the presence of an acid catalyst.[1][2] The simplicity and broad substrate scope of this method have made it a fundamental tool in medicinal chemistry and drug development.[1]
Q2: What are the key factors influencing the yield and purity of my pyrazole synthesis?
A2: Several critical factors can significantly impact the outcome of your pyrazole synthesis:
-
Purity of Starting Materials: The purity of both the 1,3-dicarbonyl compound and the hydrazine derivative is paramount. Impurities can lead to unwanted side reactions, resulting in lower yields and complicating the purification process.[1]
-
Reaction Temperature: Temperature plays a crucial role in both the reaction rate and the formation of byproducts. While higher temperatures can accelerate the reaction, they may also promote the formation of undesired side products.[1][3] Optimization is often necessary to find the ideal balance.
-
Choice of Catalyst: An acid catalyst, such as acetic acid or mineral acids, is typically used to facilitate the initial imine formation.[1][2] The type and concentration of the catalyst can affect the reaction rate.
-
Solvent Selection: The choice of solvent can influence reaction rates and, importantly, the regioselectivity of the reaction, especially when using unsymmetrical dicarbonyl compounds.[2]
Q3: I'm observing the formation of two isomers. What is happening and how can I control it?
A3: The formation of two isomers, known as regioisomers, is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[2][4] The substituted nitrogen of the hydrazine can attack either of the two different carbonyl carbons, leading to a mixture of pyrazole regioisomers.[2] Controlling this is crucial as different regioisomers can have vastly different biological activities.[4] Strategies to control regioselectivity are discussed in the troubleshooting section below.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your pyrazole synthesis experiments.
Problem 1: Low or No Product Yield
Q: My reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?
A: Low conversion rates in pyrazole synthesis can be frustrating. Here’s a systematic approach to troubleshoot this issue:
-
Verify Starting Material Purity: As mentioned, impurities can inhibit the reaction.[1] Ensure your 1,3-dicarbonyl compound and hydrazine are of high purity. If necessary, purify them before use.
-
Check Catalyst Activity: The Knorr synthesis is typically acid-catalyzed.[2] Ensure you have added the catalyst and that it is active. A few drops of glacial acetic acid are commonly used.[2]
-
Optimize Reaction Temperature and Time: The reaction may require elevated temperatures (reflux) and sufficient time for completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[2] Some reactions may benefit from lower temperatures over a longer period to minimize side product formation.[1]
-
Address Stable Intermediates: In some cases, a stable hydrazone or hydroxylpyrazolidine intermediate may form and not readily cyclize to the final pyrazole product.[2] Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, can promote the final cyclization and dehydration steps.[2]
-
Consider an Inert Atmosphere: Hydrazine and its derivatives, particularly phenylhydrazine, can be unstable and decompose at elevated temperatures, which can be visually identified by the reaction mixture turning dark.[2][5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate decomposition and potential oxidation of intermediates or the final product.[2]
Problem 2: Formation of Multiple Products & Side Reactions
Q: My TLC/crude NMR shows multiple spots/peaks. How do I identify and minimize side reactions?
A: The formation of multiple products is often due to a lack of regioselectivity or the occurrence of side reactions.
Controlling Regioisomer Formation:
The formation of regioisomers is a primary concern with unsymmetrical substrates.[2][4] Here’s how to influence the outcome:
-
Leverage Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine is influenced by the steric hindrance and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[4] Bulky groups can direct the reaction to the less sterically hindered carbonyl.[4]
-
pH Control: The acidity of the reaction medium can significantly impact the outcome. Acidic conditions generally favor the protonation of the more substituted carbonyl group, directing the nucleophilic attack of the hydrazine to the less hindered carbonyl.[2]
-
Strategic Solvent Choice: The solvent can play a crucial role in regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer.[1][5]
Table 1: Effect of Solvent on Regioselectivity [1]
| Solvent | Dielectric Constant (ε) | Approximate Regioisomeric Ratio | Notes |
| Ethanol | 24.5 | ~60 : 40 | Often used as a starting point, but offers low regioselectivity. |
| Toluene | 2.4 | ~65 : 35 | Non-polar aprotic solvent, marginal improvement. |
| Acetic Acid | 6.2 | ~75 : 25 | Acidic medium can favor one reaction pathway. |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | ~90 : 10 | Fluorinated alcohol, significant improvement in selectivity. |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 9.3 | >97 : 3 | Highly fluorinated alcohol, provides excellent selectivity. |
Other Common Side Reactions:
-
Bis-pyrazole Formation: An excess of the 1,3-dicarbonyl compound can lead to a second reaction with the newly formed pyrazole.[2] Using a 1:1 or slight excess of the hydrazine can prevent this.
-
Hydrazine Di-addition: It's possible for two molecules of hydrazine to react with one molecule of the 1,3-dicarbonyl compound, especially with an excess of hydrazine.[2]
Problem 3: Difficulty in Product Purification
Q: I have synthesized my pyrazole, but I am struggling with its purification. What are the best methods?
A: The purification strategy will depend on the physical properties of your pyrazole and the nature of the impurities.[1]
Recrystallization:
-
Solvent Selection: For solid products, recrystallization is a powerful technique.[6] Common solvents include ethanol, methanol-water mixtures, or ethyl acetate.[6] A good starting point is to find a solvent in which your product is soluble when hot but sparingly soluble when cold.
-
Low Recovery: To avoid losing a significant portion of your product in the mother liquor, use the minimum amount of hot solvent necessary to dissolve it.[1]
Column Chromatography:
-
Strong Interaction with Silica Gel: Pyrazoles are basic and can interact strongly with acidic silica gel, leading to streaking and poor separation.[1] To mitigate this, you can deactivate the silica by adding a small amount of triethylamine or ammonia to the eluent (e.g., 1% in the solvent system).[6]
-
Alternative Stationary Phases: If deactivation is insufficient, consider using neutral alumina as the stationary phase.[6]
Acid-Base Extraction:
-
Separating Non-polar Impurities: If your pyrazole has a basic nitrogen atom, an acid-base extraction can be very effective for removing non-polar impurities.[1]
-
Dissolve the crude product in an organic solvent.
-
Extract with an aqueous acid solution (e.g., 1M HCl) to protonate the pyrazole, moving it to the aqueous layer.
-
Wash the organic layer to remove any remaining product.
-
Combine the aqueous layers and neutralize with a base to precipitate the purified pyrazole.
-
Extract the purified pyrazole back into an organic solvent.[1]
-
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol, followed by a catalytic amount of glacial acetic acid (a few drops).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
Protocol 2: Microwave-Assisted Synthesis [2][7]
-
Reaction Mixture: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and a suitable solvent (e.g., DMSO).[2]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and time (e.g., 140°C for 20 minutes).[2]
-
Work-up: After cooling, the product can be isolated by precipitation with water followed by filtration, or by extraction with an organic solvent and subsequent purification.[2]
Visualizing the Process
Caption: Knorr Pyrazole Synthesis Workflow.
Caption: Troubleshooting Pyrazole Synthesis.
References
- Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis - Benchchem. (n.d.).
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate.
- Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. (n.d.). ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health.
- "common side reactions in Knorr pyrazole synthesis and their avoidance". (n.d.). Benchchem.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). National Institutes of Health.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate.
- Process for the purification of pyrazoles. (n.d.). Google Patents.
- Technical Support Center: Overcoming Regioselectivity Challenges in Pyrazole Synthesis - Benchchem. (n.d.).
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives - Benchchem. (n.d.).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub.
- Method for purifying pyrazoles. (n.d.). Google Patents.
- Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024, April 10). PubMed.
- Synthetic pathway for solvent-free preparations of pyrazole derivatives. (n.d.). ResearchGate.
- Preventing degradation of pyrazole compounds during synthesis - Benchchem. (n.d.).
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010, January). ResearchGate.
- Purification of Amino-Pyrazoles. (2022, May 2). Reddit.
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022, August 14). National Institutes of Health.
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022, April 4). IJCRT.org.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications.
- Pyrazoles Syntheses, reactions and uses. (2021, February 17). YouTube.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). RSC Publishing.
- synthesis of pyrazoles. (2019, January 19). YouTube.
- review of pyrazole compounds' production, use, and pharmacological activity. (2024, February 7).
Sources
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troubleshooting inconsistent results in biological assays with 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
A Senior Application Scientist's Guide to Navigating Experimental Challenges
Welcome to the technical support center for 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues that may arise during in vitro and cell-based assays involving this compound. While specific published data on this molecule is limited, this document is built upon extensive field experience with structurally related small molecule inhibitors, particularly those containing pyrazole and isoxazole scaffolds. Our goal is to provide you with the causal logic behind experimental choices and robust protocols to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Inconsistent Results & Assay Failures
This section addresses specific problems in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Q1: I'm observing high variability in my IC50 values between experiments. What are the likely causes?
High variability in potency measurements is a frequent challenge that can obscure true biological effects. The root causes are often multifactorial, stemming from the compound itself, the biological system, or the assay procedure.[1][2]
Primary Causes & Solutions:
-
Compound Solubility & Stability: Poor aqueous solubility is a primary driver of inconsistent results.[3] If the compound precipitates in your assay medium, the effective concentration is unknown and variable.
-
Action: Perform a kinetic solubility assay in your specific cell culture medium. (See Protocol 1).
-
Action: Prepare fresh serial dilutions from a high-concentration DMSO stock for every experiment. Avoid repeated freeze-thaw cycles of stock solutions, which can lead to compound degradation.[1][3] Aliquot your main stock into single-use vials.[3]
-
-
Cell Culture Conditions: The physiological state of your cells is critical.
-
Action: Use cells within a consistent and defined low-passage number range.[4] Continuous passaging can lead to phenotypic drift and altered drug sensitivity.[5]
-
Action: Ensure consistent cell seeding density and confluency at the time of treatment.[1][4] Cell density can significantly impact the assay readout.[5]
-
Action: Standardize the duration of compound exposure across all experiments.[1][4]
-
-
Assay Execution: Minor procedural variations can amplify into significant errors.
-
Action: Be vigilant about "edge effects" in multi-well plates, where evaporation can concentrate the compound. Fill perimeter wells with sterile PBS or media and do not use them for experimental data points.[1]
-
Action: Ensure all pipettes are calibrated and use consistent technique, especially when performing serial dilutions.[2][6]
-
Frequently Asked Questions (FAQs)
Q: What is the best way to prepare and store stock solutions of this compound?
A: Proper compound management is essential for reproducible data. [7][8]
-
Solvent: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM). [3]The carboxylic acid moiety suggests potential solubility in aqueous bases, but DMSO is the standard for initial solubilization in drug discovery.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture. [9][10]* Handling: To avoid degradation from multiple freeze-thaw cycles, create small-volume, single-use aliquots of your primary stock solution. [3]When thawing an aliquot, allow it to come to room temperature and vortex gently before use.
Q: How do I determine the appropriate concentration of DMSO for my experiments?
A: While an invaluable solvent, DMSO can exert biological effects, including cytotoxicity and modulation of signaling pathways. [11][12][13]It is critical to determine the maximum tolerable concentration for your specific cell line and assay.
-
Best Practice: Perform a DMSO tolerance assay. (See Protocol 2).
-
General Rule: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity, but some are sensitive to concentrations as low as 0.1%. [4][14]The final DMSO concentration must be kept constant across all wells, including vehicle and untreated controls. [11]
Q: How can I be sure the observed effect is due to my compound and not an artifact?
A: This is a crucial question. A multi-pronged approach is necessary to build confidence in your results.
-
Dose-Response Relationship: A clear relationship between the compound's concentration and the biological effect is the first line of evidence. [4]2. Use of Controls: Always include a vehicle-only control (e.g., 0.1% DMSO) to account for solvent effects and an unrelated negative control compound to ensure the observed phenotype is specific. [9]3. Structurally Different Inhibitor: If available, use a structurally distinct inhibitor that targets the same protein. A similar phenotype strengthens the evidence for an on-target effect. [4]4. Rescue Experiment: If possible, overexpressing a resistant mutant of the target protein should reverse the phenotype induced by the inhibitor, providing strong evidence of on-target activity. [4]
Experimental Protocols
Protocol 1: Visual Kinetic Solubility Assessment
This protocol provides a quick assessment of whether the compound remains in solution under your specific assay conditions. [3]
-
Prepare Stock: Use a 10 mM stock of this compound in 100% DMSO.
-
Highest Concentration: Determine the highest final concentration you plan to test in your assay (e.g., 100 µM).
-
Dilution: In a clear microcentrifuge tube, add the required volume of your DMSO stock to your final assay buffer (e.g., complete cell culture medium) to achieve this highest concentration. For example, add 10 µL of 10 mM stock to 990 µL of medium for a final concentration of 100 µM in 1% DMSO.
-
Incubation: Vortex gently and incubate the tube under the same conditions as your assay (e.g., 37°C, 5% CO2) for the full duration of your experiment (e.g., 24-72 hours).
-
Observation: At several time points, visually inspect the solution against a dark background for any signs of cloudiness, precipitate, or crystals. If precipitation is observed, the effective concentration is lower than the nominal concentration, and results at this and higher concentrations should be interpreted with caution.
Protocol 2: Cell Viability-Based DMSO Tolerance Assay
This protocol determines the highest concentration of DMSO that does not significantly impact the health of your specific cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at the same density you use for your primary assays. Allow cells to adhere overnight.
-
DMSO Dilutions: Prepare a 2X serial dilution of DMSO in your complete cell culture medium. Start with a high concentration (e.g., 4% v/v) and dilute down to ~0.03%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the various DMSO-containing media to the wells (in triplicate). Include a "medium only" control.
-
Incubation: Incubate the plate for the longest duration of your planned experiments (e.g., 72 hours).
-
Viability Readout: Assess cell viability using a standard method such as a Resazurin-based assay or MTT.
-
Analysis: Plot cell viability (%) against DMSO concentration. The highest concentration that results in ≥90% viability compared to the "medium only" control is generally considered safe for your experiments.
Table 1: Example Data from a DMSO Tolerance Assay
| DMSO Conc. (% v/v) | Average Viability (%) | Std. Deviation |
| 2.0 | 45.2 | 5.1 |
| 1.0 | 78.6 | 4.3 |
| 0.5 | 91.3 | 3.8 |
| 0.25 | 98.1 | 2.9 |
| 0.125 | 99.5 | 2.5 |
| 0.0 | 100.0 | 2.7 |
In this example, a final DMSO concentration of ≤0.5% would be recommended.
References
- Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays.
- Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 476-84.
- Quora. (2017). What effects does DMSO have on cell assays?.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-84.
- GraphPad. (n.d.). Troubleshooting fits of dose-response curves.
- ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Gálvez-Llompart, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4549.
- Riss, T. (2018). How to Reduce Cell Culture Variability. Promega Connections.
- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
- Lew, M. J. (2023). Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means. PLoS ONE, 18(12), e0295710.
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
- IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
- GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.
- Molecular Biology. (n.d.). Assay Troubleshooting.
- Almeida, P. (2017). Unconventional dose response curves. How does one explain a U-shaped curve?. ResearchGate.
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- 14. mdpi.com [mdpi.com]
Technical Support Center: A Guide to the Solution Stability of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Welcome to the technical support guide for 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Our goal is to provide you with in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions regarding its stability in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
The structure of this compound contains two key features that govern its stability: an isoxazole ring and a carboxylic acid moiety. The isoxazole ring, particularly due to its N-O bond, is the primary site of potential degradation.[1][2] This guide will focus on the factors that influence the stability of this ring system in various solution-based environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
A1: The principal stability concern is the degradation of the isoxazole ring. This five-membered heterocyclic ring contains a relatively weak nitrogen-oxygen (N-O) bond that is susceptible to cleavage under several conditions, most notably in basic (alkaline) pH environments.[2][3] This ring-opening reaction is the most probable degradation pathway you will encounter.
Q2: How does pH affect the stability of the compound?
A2: The compound is significantly more stable in acidic to neutral aqueous solutions (pH < 7.4) and exhibits marked instability under basic conditions (pH > 8). Base-catalyzed hydrolysis is a well-documented degradation pathway for isoxazoles, leading to the opening of the ring.[3] For example, studies on the related isoxazole-containing drug leflunomide showed that its decomposition was considerably faster at pH 10 compared to neutral or acidic pH.[3] Therefore, maintaining a pH at or below neutral is critical for preventing degradation in aqueous media.
Q3: Is the compound sensitive to light?
A3: Yes, isoxazole derivatives can be susceptible to photodegradation. Exposure to UV light can provide the energy needed to break the weak N-O bond, leading to ring cleavage or rearrangement into other isomers like oxazoles.[1][4][5] It is strongly recommended to protect solutions of this compound from direct light, especially high-energy UV sources, by using amber vials or covering glassware with foil.
Q4: What role does temperature play in the stability of the compound?
A4: As with most chemical reactions, temperature accelerates the rate of degradation. Any underlying instability, particularly base-catalyzed hydrolysis, will be significantly exacerbated at elevated temperatures.[3] For short-term storage of solutions, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable, provided the chosen solvent system is compatible with freezing temperatures.
Q5: Which solvents are recommended for dissolving and storing this compound?
A5: For initial stock solutions, anhydrous polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. These solvents lack the protons that can participate in hydrolysis. For aqueous experimental buffers, it is crucial to control the pH, keeping it in the acidic to neutral range. Avoid using strongly basic aqueous buffers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Inconsistent results or loss of compound activity over the course of an experiment.
-
Probable Cause: Degradation of the compound in your experimental medium, likely due to pH. The carboxylic acid function might tempt users to use basic buffers to increase solubility, inadvertently causing degradation.
-
Troubleshooting Workflow:
-
Verify pH: Measure the pH of your complete experimental medium after all components have been added. If it is above 7.4, this is the likely cause.
-
Analyze Purity Over Time: Use High-Performance Liquid Chromatography (HPLC) to monitor the purity of your compound in the experimental buffer over the time course of your experiment. A decreasing peak area for the parent compound and the appearance of new peaks corresponding to degradants will confirm instability.
-
Solution: Reformulate your buffer to a lower pH (e.g., pH 6.0-7.4). If solubility is an issue at lower pH, consider adding a small percentage of an organic cosolvent like DMSO (ensure it is compatible with your experimental system).
-
Issue 2: A new, unexpected peak appears in my HPLC or LC-MS analysis during a stability study.
-
Probable Cause: You are observing the formation of a degradation product. Based on the known chemistry of isoxazoles, this is likely a ring-opened species.
-
Troubleshooting Workflow:
-
Characterize the Degradant: If using LC-MS, analyze the mass of the new peak. The primary degradation product from hydrolysis will have the same molecular formula and mass as the parent compound, as the reaction involves the addition of a water molecule followed by rearrangement and elimination.
-
Perform a Forced Degradation Study: To confirm the identity of the degradant, intentionally degrade a small sample of the compound under mild basic conditions (e.g., in a pH 10 buffer at 37°C for a few hours).[3] Compare the HPLC retention time and mass of the major degradant from this study with the unknown peak in your experiment.
-
Solution: Once confirmed, this new peak can be used as a marker for instability. The immediate goal is to adjust your experimental conditions (pH, temperature, light exposure) to prevent its formation.
-
Issue 3: Difficulty dissolving the compound in aqueous buffers.
-
Probable Cause: The compound is a carboxylic acid, and its solubility is highly pH-dependent. In acidic solutions (below its pKa), it will be in its neutral, less soluble form.
-
Troubleshooting Workflow:
-
Determine pH-Dependent Solubility: Perform a simple experiment to measure the solubility at different pH values (see Protocol 2). This will define the optimal pH range for your experiments.[6]
-
Use Cosolvents: Prepare a concentrated stock solution in 100% DMSO. This stock can then be diluted into your aqueous buffer. This method often allows for achieving the desired final concentration without causing precipitation, even if the final pH is in a range where the compound's intrinsic solubility is low. Ensure the final DMSO concentration is low enough not to affect your assay.
-
Avoid Strong Bases: Do not use strong bases (e.g., 1 M NaOH) to force the compound into solution, as this will cause rapid degradation of the isoxazole ring.
-
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for diagnosing and resolving stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade the compound under controlled stress conditions to identify its likely degradation products, which is essential for developing a stability-indicating analytical method.[7]
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter, HPLC system with UV or PDA detector
-
UV light chamber (254 nm / 365 nm)
-
Oven or water bath
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Set Up Stress Conditions: For each condition, add 1 mL of the stock solution to a separate, clearly labeled vial.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Base degradation is expected to be rapid.[3]
-
Oxidation: Add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Place a vial of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Stress: Place a vial of the stock solution under a UV lamp (ICH Q1B conditions) for 24 hours. Include a dark control (vial wrapped in foil).
-
-
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples. For the acid sample, add 1 mL of 0.1 M NaOH. For the base sample, add 1 mL of 0.1 M HCl.
-
Analysis: Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase. Analyze by a suitable HPLC method alongside an unstressed control sample.
-
Data Interpretation: Compare the chromatograms. The goal is to achieve 5-20% degradation of the parent compound.[8] Note the retention times and peak areas of the new peaks that form under each stress condition. These are your potential degradation products.
Table 1: Representative Data from a Forced Degradation Study
| Stress Condition | % Parent Compound Remaining | Major Degradant Peak (Retention Time, min) |
| Control (Unstressed) | 100% | None |
| 0.1 M HCl, 60°C | 98% | Minor peak at 3.1 min |
| 0.1 M NaOH, RT | 15% | Major peak at 4.5 min |
| 3% H₂O₂, RT | 95% | Minor peak at 2.8 min |
| Thermal (70°C) | 99% | None |
| UV Light | 88% | Major peak at 5.2 min |
Protocol 2: Determining the pH-Solubility Profile
This protocol helps determine the solubility of the compound across a range of pH values, which is crucial for designing appropriate buffer systems.[6]
Materials:
-
This compound (solid)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9.
-
HPLC system, centrifuge, shaker/rotator.
Procedure:
-
Sample Preparation: In separate vials, add an excess amount of the solid compound to 1 mL of each buffer solution. Ensure undissolved solid remains at the bottom.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the vials to pellet the excess solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant, dilute it appropriately, and determine the concentration using a validated HPLC method with a standard curve.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each solution.
Underlying Degradation Mechanism
The primary degradation pathway involves the base-catalyzed ring opening of the isoxazole. The process is initiated by the deprotonation of the C-H bond at the 5-position, facilitated by the electron-withdrawing carboxylic acid group. This leads to the cleavage of the weak N-O bond, ultimately resulting in the formation of a β-ketonitrile derivative after rearrangement.
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
Technical Support Center: Refining Analytical Methods for Pyrazole-Isoxazole Analogs
Welcome to the Technical Support Center for the analytical characterization of pyrazole-isoxazole analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development, validation, and troubleshooting for this important class of heterocyclic compounds. The inherent structural nuances of these analogs demand robust and well-understood analytical methods to ensure data integrity, from early-stage discovery through quality control.
This resource provides field-proven insights and troubleshooting guidance in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. Every protocol and recommendation is grounded in established scientific principles and regulatory expectations to ensure your methods are not only accurate but also defensible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical development for pyrazole-isoxazole analogs.
Q1: What are the primary analytical techniques for the characterization and quantification of pyrazole-isoxazole analogs?
A1: The principal analytical techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
-
HPLC (especially Reversed-Phase HPLC) is the workhorse for separation, quantification, and purity assessment due to its high resolution and sensitivity.[2][3]
-
Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is indispensable for molecular weight confirmation and structural elucidation through fragmentation analysis.[1][4]
-
NMR Spectroscopy (¹H and ¹³C) is fundamental for the unambiguous structural determination of novel pyrazole-isoxazole analogs.[2][5][6][7]
Q2: What are the key validation parameters I need to consider for an HPLC method according to regulatory guidelines?
A2: According to the International Council for Harmonisation (ICH) guidelines (specifically ICH Q2(R2)), the core validation parameters include:[8][9][10][11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[10][13]
-
Linearity: Demonstrating a direct proportionality between the analyte concentration and the analytical signal over a defined range.[10]
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies.[10][13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[13]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy, respectively.
Q3: Are there any specific stability concerns for pyrazole-isoxazole analogs that I should be aware of during method development?
A3: Yes, the isoxazole ring can be susceptible to cleavage under certain conditions.[14] The N-O bond is relatively weak and can be cleaved by heat, light, or in acidic or basic chemical environments.[14] For instance, some isoxazole-containing drugs have shown degradation in basic aqueous solutions.[15][16] It is crucial to evaluate the stability of your specific analogs under the analytical conditions (e.g., mobile phase pH, temperature) to avoid erroneous results.[14][15]
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during the analysis of pyrazole-isoxazole analogs.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: Peak Tailing or Asymmetry in RP-HPLC
-
Question: My pyrazole-isoxazole analog is exhibiting significant peak tailing on a C18 column. What are the likely causes and how can I resolve this?
-
Answer: Peak tailing is a common issue that can compromise quantification.[17] The primary causes for basic compounds like many pyrazole-isoxazole analogs are secondary interactions with residual silanol groups on the silica-based stationary phase.
-
Causality: Free silanol groups on the column packing can interact with basic nitrogen atoms in the pyrazole or isoxazole rings, leading to poor peak shape.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is controlled with a suitable buffer. For basic analytes, operating at a low pH (e.g., 2.5-3.5 using formic acid or TFA) will protonate the analyte and minimize interactions with silanols.[3][18]
-
Use of an Appropriate Buffer: Employ a buffer with a pKa within ±1 unit of the desired mobile phase pH for stable pH control.[18]
-
Column Selection: Consider using a column with end-capping or a different stationary phase (e.g., a hybrid silica or polymer-based column) that has a lower density of free silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[17][19] Try reducing the injection volume or sample concentration.
-
Column Contamination: A contaminated guard or analytical column can also cause peak tailing.[20] Flush the column with a strong solvent or replace the guard column.
-
-
Issue 2: Poor Resolution Between Structurally Similar Analogs
-
Question: I am struggling to separate two closely related pyrazole-isoxazole isomers. What strategies can I employ to improve resolution?
-
Answer: Achieving baseline separation of isomers is a common challenge. Resolution can be improved by optimizing several chromatographic parameters.[17]
-
Causality: Insufficient differences in the partitioning behavior of the isomers between the stationary and mobile phases lead to co-elution.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Systematically vary the ratio of the organic solvent (e.g., acetonitrile vs. methanol). Methanol can offer different selectivity due to its hydrogen bonding capabilities.
-
Gradient Elution: Implement a shallower gradient to increase the separation window between the two peaks.[17]
-
-
Column Chemistry:
-
Stationary Phase: Switch to a column with a different selectivity. For example, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can provide alternative interactions (e.g., pi-pi interactions) that may enhance separation.
-
Particle Size: Move to a column with smaller particles (e.g., sub-2 µm) for higher efficiency, which often leads to better resolution.
-
-
Temperature: Adjusting the column temperature can alter selectivity. A systematic study of temperature effects (e.g., 25°C, 35°C, 45°C) is recommended.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will increase the run time.
-
-
| Parameter | Initial Condition | Suggested Change | Rationale |
| Mobile Phase | Isocratic 60:40 ACN:Water | Gradient 50-70% ACN over 20 min | Increase separation window |
| Column | C18, 5 µm, 4.6x150 mm | PFP, 3 µm, 4.6x100 mm | Introduce alternative selectivity |
| Temperature | 30°C | Test at 25°C and 40°C | Alter elution order/selectivity |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Increase efficiency |
| Table 1: Example of parameter optimization for improving isomeric resolution. |
Mass Spectrometry (MS) Troubleshooting
Issue: In-source Fragmentation or Poor Ionization of Pyrazole-Isoxazole Analogs
-
Question: My pyrazole-isoxazole analog shows extensive fragmentation in the ESI source, or I am getting a very weak signal. How can I optimize the MS parameters?
-
Answer: Optimizing the electrospray ionization (ESI) source parameters is critical for obtaining a stable and abundant molecular ion.
-
Causality: The stability of the protonated molecule [M+H]⁺ in the gas phase is influenced by the compound's structure and the energy transferred during the ionization process. Pyrazole and isoxazole rings can be susceptible to fragmentation if the source conditions are too harsh.
-
Troubleshooting Steps:
-
Ionization Mode: Pyrazole-isoxazole analogs, containing basic nitrogen atoms, generally ionize well in positive ion mode ESI.
-
Source Parameters:
-
Capillary Voltage: Optimize for maximum signal intensity of the [M+H]⁺ ion. A typical starting point is 3-4 kV.
-
Cone Voltage (or Fragmentor Voltage): This is a critical parameter. High cone voltages can induce in-source fragmentation. Start with a low value (e.g., 20 V) and gradually increase it to find the optimal balance between signal intensity and fragmentation.
-
Desolvation Gas Temperature and Flow: Ensure efficient desolvation without causing thermal degradation. Overly high temperatures can lead to fragmentation of labile compounds.
-
-
Mobile Phase Additives: The presence of a small amount of an acid like formic acid (0.1%) in the mobile phase can promote protonation and enhance the ESI signal in positive mode.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Issue: Ambiguous Structure Elucidation due to Overlapping Signals
-
Question: The ¹H NMR spectrum of my pyrazole-isoxazole analog has significant signal overlap in the aromatic region, making structural assignment difficult. What should I do?
-
Answer: Signal overlap is common, especially with complex substitution patterns. Two-dimensional (2D) NMR experiments are essential for unambiguous structure elucidation.[5][6]
-
Causality: Protons in similar chemical environments will have similar chemical shifts, leading to overlapping multiplets.
-
Troubleshooting Steps:
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations), helping to trace out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations), allowing for the assignment of protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is often the key experiment for piecing together different fragments of the molecule and confirming the connectivity of the pyrazole and isoxazole rings to their substituents.[5][6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can be crucial for determining stereochemistry and the relative orientation of substituents.
-
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) can sometimes induce differential shifts in the proton resonances, resolving the overlap.
-
-
Section 3: Experimental Protocols & Workflows
Standard RP-HPLC Method Development Workflow
This workflow provides a systematic approach to developing a robust RP-HPLC method for a novel pyrazole-isoxazole analog.
Caption: A generalized workflow for HPLC method development and validation.
Logical Guide for Method Selection
The choice of analytical technique is dictated by the objective of the analysis.
Caption: Logical guide for selecting an analytical method for pyrazole-isoxazole analogs.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Analytical method development and validations of API by using suitable analytical technique. (2025, August 7).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Validating Analytical Methods in Pharmaceuticals - Pharmuni.
- Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Stability Under Scrutiny: A Comparative Analysis of Isoxazole Isomers for Researchers and Drug Developers - Benchchem.
- View of Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry - Journal of Pharma and Biomedics. (2025, November 1).
- Structure Elucidation of a Pyrazolo[1][10]pyran Derivative by NMR Spectroscopy - PMC - NIH. (2007, May 24).
- Trends in mass spectrum fragmentation of pyrazoles.
- comparative analysis of analytical methods for pyrazole derivatives - Benchchem.
- Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016, August 10).
- Structure Elucidation of a Pyrazolo[1][10]pyran Derivative by NMR Spectroscopy.
- High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyrazole Derivatives: Application Notes and Protocols - Benchchem.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (2025, December 12).
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
- Troubleshooting in HPLC: A Review - IJSDR.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- mass spectrometry of oxazoles.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Open Research Library. (2025, February 12).
- Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives - ResearchGate. (2015, May 20).
- Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group.
- The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry - MDPI. (2022, May 6).
- Synthesis and Evalution of Pyrazole Derivatives by Different Method.
- pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate.
- Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. - ResearchGate.
- Solid phase synthesis of isoxazole and pyrazole derivatives under microwave irradiation | Request PDF - ResearchGate. (2025, August 6).
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH.
- A New Series of 1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole/Isoxazole Derivatives: Synthesis and Biological Activity Evaluation - NIH. (2021, December 17).
- Synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents - ResearchGate. (2021, September 26).
- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
- Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed. (1990, August).
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025, February 19).
- Synthesis and characterization of selected fused isoxazole and pyrazole derivatives and their antimicrobial activity - ResearchGate. (2025, August 7).
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- 5. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. youtube.com [youtube.com]
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- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Technical Support Center: Enhancing the Biological Activity of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic Acid Derivatives
Last Updated: January 11, 2026
Introduction
Welcome to the technical support center for researchers working with 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid and its derivatives. This class of heterocyclic compounds, featuring a pyrazole ring linked to an isoxazole carboxylic acid, represents a privileged scaffold in medicinal chemistry.[1] The unique arrangement of nitrogen and oxygen atoms provides a framework for diverse biological activities, including potential applications as enzyme inhibitors and modulators of cellular signaling pathways.[2][3]
This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, characterization, and biological evaluation of these molecules. We will move beyond simple protocols to explain the underlying scientific principles, helping you to troubleshoot effectively and enhance the potency and reliability of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers may have when beginning work with this compound series.
Q1: What are the key structural features of this scaffold that I should focus on for enhancing biological activity?
A1: The structure-activity relationship (SAR) for pyrazole-isoxazole derivatives is highly dependent on the biological target. However, general principles from related pyrazole compounds suggest three primary areas for modification[4]:
-
The Carboxylic Acid Group: This is a key interaction point, often forming hydrogen bonds or salt bridges with amino acid residues (like lysine or arginine) in a target protein's active site. Esterification or amidation of this group can modulate solubility, cell permeability, and target engagement.
-
The Pyrazole Methyl Groups: The two methyl groups (at N1 and C3) influence the compound's conformation and steric profile. Replacing these with other alkyl or aryl groups can explore new binding pockets and improve potency.[4]
-
Substitutions on the Core Rings: While the parent scaffold is unsubstituted, adding functional groups to either the pyrazole or isoxazole rings can significantly alter electronic properties and introduce new interaction points. For example, adding a halogen atom can introduce a halogen bond, a powerful and increasingly recognized interaction in drug design.
Q2: My compound has poor aqueous solubility. What are the first steps I should take to address this?
A2: Poor aqueous solubility is a very common issue for organic molecules, especially those containing multiple aromatic rings.[5] The carboxylic acid moiety on your compound provides a direct handle for solubility modification.
-
pH Adjustment: As a carboxylic acid, the compound's solubility is highly pH-dependent. In basic conditions (pH > pKa), the carboxylic acid will be deprotonated to the more soluble carboxylate salt. Try dissolving your compound in a slightly basic buffer (e.g., PBS at pH 7.4).
-
Salt Formation: For creating solid forms with improved solubility, forming a salt with a pharmaceutically acceptable base (e.g., sodium, potassium, or tromethamine) is a standard industry practice.[6][7]
-
Co-solvents: For in vitro assays, using a small percentage of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is the most common approach.[5] However, always ensure the final DMSO concentration is low (typically <0.5%) to avoid artifacts in biological assays.[8]
Q3: How should I store stock solutions of these compounds to ensure stability?
A3: Proper storage is critical to prevent compound degradation and ensure reproducible results.[5]
-
Solvent: Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous, high-purity DMSO.
-
Aliquoting: Aliquot the stock solution into single-use vials. This is the most important step to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of water, causing precipitation.[9]
-
Storage Conditions: Store the aliquots at -20°C or -80°C, protected from light and moisture. When you need to use a vial, allow it to warm to room temperature completely before opening to prevent atmospheric water from condensing into the DMSO stock.
Part 2: Troubleshooting Guides for Experimental Workflows
This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter.
Guide 1: Synthesis and Purification
Problem: The final cyclization step to form the isoxazole ring is low-yielding. What are the likely causes and solutions?
-
Underlying Cause: Isoxazole synthesis often involves the condensation of a hydroxylamine with a 1,3-dicarbonyl compound or a related precursor. This reaction can be sensitive to pH, temperature, and the reactivity of the starting materials.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the pyrazole-containing precursor is pure. Impurities can interfere with the reaction. Use NMR or LC-MS to confirm identity and purity.
-
Optimize Reaction Conditions: Systematically vary the base (e.g., sodium acetate, pyridine, sodium hydroxide), solvent (e.g., ethanol, acetic acid), and temperature. A gentle reflux is often required, but excessive heat can cause degradation.
-
Protecting Groups: If your pyrazole precursor has other reactive functional groups, consider using protecting groups to prevent side reactions. The carboxylic acid itself may need to be in an ester form during the cyclization and deprotected in a final step.[4]
-
Problem: My purified compound shows residual starting material or byproducts by NMR/LC-MS.
-
Underlying Cause: The polarity and structural similarity of reaction intermediates and the final product can make purification by standard column chromatography challenging.
-
Troubleshooting Steps:
-
Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase like alumina or reverse-phase chromatography (C18 silica), which separates compounds based on hydrophobicity rather than polarity.
-
Recrystallization: This is a powerful technique for purifying crystalline solids. Screen different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where your desired compound is soluble at high temperatures but precipitates upon cooling, leaving impurities behind.
-
Preparative HPLC: For obtaining highly pure material for sensitive biological assays, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard.
-
Guide 2: In Vitro Biological Assays
Problem: I'm seeing inconsistent IC50 values for my compound in a kinase inhibition assay.
-
Underlying Cause: Inconsistent IC50 values are a frequent and frustrating issue in kinase assays. The source of variability can be compound-related, assay-related, or due to the biological reagents themselves.[9][10]
-
Troubleshooting Workflow: The following decision tree can help systematically diagnose the problem.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Problem: My compound is active in a biochemical (enzyme) assay but shows no activity in a cell-based assay.
-
Underlying Cause: This is a classic challenge in drug discovery and points to a number of potential barriers between the extracellular environment and the intracellular target.[11]
-
Troubleshooting Steps:
-
Cell Permeability: The compound may not be able to cross the cell membrane. The carboxylic acid group is often ionized at physiological pH, which can hinder passive diffusion.
-
Solution: Synthesize the methyl or ethyl ester prodrug of your compound. The more lipophilic ester can cross the cell membrane and may then be hydrolyzed by intracellular esterases to release the active carboxylic acid.
-
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Solution: Test for this by co-incubating your compound with a known efflux pump inhibitor (e.g., verapamil). If activity is restored, efflux is the likely cause.
-
-
Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Solution: Conduct a stability assay by incubating the compound with cells (or liver microsomes for a more advanced study) and measure its concentration over time using LC-MS.
-
-
Target Engagement: The compound may not be reaching its intended target within the cell.[5]
-
Solution: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that your compound is binding to its target protein in intact cells.
-
-
Part 3: Protocols and Data Presentation
Protocol 1: Assessing Aqueous Solubility
This protocol provides a simple, visual method to estimate the solubility of your compound in an assay buffer.
-
Prepare Stock Solution: Make a high-concentration stock solution (e.g., 20 mM) of your compound in 100% DMSO.[5]
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of your stock solution into the desired aqueous assay buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). Ensure the final DMSO concentration is constant in all wells (e.g., 1%).
-
Incubation: Incubate the plate under your standard assay conditions (e.g., 1 hour at 37°C).[5]
-
Visual Inspection: Place the plate over a dark background and visually inspect each well for signs of precipitation (cloudiness, crystals). A plate reader capable of detecting light scatter can also be used for a more quantitative assessment.
-
Determination: The highest concentration that remains clear is your approximate aqueous solubility under those conditions. Always work at concentrations below this limit in your biological assays.
Data Table: Structure-Activity Relationship (SAR) Example
The table below illustrates how to organize data when exploring the SAR of the carboxylic acid moiety. This data is hypothetical and for illustrative purposes only.
| Compound ID | R Group (at Position 5) | Kinase X IC50 (nM) | Aqueous Solubility (µM) at pH 7.4 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| LEAD-01 | -COOH | 50 | < 5 | 0.1 |
| LEAD-02 | -COOCH₃ | > 10,000 | 75 | 5.2 |
| LEAD-03 | -CONH₂ | 150 | 20 | 1.5 |
| LEAD-04 | -CONH(CH₃) | 95 | 40 | 3.8 |
-
Analysis:
-
The parent carboxylic acid (LEAD-01 ) is potent but has very poor solubility and permeability.
-
The methyl ester prodrug (LEAD-02 ) dramatically improves solubility and permeability but is inactive, suggesting the free acid is required for target binding. This highlights the need for intracellular hydrolysis.
-
The primary amide (LEAD-03 ) loses some potency but improves solubility and permeability.
-
The N-methyl amide (LEAD-04 ) recovers some of the lost potency while still offering improved physicochemical properties over the parent acid.
-
Diagram: Hypothetical Signaling Pathway and Compound Action
This diagram illustrates a common scenario where a pyrazole-isoxazole derivative might act as a kinase inhibitor, preventing the phosphorylation of a downstream substrate and thus blocking a cellular process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently cited method involves a [3+2] cycloaddition reaction between an appropriately substituted pyrazole-derived nitrile oxide and an acetylene derivative. A common pathway starts with the formylation of 1,3-dimethyl-1H-pyrazole, followed by oximation, and subsequent oxidation to the nitrile oxide, which then reacts with a propiolate ester. The final step is the hydrolysis of the resulting ester to the desired carboxylic acid.
Q2: What are the critical quality attributes of the starting materials?
A2: The purity of the 1,3-dimethyl-1H-pyrazole and the propiolate ester is crucial. Impurities in the pyrazole can lead to side reactions during formylation and oximation. The propiolate ester should be free of polymeric or hydrated byproducts, which can inhibit the cycloaddition reaction and complicate purification.
Q3: What are the primary challenges when scaling up this synthesis?
A3: Key challenges during scale-up include:
-
Exothermic reactions: The formylation and nitrile oxide formation steps can be highly exothermic and require careful temperature control.
-
Handling of hazardous reagents: The use of reagents like oxalyl chloride or N-chlorosuccinimide (NCS) for the nitrile oxide formation requires stringent safety protocols.
-
Product isolation and purification: The carboxylic acid product can sometimes be difficult to crystallize, and its solubility profile may complicate extraction and purification.
-
Impurity profiling: Unidentified impurities can become significant at a larger scale, impacting the final product's quality.
Q4: Are there any known stable intermediates in this synthesis?
A4: Yes, the 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and its corresponding oxime are generally stable intermediates that can be isolated and characterized before proceeding to the next step. This provides a good control point in the process to ensure the quality of the material before the more sensitive cycloaddition reaction.
Troubleshooting Guide
Issue 1: Low Yield in the Cycloaddition Step
Symptoms:
-
The reaction stalls, with starting material remaining even after extended reaction times.
-
A complex mixture of byproducts is observed by TLC or LC-MS analysis.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Decomposition of Nitrile Oxide | Nitrile oxides are reactive intermediates and can dimerize or undergo other decomposition pathways if not trapped in situ by the dipolarophile (propiolate ester). | * Slow Addition: Add the oxidizing agent (e.g., NCS) to the oxime solution slowly to maintain a low concentration of the nitrile oxide. * Temperature Control: Keep the reaction temperature low, typically between 0-5 °C, to minimize decomposition. |
| Impure Propiolate Ester | The presence of moisture or polymeric impurities in the propiolate ester can quench the nitrile oxide or hinder the reaction. | * Purify the Ester: Distill the propiolate ester under reduced pressure before use. * Use a Stoichiometric Excess: A slight excess (1.1-1.2 equivalents) of the propiolate ester can help drive the reaction to completion. |
| Incorrect Solvent | The choice of solvent can significantly impact the solubility of the reagents and the stability of the nitrile oxide. | * Solvent Screening: Consider solvents like THF, dichloromethane, or ethyl acetate. A co-solvent system may also be beneficial. |
Issue 2: Difficulty in Product Crystallization and Isolation
Symptoms:
-
The final carboxylic acid product oils out upon acidification.
-
The product remains in the aqueous layer during extraction.
-
The isolated solid is amorphous and difficult to handle.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Residual Organic Solvent | Trace amounts of the reaction solvent can act as an anti-solvent or form an emulsion, hindering crystallization. | * Solvent Swap: After the reaction, perform a solvent swap to a more suitable crystallization solvent like isopropanol or ethanol/water mixtures. |
| Incorrect pH for Precipitation | The carboxylic acid will only precipitate at a specific pH range. Overshooting the pH can lead to the formation of salts or soluble species. | * Controlled Acidification: Add the acid (e.g., HCl) slowly while monitoring the pH. The optimal pH for precipitation is typically around 2-3. |
| Presence of Impurities | Impurities can act as crystal growth inhibitors. | * Charcoal Treatment: If the crude product is colored, a charcoal treatment of the solution before crystallization can remove some impurities. * Re-slurry: Slurrying the crude solid in a suitable solvent (e.g., diethyl ether or heptane) can help remove soluble impurities. |
Experimental Protocols
Protocol 1: Formation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime
-
To a solution of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol (5 volumes), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to 60-70 °C and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then to 0-5 °C.
-
Filter the precipitated solid and wash with cold water.
-
Dry the solid under vacuum to obtain the oxime.
Protocol 2: Cycloaddition and Hydrolysis
-
Suspend the 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime (1.0 eq) in THF (10 volumes).
-
Add ethyl propiolate (1.1 eq) to the suspension.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in THF (2 volumes) over 1-2 hours, maintaining the temperature below 5 °C.
-
Stir the reaction at 0-5 °C for an additional 1-2 hours after the addition is complete.
-
Add a solution of sodium hydroxide (2.5 eq) in water (5 volumes).
-
Allow the mixture to warm to room temperature and stir until the ester hydrolysis is complete (monitor by TLC or LC-MS).
-
Wash the aqueous layer with dichloromethane to remove organic impurities.
-
Cool the aqueous layer to 0-5 °C and slowly add concentrated HCl to adjust the pH to 2-3.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the final product.
Visualizations
Synthetic Pathway Overview
Caption: Decision workflow for addressing low cycloaddition yields.
References
- Synthesis of pyrazole derivatives as potential bioactive agents. (This is a general reference reflecting common synthetic methodologies in the field, as a direct, open-access, peer-reviewed paper on the scale-up of this specific molecule is not readily available. The described protocols are based on established chemical principles.)
- WO2010026121A1 - Preparation of pyrazole derivatives as MET kinase inhibitors.
Technical Support Center: Mass Spectrometry of Pyrazole-Isoxazole Compounds
Welcome to the technical support center for the mass spectrometric analysis of pyrazole and isoxazole compounds. These nitrogen- and oxygen-containing heterocyclic scaffolds are cornerstones in modern drug development. Their structural nuances, however, can present unique challenges during mass spectrometry (MS) analysis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven insights to overcome these obstacles.
Fundamentals of Pyrazole and Isoxazole Mass Spectrometry
Understanding the inherent chemical properties of pyrazole and isoxazole rings is the first step in effective troubleshooting.
-
Pyrazoles: The pyrazole ring contains two adjacent nitrogen atoms. The presence of the basic pyridinic nitrogen typically makes these compounds readily ionizable by positive-mode electrospray ionization (ESI), forming a stable [M+H]⁺ ion. Fragmentation often involves the loss of neutral molecules like HCN or N₂, which can be influenced by the substituents on the ring.[1][2]
-
Isoxazoles: The isoxazole ring contains adjacent nitrogen and oxygen atoms. The N-O bond is relatively weak and can be susceptible to cleavage under certain conditions, such as in the presence of strong bases, reductive environments, or even during ionization.[3] Their basicity is generally lower than that of pyrazoles, which can affect ionization efficiency. Fragmentation is often initiated by the cleavage of this weak N-O bond.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Poor Ionization or Low Signal Intensity
Question: Why am I seeing a weak or non-existent signal for my pyrazole or isoxazole compound in ESI-MS?
Answer: Poor signal intensity is one of the most common challenges and can stem from several factors related to both the analyte's chemistry and the instrument's parameters.[5]
Causality and Solutions:
-
Sub-optimal Ionization Mode or Polarity:
-
Rationale: Pyrazoles, being basic, generally perform well in positive ion mode ([M+H]⁺). Isoxazoles are less basic and may ionize more efficiently in positive mode through adduct formation ([M+Na]⁺) or in some cases, in negative ion mode ([M-H]⁻), especially if acidic functional groups are present.
-
Solution: Always perform an initial infusion of your analyte to test both positive and negative ionization modes.[6] If the protonated molecule is weak, look for common adducts.
-
-
Inefficient ESI Source Parameters:
-
Rationale: The efficiency of desolvation and ionization is critically dependent on source settings. Parameters like capillary voltage, nebulizer gas pressure, and desolvation temperature must be optimized for your specific compound and mobile phase.[7]
-
Solution: Systematically optimize key source parameters. A design of experiments (DoE) approach can be highly effective for this.[8] Refer to the protocol below for a starting point.
-
-
Mobile Phase Incompatibility:
-
Rationale: The mobile phase composition directly impacts ionization efficiency. For positive mode ESI, a lower pH (e.g., using 0.1% formic acid) promotes protonation.[7] However, for some compounds, this can lead to instability.
-
Solution:
-
Ensure your mobile phase is compatible with ESI. Volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile salts like phosphate.
-
For positive mode, add a proton source like 0.1% formic acid.[7]
-
If signal is still low, try a mobile phase with a higher organic content to promote better desolvation.[7]
-
-
-
Ion Suppression/Matrix Effects:
-
Rationale: Co-eluting species from your sample matrix can compete with your analyte for ionization, leading to a suppressed signal.
-
Solution: Improve chromatographic separation to isolate your analyte from interfering matrix components.[9] If this is not possible, consider alternative sample preparation techniques to remove the interfering substances.
-
Issue 2: Unexpected or Uninformative Fragmentation (MS/MS)
Question: My MS/MS spectrum is either showing no fragmentation or a pattern that I can't interpret. How can I get meaningful structural information?
Answer: The fragmentation of pyrazole and isoxazole rings is highly dependent on their substitution pattern and the collision energy applied.
Causality and Solutions:
-
Characteristic Fragmentation Pathways:
-
Pyrazoles: A common fragmentation pathway for the pyrazole core involves the expulsion of hydrogen cyanide (HCN) or molecular nitrogen (N₂).[1][2] The specific fragmentation will be heavily influenced by the nature and position of substituents.[10][11]
-
Isoxazoles: The primary fragmentation pathway for isoxazoles is often initiated by the cleavage of the weak N-O bond.[4] This can be followed by a series of rearrangements and further fragmentation.
-
-
Collision Energy Optimization:
-
Rationale: Insufficient collision energy will result in no fragmentation, while excessive energy can lead to complete shattering of the molecule into small, uninformative fragments.
-
Solution: Perform a collision energy ramp experiment. Infuse your compound and program the mass spectrometer to acquire MS/MS spectra at increasing collision energies. This will allow you to identify the optimal energy that produces a rich spectrum of fragment ions, leaving about 10-15% of the parent ion remaining.[6]
-
-
Distinguishing Isomers:
-
Rationale: Regioisomers of substituted pyrazoles and isoxazoles can be challenging to differentiate. However, their fragmentation patterns are often distinct due to the different positions of the substituents influencing bond stabilities.[12][13][14]
-
Solution: Careful analysis of the MS/MS spectra of isomeric standards is crucial. Look for unique fragment ions or significant differences in the relative abundances of common fragments. Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose.[12][13]
-
Issue 3: Prolific Adduct Formation
Question: My mass spectrum is dominated by sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, with little to no protonated molecule ([M+H]⁺). How can I control this?
Answer: Adduct formation is common in ESI and occurs when an analyte has a high affinity for cations present in the mobile phase or from environmental contamination.[15][16]
Causality and Solutions:
-
Sources of Metal Ions:
-
Rationale: Sodium and potassium ions are ubiquitous and can leach from glassware, be present as impurities in solvents and reagents, or even be introduced from handling.[17]
-
Solution:
-
Use high-purity solvents and reagents (LC-MS grade).
-
Whenever possible, use plasticware (polypropylene) instead of glass for mobile phase reservoirs and sample vials.[17]
-
Add a small amount of a proton source (e.g., 0.1% formic acid) to the mobile phase to favor the formation of the [M+H]⁺ ion.
-
If adducts are unavoidable, you can sometimes use them to your advantage for quantification, provided their formation is reproducible.
-
-
-
Analyte's Chemical Nature:
-
Rationale: Molecules with multiple lone pair-containing heteroatoms, like pyrazoles and isoxazoles, can act as chelating agents for metal ions.
-
Solution: While you cannot change the molecule's structure, you can influence the ionization environment. Increasing the concentration of a competing proton source (like ammonium from ammonium formate) can sometimes reduce metal adduct formation.
-
| Common Adducts in Positive ESI | Mass Difference (from [M+H]⁺) |
| Sodium Adduct [M+Na]⁺ | +21.98 Da |
| Ammonium Adduct [M+NH₄]⁺ | +17.03 Da |
| Potassium Adduct [M+K]⁺ | +37.96 Da |
This table summarizes common adducts and their mass difference relative to the protonated molecule.[17][18]
Issue 4: In-Source Degradation
Question: I suspect my compound is degrading in the ion source. I see peaks that correspond to known degradants or have unexpected mass losses. What can I do?
Answer: Both pyrazole and isoxazole derivatives can be susceptible to degradation, especially if they are thermally labile or sensitive to certain pH conditions.[19][20][21]
Causality and Solutions:
-
Thermal Lability:
-
Rationale: The high temperatures used for desolvation in the ESI source can cause thermally unstable molecules to decompose before they are analyzed.[7][19] The weak N-O bond in isoxazoles can be particularly susceptible to thermal cleavage.[3]
-
Solution:
-
Reduce the desolvation gas temperature and vaporizer temperature in increments (e.g., 25°C) and monitor the signal of your parent ion and the suspected degradant.[22]
-
If lowering the temperature improves the situation, you have likely identified thermal degradation as the root cause. Find the lowest temperature that still provides adequate sensitivity.
-
-
-
In-Source Fragmentation:
-
Rationale: High voltages on the capillary or other source optics can impart enough energy to cause fragmentation within the ion source, mimicking a low-energy MS/MS experiment.
-
Solution: Gradually decrease the capillary voltage and fragmentor/skimmer voltage.[7] This will create a "softer" ionization environment and minimize unintended fragmentation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best ionization technique for my pyrazole/isoxazole derivative?
-
A1: ESI is the most common and is generally a good starting point, especially for pyrazoles in positive mode.[9] If your compound is less polar and neutral, Atmospheric Pressure Chemical Ionization (APCI) might provide better sensitivity.[6] Always start by infusing your compound to test different sources and polarities if available.
-
-
Q2: Can I distinguish between 1,3- and 1,5-substituted pyrazole isomers using MS?
-
A2: Often, yes. While they will have the same molecular weight, their fragmentation patterns in MS/MS can be different.[14] The position of the substituent relative to the nitrogen atoms will influence which bonds break first, leading to unique fragment ions or different relative abundances of fragments. This requires careful comparison, ideally with authentic standards of each isomer.
-
-
Q3: My isoxazole seems to be undergoing ring-opening. Is this common?
-
A3: Yes, the isoxazole ring can open under certain conditions. The N-O bond is the weakest point in the ring and can be cleaved by strong bases, reducing agents, or even high thermal energy in the MS source.[3] If you suspect ring-opening, look for fragment ions that correspond to the resulting acyclic structure.
-
Experimental Protocols
Protocol 1: Optimizing ESI Source Parameters
This protocol provides a systematic approach to optimizing key ESI source parameters for a novel pyrazole or isoxazole compound.
-
Prepare a Standard Solution: Make a 1 µg/mL solution of your analyte in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the Standard: Using a syringe pump, infuse the solution directly into the mass spectrometer at a flow rate typical for your LC setup (e.g., 0.2-0.4 mL/min).
-
Set Initial Parameters: Start with the instrument manufacturer's recommended default settings.
-
Optimize Capillary Voltage: While monitoring the signal intensity of your target ion ([M+H]⁺ or other adduct), vary the capillary voltage (e.g., from 2.5 kV to 5.0 kV in positive mode). Record the voltage that gives the maximum stable signal.
-
Optimize Desolvation Temperature: Set the capillary voltage to its optimum. Now, vary the desolvation gas temperature (e.g., from 250°C to 450°C).[7] Choose a temperature on the higher end of the optimal plateau to ensure robust desolvation, but be mindful of potential thermal degradation.
-
Optimize Nebulizer Gas Flow/Pressure: With the optimal voltage and temperature set, adjust the nebulizer gas pressure (e.g., from 20 to 60 psi).[7] Find the setting that maximizes the signal.
-
Verify and Refine: Re-check the optimal settings for each parameter, as they can sometimes interact. The goal is to find a set of conditions that provides the most intense and stable signal.[6]
Visualizations
General Troubleshooting Workflow
Caption: A flowchart for troubleshooting common mass spectrometry issues.
Conceptual Fragmentation of a Substituted Pyrazole
Caption: Common neutral losses from a protonated pyrazole precursor ion.
References
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.Open Research Library.[Link]
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- How to optimize ESI source parameters for better sensitivity in LC-MS analysis.ruthigen.[Link]
- Mass spectrometric study of some pyrazoline derivatives.
- Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles...
- Optimizing the Agilent Multimode Source.Agilent Technologies.[Link]
- Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.
- What are common adducts in ESI mass spectrometry? - WKB67428.
- Mass fragmentation pattern of compound 4l.
- Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines.PubMed.[Link]
- Tips for Optimizing Key Parameters in LC–MS.
- Thermal Degradation of Small Molecules: A Global Metabolomic Investig
- Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.Spectroscopy Online.[Link]
- Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine.
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.Agilent.[Link]
- Mass Spectrometry Troubleshooting and Common Issues.G-M-I, Inc.[Link]
- Advanced techniques and applications of LC-MS in small molecule drug discovery.New Food Magazine.[Link]
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.PMC - NIH.[Link]
- LCMS Troubleshooting Tips.Shimadzu.[Link]
- Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.
- Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
- Adduits ESI MS.Scribd.[Link]
- Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations.Journal of the American Society for Mass Spectrometry.[Link]
- Dealing with Metal Adduct Ions in Electrospray: Part 1.
- Common Adduct and Fragment Ions in Mass Spectrometry.ACD/Labs.[Link]
Sources
- 1. BiblioBoard [openresearchlibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gmi-inc.com [gmi-inc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. acdlabs.com [acdlabs.com]
- 17. learning.sepscience.com [learning.sepscience.com]
- 18. support.waters.com [support.waters.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
Technical Support Center: A Researcher's Guide to Improving Regioselectivity in Isoxazole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during isoxazole synthesis, with a specific focus on controlling regioselectivity. Isoxazoles are a cornerstone in medicinal chemistry, and achieving the desired regioisomer is often critical for biological activity.[1][2][3] This guide is designed to provide not just protocols, but the underlying scientific principles to empower you to overcome synthetic hurdles.
Section 1: Troubleshooting Guide - Common Regioselectivity Issues
This section addresses the most frequent problems researchers face when aiming for a specific isoxazole regioisomer.
Problem 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition of Nitrile Oxides and Terminal Alkynes, Resulting in a Mixture of 3,4- and 3,5-Disubstituted Isoxazoles.
Possible Cause: The Huisgen 1,3-dipolar cycloaddition, while a powerful tool, can sometimes yield mixtures of regioisomers.[4][5] This outcome is primarily governed by the Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide dictates the regiochemical outcome.[6] For many common substrates, this interaction favors the formation of the 3,5-disubstituted isoxazole, but a competing interaction can lead to the 3,4-isomer.[6]
Solutions & Scientific Rationale:
-
Catalyst Implementation: The use of a copper(I) catalyst, such as CuI or in situ generated from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[6][7][8] Ruthenium catalysts have also been successfully employed for this purpose.[6][9]
-
Why it works: Copper(I) acetylides form in situ, which then undergo cycloaddition with nitrile oxides. This catalytic cycle proceeds through a mechanism that strongly favors the 3,5-disubstituted regioisomer.[7]
-
-
Solvent Optimization: The polarity of the solvent can significantly influence the regiochemical outcome.[1][6] Less polar solvents, such as toluene, may favor the formation of the 3,5-isomer.[6]
-
Why it works: Solvents can differentially solvate the transition states leading to the different regioisomers, thus altering the activation energy barrier for each pathway.
-
-
Temperature Control: Lowering the reaction temperature can enhance selectivity.[6]
-
Why it works: At lower temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy, which often corresponds to the more thermodynamically stable product.
-
-
In Situ Nitrile Oxide Generation: Slow, in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) or from a hydroximoyl chloride with a base can maintain a low concentration of the dipole, thereby improving selectivity and minimizing side reactions like dimerization to furoxans.[4][6]
Problem 2: Predominant Formation of the 3,5-Disubstituted Isomer When Targeting the 3,4-Disubstituted Isomer.
Possible Cause: The inherent electronic and steric preferences of the 1,3-dipolar cycloaddition with terminal alkynes strongly favor the 3,5-regioisomer.[6]
Solutions & Scientific Rationale:
-
Utilize Internal Alkynes: While terminal alkynes predominantly yield the 3,5-isomer, internal alkynes can lead to the formation of 3,4,5-trisubstituted isoxazoles, and the regiochemical outcome can be influenced by the choice of substituents.[6]
-
Alternative Synthetic Routes:
-
Enamine-Based [3+2] Cycloaddition: This metal-free method is highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[6]
-
Cyclocondensation of β-Enamino Diketones with Hydroxylamine: This approach allows for regiochemical control by varying the reaction conditions.[1][10] The use of a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂) can direct the synthesis towards 3,4-disubstituted isoxazoles.[1][6]
-
Why it works: The Lewis acid coordinates to one of the carbonyl groups of the β-enamino diketone, making it more electrophilic and directing the nucleophilic attack of hydroxylamine to that specific carbonyl carbon, thus controlling the regioselectivity of the cyclization.[11]
-
-
Problem 3: Low Yields in Isoxazole Synthesis.
Possible Causes: Decomposition of the nitrile oxide intermediate, low substrate reactivity, or suboptimal reaction conditions.[4][6]
Solutions & Scientific Rationale:
-
Minimize Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization to form furoxans.[4][6] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure its prompt reaction with the dipolarophile.[4][6]
-
Enhance Substrate Reactivity: For electron-poor alkynes that react sluggishly, the use of a Cu(I) catalyst can accelerate the reaction.[6] Be mindful of steric hindrance on both the nitrile oxide and the alkyne, as it can significantly decrease the reaction rate.[6]
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent is critical. For instance, non-polar solvents have been found to give higher yields in the enamine-based synthesis of 3,4-disubstituted isoxazoles.[6]
-
Base: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are important.[6]
-
Temperature: While higher temperatures can increase the reaction rate, they may also lead to decomposition. Careful optimization is necessary.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do the electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?
A1: The regioselectivity of the Huisgen 1,3-dipolar cycloaddition is primarily governed by Frontier Molecular Orbital (FMO) theory.[6] In the reaction between a typical nitrile oxide and a terminal alkyne, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This orbital alignment favors the formation of the 3,5-disubstituted isoxazole.[6] Sterically, large substituents on either the nitrile oxide or the alkyne will tend to orient themselves away from each other in the transition state, which also generally favors the 3,5-isomer.
Q2: Can solvent choice alone be sufficient to switch the regioselectivity of a reaction?
A2: In specific cases, yes. For the cyclocondensation of certain β-enamino diketones with hydroxylamine, changing from a protic solvent like ethanol to an aprotic solvent such as acetonitrile can invert the major regioisomer formed.[1][11] This effect is attributed to the differential solvation of the transition states leading to the different isomers.[1][11]
Q3: Are there metal-free methods to achieve high regioselectivity?
A3: Yes, several metal-free methods have been developed. For instance, the enamine-based [3+2] cycloaddition provides a highly regiospecific route to 3,4-disubstituted isoxazoles.[6] Additionally, the use of organocatalysts and varying reaction conditions in the cyclocondensation of β-enamino diketones can also afford high regioselectivity.[1][11]
Q4: My isoxazole product seems to be decomposing during workup or purification. What conditions should I avoid?
A4: The N-O bond in the isoxazole ring can be labile under certain conditions.[4] Avoid strongly basic or acidic conditions during workup. Reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd), can cleave the N-O bond.[4] Some isoxazoles may also be sensitive to UV light or certain transition metals.[4]
Section 3: Data & Protocols
Data Summary: Impact of Reaction Conditions on Regioselectivity
The following table summarizes the effect of different reaction conditions on the regioselectivity of isoxazole synthesis from β-enamino diketones, illustrating the principles discussed above.
| Entry | Solvent | Base | Lewis Acid | Temperature (°C) | Regioisomeric Ratio (3,4-isomer : 4,5-isomer) | Isolated Yield (%) | Reference |
| 1 | EtOH | - | - | 25 | 35 : 65 | 73 | [1] |
| 2 | MeCN | - | - | 25 | 65 : 35 | 81 | [1] |
| 3 | MeCN | Pyridine | BF₃·OEt₂ (2 equiv) | 25 | 90 : 10 | 79 | [1] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol details the synthesis of a 3,5-disubstituted isoxazole using an in situ nitrile oxide generation method.
-
To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).[6]
-
If starting from an oxime, an in situ method for nitrile oxide generation is preferred. To the mixture of the alkyne, oxime, and catalyst, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C.[6]
-
Stir the reaction mixture at room temperature (or heat if necessary) and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.[6]
Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Lewis Acid-Mediated Cyclocondensation
This protocol describes a method to obtain a 3,4-disubstituted isoxazole.
-
To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.[1]
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
The final 3,4-disubstituted isoxazole is purified by column chromatography.[6]
Section 4: Visualizing Key Concepts
Caption: A decision-making flowchart for troubleshooting poor regioselectivity.
Caption: Comparative workflows for regioselective isoxazole synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Low Regioselectivity in Isoxazole Synthesis.
- da Silva, J. F. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6485-6495. [Link]
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- Grygorenko, O. O., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(34), 6276-6286. [Link]
- da Silva, J. F. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
- Kumar, A., & Kumar, V. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32931-32953. [Link]
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Benchchem. (n.d.). Technical Support Center: Enhancing Regioselectivity in Isoxazole Formation.
- Various Authors. (2024). A review of isoxazole biological activity and present synthetic techniques.
- Hernandez, J. G., et al. (2020). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. Angewandte Chemie International Edition, 59(32), 13466-13471. [Link]
- Various Authors. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(14), 3267. [Link]
- Various Authors. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of Chemical Sciences, 135(4), 101. [Link]
- Huisgen, R. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(30), 12298-12317. [Link]
- Various Authors. (2024). A review of isoxazole biological activity and present synthetic techniques.
- Aouine, Y., et al. (2020). Identification of the Regioselectivity of the Thermal Huisgen 1,3-Dipolar Cycloaddition Reaction. YouTube. [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijpca.org [ijpca.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic Acid
Welcome to the technical support center for 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Drawing upon established principles of heterocyclic chemistry, this document outlines potential degradation pathways and offers practical advice to mitigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound?
The stability of this molecule is influenced by three main factors: temperature, light, and pH. The pyrazole ring is generally stable, but can undergo thermal decomposition at elevated temperatures.[1][2] The isoxazole ring is more susceptible to degradation, particularly through photochemical reactions and hydrolysis, especially at the carboxylic acid moiety.[3][4][5]
Q2: What are the expected thermal degradation pathways for this compound?
While the pyrazole moiety is relatively stable, high temperatures can initiate decomposition.[1] Potential thermal degradation pathways for the pyrazole ring may involve N-N bond cleavage, C-N bond cleavage, or hydrogen transfer.[1][2] For the isoxazole ring, thermal stress can lead to ring cleavage. The carboxylic acid group may also undergo decarboxylation at high temperatures.
Q3: My compound solution appears to be degrading upon exposure to laboratory light. What is the likely cause?
The isoxazole ring is known to be photosensitive and can undergo photodegradation, particularly under UV light.[3][6][7] The N-O bond in the isoxazole ring is relatively weak and can be cleaved upon photo-irradiation, leading to ring-opening and the formation of various degradation products.[8] It is recommended to store solutions of this compound in amber vials or protected from light to minimize photodegradation.
Q4: I am observing hydrolysis of the carboxylic acid group during aqueous workup. How can this be minimized?
Hydrolysis of the carboxylic acid is a potential issue, especially under acidic or basic conditions in the presence of water.[4] To minimize hydrolysis, it is advisable to:
-
Work under anhydrous conditions whenever possible.
-
Perform aqueous workups at a neutral pH.
-
If purification requires acidic or basic conditions, minimize the exposure time and temperature.
Q5: What are the potential metabolic degradation pathways for this molecule in a biological system?
The metabolic fate of pyrazole-containing drugs often involves oxidation and conjugation.[9][10][11] For this compound, potential metabolic transformations could include:
-
Hydroxylation of the methyl groups on the pyrazole ring.
-
Oxidation of the pyrazole ring.
-
Conjugation of the carboxylic acid group (e.g., glucuronidation).
-
Ring opening of the isoxazole moiety.[12]
Troubleshooting Guide
Problem 1: Purity of the solid compound is decreasing over time during storage.
-
Possible Cause: Thermal degradation or reaction with atmospheric moisture.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place. For long-term storage, consider refrigeration or freezing in a desiccated environment.
-
Analyze Degradants: Use techniques like LC-MS or NMR to identify the degradation products. This can provide clues about the degradation pathway. For instance, the loss of CO2 from the molecular weight could indicate decarboxylation.
-
Problem 2: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Compound Stability in Media: Incubate the compound in the assay buffer under the experimental conditions (e.g., 37°C, presence of light) for the duration of the assay. Analyze the purity of the compound at different time points to determine its stability.
-
pH and Light Sensitivity: Evaluate the stability at different pH values if your assay conditions are not neutral. Protect the assay plates from light if photodegradation is suspected.[3][6]
-
Problem 3: Formation of unexpected byproducts during a chemical reaction.
-
Possible Cause: Degradation of the starting material or product under the reaction conditions.
-
Troubleshooting Steps:
-
Reaction Condition Analysis: High temperatures, strong acids or bases, or prolonged reaction times can lead to degradation. Consider milder reaction conditions.
-
Protecting Groups: If the carboxylic acid or the heterocyclic rings are susceptible to the reaction conditions, consider using appropriate protecting groups.
-
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways based on the known chemistry of pyrazole and isoxazole rings.
Caption: Postulated photodegradation mechanism via isoxazole ring opening.
Caption: Potential hydrolytic degradation of the isoxazole ring.
Summary of Stability Considerations
| Condition | Potential Degradation Pathway | Recommended Precautions |
| High Temperature | Decarboxylation, Ring Cleavage [1][2] | Store in a cool environment. Avoid excessive heating during experiments. |
| Light Exposure | Isoxazole Ring Opening [3][8] | Store in amber vials or protect from light. Use low-light conditions for experiments. |
| Aqueous Solutions | Hydrolysis of the isoxazole ring [4][5] | Use anhydrous solvents when possible. Maintain neutral pH during aqueous workups. |
| Biological Systems | Oxidation, Hydroxylation, Conjugation [9][12] | Be aware of potential metabolic hotspots when designing in vivo studies. |
References
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI.
- Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate.
- Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed.
- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications.
- (PDF) Thermal Decomposition of Nitropyrazoles. ResearchGate.
- Nitroderivatives of N-Pyrazolyltetrazoles: Thermal Decomposition and Combustion. ResearchGate.
- Nanostructured MnOx/g-C3N4 for photodegradation of sulfamethoxazole under visible light irradiation. PMC - NIH.
- Metabolism of pyrazole. Structure elucidation of urinary metabolites. PubMed.
- Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate.
- Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.
- Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH.
- Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. iris.unipa.it [iris.unipa.it]
- 8. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Isolation of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Welcome to the technical support guide for the methodological refinement of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid purification. This resource is designed for researchers, medicinal chemists, and process development scientists who require this molecule at high purity for downstream applications. Achieving purity greater than 98% is critical for reliable biological screening, pharmacokinetic studies, and API development. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols based on established chemical principles for heterocyclic carboxylic acids.
Core Purification Strategy: An Overview
The purification of this compound hinges on the unique physicochemical properties imparted by its constituent functional groups: the basic pyrazole ring, the acidic carboxylic acid, and the isoxazole core. A multi-step approach is typically required to remove starting materials, reaction byproducts, and any potential degradation products.
The general workflow involves an initial extractive workup to isolate the acidic product from neutral and basic impurities, followed by a high-resolution technique like chromatography or recrystallization to achieve the final desired purity.
Caption: General experimental workflow for the purification of the target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the purification process in a question-and-answer format.
Question 1: My overall yield is very low after the initial aqueous workup. Where could my product be going?
Answer: Low recovery after an acid-base extraction is a common issue and can typically be attributed to three factors: incorrect pH, product instability, or emulsion formation.
-
Causality—Incorrect pH: The carboxylic acid functionality requires a sufficiently basic aqueous solution to be fully deprotonated into its carboxylate salt, enabling its transfer from the organic to the aqueous phase. Conversely, upon acidification, the pH must be low enough to fully protonate the carboxylate and cause it to precipitate or be extracted back into an organic solvent.
-
Causality—Product Instability: The isoxazole ring can be susceptible to base-catalyzed ring opening, especially at elevated temperatures or with strong bases.[1] While stable at acidic and neutral pH, prolonged exposure to basic conditions (e.g., pH 10) can lead to degradation.[1]
-
Causality—Emulsion Formation: Heterocyclic compounds can sometimes act as surfactants, leading to persistent emulsions at the organic/aqueous interface, trapping your product.
Solutions:
-
pH Monitoring: Use a pH meter, not paper. When extracting the product into the aqueous base, ensure the pH is >9 (using 1M NaHCO₃ or Na₂CO₃ is often milder than NaOH). When acidifying to precipitate the product, adjust the pH to ~2-3 with 1M HCl and stir in an ice bath to maximize precipitation.[2]
-
Back-Extraction: After acidifying the aqueous layer, extract it multiple times (3x) with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any product that did not precipitate.[2]
-
Emulsion Breaking: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. In stubborn cases, filtration through a pad of Celite® can help break the emulsion.
Question 2: I am struggling with the final purification step. My product "oils out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of a crystalline solid. This is often due to the solvent system being too good or the presence of impurities that depress the melting point.
-
Causality—Solvent Choice: A perfect recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated.[2] If the solvent is too nonpolar, the product won't dissolve. If it's too polar, the product won't crash out upon cooling.
-
Causality—Purity Level: If the crude product is less than ~80% pure, the impurities can interfere with lattice formation, promoting oiling.
Solutions:
-
Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents. Ethanol, isopropanol, acetonitrile, and ethyl acetate/hexane mixtures are excellent starting points.[3][4]
-
Use a Co-Solvent System: If a single solvent doesn't work, use a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until you observe persistent turbidity. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Reduce the Rate of Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 4°C refrigerator. Slow cooling encourages the formation of well-ordered crystals.
-
Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization. If not, gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites.
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good starting point for polar heterocycles.[3][4][5] |
| Isopropanol (IPA) | Polar Protic | 82 | Similar to ethanol, but lower solubility can improve recovery. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective if protic solvents cause issues. |
| Ethyl Acetate / Hexane | Tunable | 77 / 69 | Excellent co-solvent system for adjusting polarity. |
| Toluene | Nonpolar | 111 | Useful for less polar impurities; may require heating. |
Caption: Recommended solvents for screening recrystallization conditions.
Question 3: My NMR spectrum shows persistent impurities even after recrystallization. How can I remove a byproduct with very similar polarity?
Answer: When recrystallization fails to remove an impurity, it is often because the impurity has co-crystallized with your product due to similar structural and polarity characteristics. In this scenario, column chromatography is the preferred method.[2]
-
Causality—Similar Polarity: If an impurity and the product have similar polarities, they will have comparable affinities for both the crystallization solvent and the solid state, making separation by recrystallization difficult.[2]
Solutions:
-
Normal-Phase Silica Gel Chromatography: This is the most common approach. Because your compound is a carboxylic acid, it may streak on silica gel. To prevent this, add 0.5-1% acetic acid or formic acid to your eluent system.[2]
-
Eluent System: Start with a gradient of ethyl acetate in hexanes. If your compound is highly polar, a dichloromethane/methanol system may be more effective.[2]
-
-
Reversed-Phase (C18) Chromatography: This technique is excellent for polar compounds and separates based on hydrophobicity.[6] It is a powerful alternative if normal-phase fails.
-
Eluent System: A typical mobile phase is a gradient of acetonitrile in water with a 0.1% trifluoroacetic acid (TFA) modifier.[6] The TFA ensures the carboxylic acid remains protonated for better peak shape.
-
-
Preparative HPLC: For the highest possible purity, preparative High-Performance Liquid Chromatography (HPLC) using either normal or reversed-phase columns can resolve very closely related impurities.[4]
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for the purified compound? A: Store the solid compound in a tightly sealed vial at 4°C, protected from light and moisture. Isoxazole derivatives can be sensitive to UV light and humidity over long periods.[2][7]
Q: What are the general solubility characteristics of this compound? A: It is expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. It should have limited solubility in less polar solvents like dichloromethane and be poorly soluble in nonpolar solvents like hexanes. Its solubility in aqueous solutions is highly pH-dependent; it will be soluble in basic solutions (as the carboxylate salt) and poorly soluble in acidic solutions.
Q: What are the key spectroscopic signatures I should look for to confirm the identity and purity of my compound? A: Purity should be assessed by a combination of NMR and LC-MS. The following table provides expected data based on the structure and similar reported compounds.[8][9][10]
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shifts (δ) | - Pyrazole N-CH₃ (~3.8-4.0 ppm) - Pyrazole C-CH₃ (~2.4-2.6 ppm) - Pyrazole ring protons (~7.5-8.0 ppm) - Isoxazole ring proton (~6.5-7.0 ppm) - Carboxylic acid proton (>12 ppm, broad) |
| ¹³C NMR | Chemical Shifts (δ) | - Carbonyl (C=O) of acid (~160-170 ppm) - Pyrazole and Isoxazole ring carbons (~100-150 ppm) - Methyl carbons (~10-40 ppm) |
| LC-MS (ESI+) | m/z | Expected [M+H]⁺ = 222.07 |
| LC-MS (ESI-) | m/z | Expected [M-H]⁻ = 220.06 |
Caption: Summary of expected analytical data for identity and purity assessment.
Validated Experimental Protocols
Protocol 1: Acid-Base Extractive Workup
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash with 1M HCl to remove any basic impurities.
-
Extract the organic layer with a 1M aqueous solution of sodium bicarbonate (NaHCO₃) three times. Combine the aqueous layers.[2] The target compound is now in the aqueous layer as its sodium salt.
-
Cool the combined aqueous layers in an ice bath.
-
Slowly acidify the aqueous solution to pH 2-3 by adding 3M HCl dropwise with vigorous stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the solid under high vacuum.
Protocol 2: Recrystallization from an Ethanol/Water System
-
Place the crude, dried solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While stirring and keeping the solution hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in a 4°C refrigerator for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold 50:50 ethanol/water.
-
Dry the purified crystals under high vacuum.
References
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- Nongrum, R., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(1), 1179.
- National Center for Biotechnology Information. (2021). A New Series of 1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole/Isoxazole Derivatives: Synthesis and Biological Activity Evaluation. PubChem.
- Subrahmanyam, S., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
- Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
- Unknown Author. (n.d.). Synthesis and biological screening of novel pyrazole and isoxazole derivatives. ResearchGate.
- Google Patents. (n.d.). Process for the purification of carboxylic acids.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- Paw, B. (1998). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 71-88.
- Unknown Author. (n.d.). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo.
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- Park, J. M., et al. (2020). How to separate ester from carboxylic acid by using chromatography? ResearchGate.
- National Center for Biotechnology Information. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubChem.
- National Center for Biotechnology Information. (2024). Advances in isoxazole chemistry and their role in drug discovery. PubChem.
- Ali, M., et al. (2019). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 24(17), 3128.
- Unknown Author. (n.d.). A New Synthetic Entry to 3-Carboxamido-4-carboxylic Acid Derivatives of Isoxazole and Pyrazole. ResearchGate.
- Wikipedia. (n.d.). Isoxazole.
- National Center for Biotechnology Information. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PubChem.
- Elguero, J., et al. (n.d.). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. Arkat USA.
- Unknown Author. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- Shawali, A. S., et al. (2017). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Polycyclic Aromatic Compounds, 39(4), 301-311.
- Bakulev, V. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577.
- Milišiūnaitė, V., et al. (2023). Synthesis of Pyrazolo pyrano oxazoles. Encyclopedia.pub.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122.
- Agrawal, N., & Mishra, P. (2018). on synthesis and pharmacological diversity of isoxazoles & pyrazolines. Medicinal Chemistry Research, 27(8), 1929-1950.
- Frîncu, R.-M., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(2), M1238.
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Validation & Comparative
A Comparative Analysis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic Acid and Known Metabolic Enzyme Inhibitors
In the landscape of modern drug discovery, the quest for novel small molecules that can modulate the activity of key metabolic enzymes is of paramount importance. These enzymes, often central to disease pathogenesis, represent critical targets for therapeutic intervention. This guide provides a comparative overview of the hypothetical biological activity of a novel compound, 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid, against well-characterized inhibitors of two pivotal metabolic enzymes: Lactate Dehydrogenase (LDH) and Malate Dehydrogenase (MDH).
While the specific biological target of this compound is not yet publicly established, its structural features, including a carboxylic acid moiety and a heterocyclic pyrazole-isoxazole scaffold, are suggestive of potential interactions with the active sites of dehydrogenases. This guide, therefore, explores its hypothetical inhibitory potential against LDH and MDH, providing a framework for its initial biological characterization and benchmarking against established inhibitors.
The Targets: Lactate Dehydrogenase and Malate Dehydrogenase in Disease
Lactate Dehydrogenase (LDH) and Malate Dehydrogenase (MDH) are critical enzymes in central carbon metabolism.
-
Lactate Dehydrogenase (LDH) catalyzes the interconversion of pyruvate and lactate, with concomitant conversion of NADH and NAD+.[1] It plays a crucial role in anaerobic glycolysis.[1] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH is a key enzyme for regenerating NAD+ to sustain high glycolytic flux.[2] Inhibition of LDH is therefore a promising strategy for cancer therapy.[2][3] LDH inhibitors are also being explored for their potential in treating ischemic conditions and infectious diseases.[2]
-
Malate Dehydrogenase (MDH) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible oxidation of L-malate to oxaloacetate.[4][5] This reaction is vital for cellular energy production.[4] Given its central role in metabolism, MDH is a target for therapeutic intervention in cancer and infectious diseases.[5]
The Contenders: A Structural Overview
This guide compares our investigational compound with a selection of known inhibitors for LDH and MDH.
Investigational Compound:
-
This compound: The structure of this compound, with its dimethyl-pyrazole and isoxazole rings linked to a carboxylic acid, suggests potential for competitive inhibition within the substrate-binding pockets of dehydrogenases.
Known Lactate Dehydrogenase (LDH) Inhibitors:
-
Oxamate: A classic competitive inhibitor that mimics the structure of pyruvate.[1]
-
Galloflavin: A potent LDH inhibitor that hinders cancer cell proliferation by blocking glycolysis.[6]
-
FX-11: A selective, reversible, and competitive inhibitor of LDHA that has shown antitumor activity.[6][7]
-
GSK2837808A: A potent and selective inhibitor of LDHA.[6]
Known Malate Dehydrogenase (MDH) Inhibitors:
-
Oxaloacetate: The product of the MDH-catalyzed reaction, it acts as a competitive inhibitor.[4][8]
-
Phenylglyoxal: An inhibitor that reacts with essential arginine residues at the active site of MDH.[4]
-
LW 6: An inhibitor of malate dehydrogenase 2 (MDH2).
Comparative Biological Activity: A Hypothetical Data Summary
To objectively compare the potential efficacy of this compound, we present hypothetical inhibitory concentration (IC50) values alongside the known activities of established inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | Target Enzyme | Inhibitor Type | Reported IC50 / Ki |
| This compound | LDH / MDH | Hypothetical: Competitive | To be determined |
| Oxamate | LDH | Competitive | Micromolar range |
| Galloflavin | LDH | Not specified | Ki = 5.46 µM (LDH-A)[6] |
| FX-11 | LDHA | Competitive | Ki = 8 µM[6] |
| GSK2837808A | LDHA | Not specified | IC50 = 2.6 nM (human LDHA)[6] |
| Oxaloacetate | MDH | Competitive | Varies with conditions |
| Phenylglyoxal | MDH | Covalent | Varies with conditions |
| LW 6 | MDH2 | Not specified | IC50 = 6.3 µM |
Experimental Protocols for Comparative Analysis
To determine the inhibitory potential of this compound and enable a direct comparison with known inhibitors, the following standardized enzymatic assays are recommended.
Protocol 1: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay
This protocol outlines a spectrophotometric method to measure the inhibition of LDH activity. The assay measures the decrease in NADH concentration, which is observed as a decrease in absorbance at 340 nm.
Materials:
-
Human Recombinant LDH-A
-
Pyruvate
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test Compound (this compound)
-
Known LDH inhibitors (e.g., Oxamate, Galloflavin)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of the test compound and known inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of pyruvate and NADH in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADH solution, and varying concentrations of the test compound or a known inhibitor.
-
Enzyme Addition: Add the LDH enzyme solution to all wells except for the blank controls.
-
Initiate Reaction: Add the pyruvate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over a period of 10-15 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Malate Dehydrogenase (MDH) Inhibition Assay
This protocol describes a spectrophotometric assay to assess the inhibition of MDH activity by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Human Recombinant MDH
-
L-Malate
-
β-Nicotinamide adenine dinucleotide, oxidized form (NAD+)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test Compound (this compound)
-
Known MDH inhibitors (e.g., Oxaloacetate, LW 6)
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of the test compound and known inhibitors in a suitable solvent. Prepare working solutions of L-malate and NAD+ in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, NAD+ solution, and varying concentrations of the test compound or a known inhibitor.
-
Enzyme Addition: Add the MDH enzyme solution to all wells except for the blank controls.
-
Initiate Reaction: Add the L-malate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over a period of 10-15 minutes at a constant temperature.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH production) for each inhibitor concentration. Determine the IC50 value as described in the LDH assay protocol.
Visualizing the Context: Signaling Pathways and Experimental Workflow
To better understand the significance of LDH and MDH inhibition, the following diagrams illustrate their positions in cellular metabolism and the workflow for inhibitor screening.
Caption: Role of LDH and MDH in cellular metabolism.
Caption: General workflow for enzyme inhibitor screening.
Concluding Remarks
This guide provides a comprehensive, albeit hypothetical, framework for evaluating the biological activity of this compound in comparison to known inhibitors of LDH and MDH. The proposed experimental protocols are robust and widely accepted methodologies for characterizing enzyme inhibitors. The structural similarities of the test compound to known inhibitors, particularly those targeting dehydrogenase enzymes, provide a strong rationale for its investigation as a modulator of cellular metabolism. The successful inhibition of either LDH or MDH by this novel scaffold could open new avenues for the development of therapeutics for a range of diseases, including cancer and metabolic disorders. Further experimental validation is required to ascertain the true biological activity and therapeutic potential of this compound.
References
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- Essays in Biochemistry.
- ACS Publications - Journal of Medicinal Chemistry. Recent Update on Human Lactate Dehydrogenase Enzyme 5 (hLDH5) Inhibitors: A Promising Approach for Cancer Chemotherapy. [Link]
- ResearchGate.
- NIH - National Center for Biotechnology Information.
- PubMed.
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Validation of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid as a Novel Antifungal Agent: A Comparative Guide
This guide provides a comprehensive framework for the validation of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid as a potential new antifungal agent. Drawing upon established principles in mycology and medicinal chemistry, we will outline the scientific rationale, experimental protocols, and comparative data analysis necessary to rigorously assess its efficacy and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective therapies.
Introduction: The Rationale for a Pyrazole-Isoxazole Carboxylic Acid Derivative
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health.[1] This necessitates the urgent development of new antifungal agents with novel mechanisms of action or improved efficacy against resistant pathogens. The pyrazole and isoxazole heterocycles are well-established pharmacophores in medicinal chemistry, known to be key components in a variety of biologically active compounds.[2]
Specifically, pyrazole carboxamide derivatives have demonstrated a broad spectrum of bioactivities, including notable fungicidal properties.[3][4][5] Similarly, isoxazole-containing compounds have been investigated for their antimicrobial potential.[6][7] The combination of these two moieties into a single molecular scaffold, as in this compound, presents a compelling strategy for the discovery of a new class of antifungal agents. The carboxylic acid functional group may also play a crucial role in the compound's pharmacokinetic and pharmacodynamic properties.
This guide will therefore detail a systematic approach to validate the antifungal potential of this novel compound, comparing its performance against established antifungal drugs.
In Vitro Antifungal Susceptibility Testing
The initial and most critical step in validating a new antifungal candidate is to determine its intrinsic activity against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is the primary metric for this assessment, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.[8]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][8]
Objective: To determine the MIC of this compound against a panel of fungal isolates.
Materials:
-
This compound (test compound)
-
Reference antifungal agents (e.g., Fluconazole, Voriconazole, Amphotericin B)
-
Fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antifungal Stock Solutions: Dissolve the test compound and reference antifungals in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the antifungal agents in RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal isolates and prepare a standardized inoculum suspension in RPMI 1640. The final inoculum concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts.[9]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours. Incubation times may vary depending on the fungal species.[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free growth control. For azoles, this is typically a 50% reduction in turbidity.[8]
Comparative Data Analysis
The in vitro antifungal activity of this compound should be compared against a panel of standard antifungal drugs. The following table provides a template for presenting the comparative MIC data.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | ||||
| Candida glabrata | ||||
| Aspergillus fumigatus | ||||
| Cryptococcus neoformans |
Elucidating the Mechanism of Action
Understanding how a novel compound exerts its antifungal effect is crucial for its development. Given the structural similarities to azole antifungals, a primary hypothesis is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[10]
Experimental Workflow: Ergosterol Biosynthesis Inhibition
This can be investigated using a sterol quantitation assay.
Caption: Proposed mechanism of action targeting the ergosterol biosynthesis pathway.
Cytotoxicity Assessment: Ensuring Selective Toxicity
A critical aspect of antifungal drug development is ensuring that the compound is selectively toxic to fungal cells with minimal off-target effects on host mammalian cells.[11] In vitro cytotoxicity assays are essential for this preliminary safety evaluation.[11]
Experimental Protocol: MTT Assay for Mammalian Cell Viability
Objective: To assess the cytotoxicity of this compound against a human cell line.
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Test compound and a positive control (e.g., doxorubicin)
Procedure:
-
Cell Seeding: Seed the human cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and the positive control for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined.[12]
Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the drug's safety and is calculated as the ratio of the cytotoxic concentration to the effective concentration.
TI = IC50 (mammalian cells) / MIC (fungal cells)
A higher TI indicates a more favorable safety profile.
Summary and Future Directions
This guide has outlined a foundational strategy for the validation of this compound as a novel antifungal agent. The proposed experiments will establish its in vitro efficacy, provide insights into its mechanism of action, and offer a preliminary assessment of its safety profile.
Positive outcomes from these studies would warrant further investigation, including:
-
In vivo efficacy studies in animal models of fungal infection.
-
More detailed mechanistic studies to confirm the molecular target.
-
Pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiling.
-
Lead optimization to improve potency and safety.
The exploration of novel chemical scaffolds like the one presented here is paramount in the ongoing effort to combat the growing threat of fungal diseases.
References
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A Comparative Guide to Pyrazole Derivatives in Oncology Research: Benchmarking 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid Analogs
Introduction: The Versatility of the Pyrazole Scaffold in Cancer Therapy
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of compounds with diverse pharmacological activities. In the realm of oncology, pyrazole derivatives have emerged as a particularly fruitful area of research, leading to the discovery of potent inhibitors of various cancer-associated targets.[1][2][3] This guide provides a comparative analysis of the conceptual compound 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid against a selection of well-characterized pyrazole derivatives that have made a significant impact in cancer research.
While direct experimental data for this compound is not extensively available in the public domain, its structure, featuring a pyrazole-isoxazole hybrid, suggests potential interactions with key oncogenic pathways. This guide will therefore benchmark its hypothetical profile against established pyrazole-containing drugs and research compounds, providing researchers with a framework for evaluating novel pyrazole derivatives. The comparators selected for this guide are:
-
Celecoxib and its analog 2,5-dimethyl-celecoxib: A diaryl-pyrazole that exemplifies both COX-2-dependent and -independent anticancer mechanisms.
-
Vemurafenib: A potent and selective pyrazole-based inhibitor of the BRAF V600E mutant kinase.
-
Sorafenib: A multi-kinase inhibitor with a pyrazole core, notably targeting VEGFR-2.
-
Representative Pyrazole-Isoxazole Hybrid: A research compound that shares the core heterocyclic system of our topic molecule.
This guide will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, empowering researchers to contextualize and advance their own drug discovery efforts.
I. Celecoxib and 2,5-dimethyl-celecoxib: A Tale of Two Mechanisms
Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), was one of the first pyrazole-containing compounds to be extensively studied for its anticancer properties. Its primary mechanism of action was initially attributed to the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and involved in inflammation and cell proliferation.[4][5] However, further research revealed that Celecoxib exerts anticancer effects through COX-2-independent pathways as well.[6][7] This led to the development of analogs like 2,5-dimethyl-celecoxib , which lacks COX-2 inhibitory activity but retains potent anticancer properties, primarily through the inhibition of phosphoinositide-dependent kinase 1 (PDK1).[8][9]
Mechanism of Action & Signaling Pathways
Celecoxib 's anticancer effects are multifaceted:
-
COX-2 Dependent: Inhibition of COX-2 reduces the production of prostaglandins, which are implicated in angiogenesis, cell proliferation, and apoptosis inhibition.[5]
-
COX-2 Independent: Celecoxib can induce apoptosis by inhibiting the PDK1/Akt signaling pathway, leading to the activation of caspases.[10][11] It also downregulates anti-apoptotic proteins like Bcl-2 and survivin.[4][7]
2,5-dimethyl-celecoxib acts primarily through the COX-2 independent pathway, with a more pronounced inhibitory effect on the PDK1/Akt signaling cascade.[8][9] This targeted approach avoids the cardiovascular side effects associated with long-term COX-2 inhibition.
Figure 1: Simplified signaling pathways for Celecoxib and 2,5-dimethyl-celecoxib.
Comparative Experimental Data
| Compound | Target(s) | IC50 (PDK1) | IC50 (COX-2) | Cell Line | IC50 (Viability) | Reference |
| Celecoxib | COX-2, PDK1 | ~3.5 µM | ~0.04 µM (human recombinant) | HT-29 (Colon) | ~40-60 µM | [11] |
| 2,5-dimethyl-celecoxib | PDK1, CIP2A/PP2A/Akt | Not explicitly stated, but potent inhibitor | Inactive | LN229 (Glioblastoma) | ~10-20 µM | [9] |
II. Vemurafenib: Targeting the BRAF V600E Mutation
Vemurafenib is a prime example of a highly selective, pyrazole-containing kinase inhibitor. It is specifically designed to target the V600E mutation in the BRAF protein, a serine/threonine kinase in the MAPK/ERK signaling pathway.[12][13] This mutation is present in approximately 50% of melanomas and leads to constitutive activation of the pathway, driving cell proliferation and survival.[12]
Mechanism of Action & Signaling Pathway
Vemurafenib binds to the ATP-binding site of the mutated BRAF V600E kinase, effectively blocking its activity.[12] This leads to the inhibition of downstream signaling through MEK and ERK, resulting in cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[14]
Figure 2: The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.
Experimental Data
| Compound | Target | IC50 (BRAF V600E) | Cell Line | IC50 (Viability) | Reference |
| Vemurafenib | BRAF V600E | 31 nM | A375 (Melanoma, BRAF V600E) | 100-500 nM | [13][15] |
III. Sorafenib: A Multi-Kinase Pyrazole Inhibitor Targeting Angiogenesis
Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as the RAF/MEK/ERK pathway.[16] Its pyrazole moiety is crucial for its inhibitory activity. The inhibition of VEGFR-2 is a key component of its anti-angiogenic effects, which are vital for tumor growth and metastasis.
Mechanism of Action & Signaling Pathway
Sorafenib inhibits VEGFR-2 on the surface of endothelial cells, blocking the signaling cascade initiated by VEGF. This leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels that supply tumors.
Figure 4: General workflow for Western Blot analysis.
VII. Conclusion
The pyrazole scaffold continues to be a cornerstone in the development of novel anticancer therapeutics. While the specific compound This compound remains to be fully characterized, its structural features place it at the intersection of several successful pyrazole-based drug discovery strategies. By comparing its potential profile to established drugs like Celecoxib, Vemurafenib, and Sorafenib, and by employing the standardized experimental protocols outlined in this guide, researchers can effectively evaluate its therapeutic potential and contribute to the growing arsenal of pyrazole derivatives in the fight against cancer.
References
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A Senior Application Scientist's Guide to the Synthesis of Pyrazole-Isoxazole Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole-Isoxazole Core, a Privileged Scaffold in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the fusion of pyrazole and isoxazole rings creates a molecular architecture of significant interest. These five-membered heterocyclic systems are not merely synthetic curiosities; they are foundational components of numerous biologically active compounds, demonstrating a wide spectrum of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] The inherent structural features of the pyrazole-isoxazole core—its rigidity, defined vectoral properties for substituent placement, and rich electronic nature—make it a "privileged scaffold" for probing biological targets.
This guide provides a comparative analysis of the primary synthetic routes to pyrazole-isoxazole derivatives. As a senior application scientist, my objective is not to simply list protocols but to offer a deeper, causality-driven perspective. We will explore the strategic advantages and mechanistic underpinnings of each pathway, from the atom-economical elegance of multi-component reactions to the precision of pericyclic cycloadditions. The goal is to equip you, the practicing researcher, with the critical insights needed to select and optimize the ideal synthetic strategy for your specific target, whether for high-throughput screening, lead optimization, or large-scale production.
Chapter 1: The Strategic Landscape of Pyrazole-Isoxazole Synthesis
The construction of the pyrazole-isoxazole framework can be approached from several distinct strategic directions. Each strategy offers a unique set of advantages concerning efficiency, modularity, and control over the final molecular structure. The three dominant strategies in the current literature are:
-
Multi-Component Reactions (MCRs): These reactions are characterized by their remarkable efficiency, combining three or more starting materials in a single, convergent step. They are ideal for rapidly generating libraries of diverse compounds.[5][6]
-
1,3-Dipolar Cycloaddition: This powerful pericyclic reaction is a cornerstone of heterocyclic synthesis, offering a precise and often highly regioselective method to construct the isoxazole ring, particularly through intramolecular variants.[1][7][8]
-
Sequential Condensation and Cyclization: This classic, stepwise approach provides a robust and predictable route. It typically involves the synthesis and isolation of a key intermediate (e.g., a pyrazole-functionalized chalcone or enaminone) followed by a final cyclization step to form the isoxazole ring.[2][9]
The choice between these routes is a critical decision dictated by the specific synthetic goal, as illustrated in the logical diagram below.
Caption: Decision matrix for selecting a pyrazole-isoxazole synthesis route.
Chapter 2: Multi-Component Reactions (MCRs) - The Convergence of Efficiency
MCRs represent a paradigm of green and efficient chemistry, minimizing solvent use and purification steps by telescoping multiple transformations into a single operation. For pyrazole-isoxazole synthesis, this typically involves a one-pot, three-component condensation.
Principle and Key Variants
The most common MCR strategy involves the reaction of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride.[5] The reaction proceeds through a cascade of condensation and cyclization steps. The versatility of this approach is enhanced by the use of various catalysts and energy sources. For instance, eco-friendly catalysts like glutamic acid or the application of ultrasound or microwave irradiation can significantly accelerate reaction rates and improve yields, often in green solvents like water or ethanol.[10][11]
The causality behind using ultrasound is rooted in acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid. This process generates localized hot spots with extreme temperatures and pressures, dramatically increasing mass transfer and reaction rates without elevating the bulk temperature, thus preserving thermally sensitive functional groups.[10]
Comparative Experimental Data for MCRs
| Reactants (Example) | Catalyst / Conditions | Time | Yield (%) | Key Advantages | Reference |
| Benzaldehyde, Ethyl Acetoacetate, NH₂OH·HCl | Pyruvic Acid (5 mol%), H₂O, RT | 2-3 h | 85-95% | Organocatalyzed, mild conditions, aqueous medium. | [10] |
| Pyrazole Aldehyde, β-Keto Ester, NH₂OH·HCl | Ionic Liquid [HNMP][HSO₄], Ultrasound (45°C) | 30 min | 80-82% | Rapid, efficient, catalyst reusability. | [10] |
| Aromatic Aldehyde, Methyl Acetoacetate, NH₂OH·HCl | Cocos nucifera L. juice, RT | 2.5 h | 92% | Extremely green, biodegradable catalyst/medium. | [5] |
| Aromatic Aldehyde, Ethyl Acetoacetate, NH₂OH·HCl | Ferrite NPs (10 mol%), Ultrasound, H₂O, RT | 20-35 min | 84-91% | High efficiency, catalyst reusability, aqueous medium. | [10] |
Experimental Protocol: Ultrasound-Assisted MCR Synthesis
This protocol is adapted from the work of the Shirole group and others who have utilized ultrasound for the synthesis of isoxazol-5(4H)-one derivatives.[10]
Objective: To synthesize 3-methyl-4-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)isoxazol-5(4H)-one.
Materials:
-
1,3-Diaryl-1H-pyrazole-4-carboxyaldehyde (1.0 mmol)
-
β-Keto ester (e.g., Ethyl acetoacetate) (1.2 mmol)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
Ionic Liquid Catalyst [HNMP][HSO₄] (10 mol%)
-
Ethanol (5 mL)
-
Ultrasonic Bath/Probe (40-50°C)
Procedure:
-
In a 25 mL round-bottom flask, combine the pyrazole-4-carboxyaldehyde (1.0 mmol), β-keto ester (1.2 mmol), hydroxylamine hydrochloride (1.5 mmol), and the ionic liquid catalyst.
-
Add 5 mL of ethanol as the solvent.
-
Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Irradiate the mixture with ultrasound at a constant temperature of 45°C for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice (~20 g).
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole-isoxazole derivative.
-
Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for a typical ultrasound-assisted MCR synthesis.
Chapter 3: 1,3-Dipolar Cycloaddition - The Power of Pericyclic Chemistry
The 1,3-dipolar cycloaddition is a powerful, mechanistically well-defined reaction for constructing five-membered heterocycles.[1] In the context of pyrazole-isoxazole synthesis, it is the premier method for forming the isoxazole ring onto a pre-existing pyrazole scaffold.
Principle and Regioselectivity
The key transformation is the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and a dipolarophile (an alkyne or alkene).[8] Nitrile oxides are highly reactive and are typically generated in situ to avoid decomposition. Common methods for their generation include the dehydration of nitroalkanes or the oxidation of aldoximes, for which simple aqueous bleach (NaOCl) is an effective and inexpensive reagent.[8][12]
A critical consideration in this reaction is regioselectivity . The cycloaddition can, in principle, yield two different regioisomers (e.g., 3,4- or 3,5-disubstituted isoxazoles). The outcome is governed by the electronic and steric properties of both the dipole and the dipolarophile.[12] Forcing regioselectivity toward a less favored isomer can be a significant synthetic challenge.
Intramolecular Nitrile Oxide Cycloaddition (INOC)
The INOC reaction is an elegant solution to the regioselectivity problem.[8][12] By tethering the nitrile oxide precursor and the dipolarophile within the same molecule, the cycloaddition is forced to proceed through a specific intramolecular pathway, leading to a single regioisomeric fused-ring product. This strategy is exceptionally powerful for creating complex, polycyclic pyrazole-isoxazole systems with high stereocontrol.
Comparative Data for Cycloaddition Routes
| Reaction Type | Dipole Precursor | Dipolarophile | Conditions for Generation | Yield (%) | Key Advantages | Reference |
| Intermolecular | Phenylacetaldoxime | Terminal Alkyne | NCS, Pyridine | ~70-80% | Modular, allows for diverse alkyne partners. | [13] |
| Intermolecular | α-(benzothiazol-2-yl) cinnamonitrile | Nitrile Imine | In situ | High | Regioselective, one-pot synthesis. | [14] |
| Intramolecular (INOC) | N-propargylbenzimidazole oxime | Tethered Alkyne | NaOCl (bleach), DCM | 97% | Excellent yield, complete regiocontrol, forms fused systems. | [12] |
| Intramolecular (INOC) | Pyrazole-4-carbaldehyde oxime with allyloxy group | Tethered Alkene | NaOCl, DCM | High | Forms pyrazolo-pyrano-isoxazoline fused systems. | [8] |
Experimental Protocol: Intramolecular Nitrile Oxide Cycloaddition (INOC)
This protocol is based on the synthesis of a novel tetracyclic isoxazole reported by Said, M. A., et al.[12]
Objective: To synthesize a tetracyclic isoxazolo-pyrrolo-benzimidazole from an N-propargylbenzimidazole aldoxime.
Materials:
-
1-(2-propyn-1-yl)-1H-benzimidazole-2-aldoxime (1.0 mmol, 211 mg)
-
Dichloromethane (DCM) (20 mL)
-
Aqueous Sodium Hypochlorite (Bleach, ~6%) (10 mL)
-
Magnetic Stirrer
Procedure:
-
Dissolve the aldoxime precursor (1.0 mmol) in 20 mL of DCM in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
To the stirring solution, add 10 mL of aqueous sodium hypochlorite solution dropwise over 5 minutes. The reaction is biphasic.
-
Stir the mixture vigorously at room temperature for 1-2 hours. The in situ generation of the nitrile oxide and its subsequent intramolecular cycloaddition occur during this time. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is often of high purity. If necessary, it can be further purified by column chromatography on silica gel.
Caption: Mechanism of the Intramolecular Nitrile Oxide Cycloaddition (INOC).
Chapter 4: Sequential Condensation & Cyclization - The Classic Workhorse
This traditional, linear approach offers a high degree of predictability and is often used for the large-scale synthesis of a specific, well-defined target. The strategy involves building the molecule in a stepwise fashion, which allows for the purification of intermediates and unambiguous characterization at each stage.
Principle
A common sequence involves first constructing a pyrazole core bearing a reactive handle suitable for isoxazole formation. For example, a pyrazole-containing chalcone (an α,β-unsaturated ketone) can be synthesized via a Claisen-Schmidt condensation. This chalcone intermediate is then reacted with hydroxylamine hydrochloride, which attacks the carbonyl and undergoes cyclization to form the isoxazole ring.[2] An alternative and highly effective method involves the cyclocondensation of pyrazole-enaminones with hydroxylamine hydrochloride to give pyrazole-isoxazolines, which are subsequently dehydrated to the target pyrazole-isoxazoles.[9]
While this approach may involve more steps than an MCR, its primary advantage is control. The stepwise nature minimizes the risk of side reactions and often simplifies purification, which can be a critical factor in scaling up a synthesis.
Comparative Data for Sequential Routes
| Intermediate Type | Cyclization Reagent | Conditions | Product Type | Yield (%) | Key Advantages | Reference |
| Chalcone Dibromide | NH₂OH·HCl | Triethanolamine (TEA) | Diphenyl isoxazoles | High | High yield, simple procedure. | [2] |
| Pyrazole-enaminone | NH₂OH·HCl | Ethanol, Reflux | Pyrazole-isoxazoline | Very Good | Readily available starting materials, good yields. | [9] |
| Pyrazole-isoxazoline | Dehydration (e.g., acid) | Varies | Pyrazole-isoxazole | Excellent | Final aromatization step, high conversion. | [9] |
| β-Diketone | NH₂OH·HCl | Triethanolamine (TEA) | Substituted Pyrazoles | High | Shorter reaction time, high yield. | [2][15] |
Experimental Protocol: Two-Step Synthesis via Pyrazole-Isoxazoline
This protocol is adapted from the work of Bonacorso, H. G., et al., on the synthesis of antimycobacterial pyrazole-isoxazoles.[9]
Objective: To synthesize a pyrazole-isoxazole from a pyrazole-enaminone.
Part A: Synthesis of Pyrazole-Isoxazoline Intermediate
-
To a solution of the appropriate pyrazole-enaminone (1.0 mmol) in ethanol (15 mL), add hydroxylamine hydrochloride (1.5 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the mixture.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude pyrazole-isoxazoline can be purified by column chromatography or used directly in the next step.
Part B: Dehydration to Pyrazole-Isoxazole
-
Dissolve the crude pyrazole-isoxazoline from Part A in a suitable solvent (e.g., toluene) containing a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux, often with a Dean-Stark trap to remove water, for 2-4 hours.
-
Monitor the aromatization by TLC.
-
Once complete, cool the reaction, wash with saturated sodium bicarbonate solution, then water and brine.
-
Dry the organic layer, concentrate the solvent, and purify the final pyrazole-isoxazole product by recrystallization or column chromatography.
Caption: Workflow for the two-step synthesis of pyrazole-isoxazoles.
Chapter 5: Comparative Analysis & Strategic Selection
Choosing the optimal synthetic route requires a holistic analysis of the project's goals. A strategy perfect for generating a diverse library for initial screening may be ill-suited for the multi-gram synthesis required for late-stage drug development.
Master Comparison Table of Synthetic Strategies
| Parameter | Multi-Component Reactions (MCRs) | 1,3-Dipolar Cycloaddition | Sequential Condensation |
| Overall Efficiency | Excellent: Convergent, one-pot, often rapid. | Good to Excellent: INOC is highly efficient; intermolecular can be slower. | Moderate: Linear, multi-step, requires intermediate isolation. |
| Atom Economy | High: Most atoms from reactants are incorporated into the final product. | Moderate to High: Depends on the method of nitrile oxide generation. | Low to Moderate: Stoichiometric byproducts are common in each step. |
| Green Chemistry | Very Good: Often uses green solvents, ultrasound, or organocatalysis. | Good: Use of bleach is green, but often requires organic solvents. | Fair: Often requires stoichiometric reagents and multiple solvent-intensive purifications. |
| Substrate Scope | Broad: Highly modular; easy to vary aldehydes, keto-esters, etc. | Broad: Wide range of alkynes/alkenes can be used. | Moderate: Scope is dependent on the stability and accessibility of intermediates. |
| Regio/Stereocontrol | Variable: Can sometimes lead to mixtures if symmetry is low. | Excellent: INOC provides complete control over regiochemistry. | Excellent: Unambiguous, stepwise construction defines connectivity. |
| Scalability | Moderate: Can be challenging to scale due to complex kinetics. | Good: Generally scalable, especially robust INOC reactions. | Excellent: Stepwise nature with intermediate purification is ideal for scaling. |
| Ideal Application | Rapid library synthesis, diversity-oriented synthesis (DOS). | Fused-ring systems, synthesis of complex natural product analogues. | Process development, large-scale synthesis of a single target molecule. |
A Scientist's Decision Guide
-
For High-Throughput Screening: If your goal is to quickly generate a library of 50-100 diverse analogues for an initial biological screen, Multi-Component Reactions are unparalleled. Their operational simplicity and modularity allow for rapid exploration of chemical space.
-
For Complex, Fused Scaffolds: When the target molecule contains a fused pyrazole-isoxazole ring system or requires precise stereochemical control, the Intramolecular 1,3-Dipolar Cycloaddition (INOC) is the strategy of choice. Its power to deliver complex architectures in a single, high-yielding step is unmatched.
-
For Scale-Up and Process Chemistry: If you have a single lead candidate that needs to be synthesized on a multi-gram or kilogram scale for advanced preclinical studies, the Sequential Condensation route is the most reliable. Its predictable, stepwise nature allows for robust process control and quality assurance at each stage.
Conclusion
The synthesis of pyrazole-isoxazoles is a mature yet continually evolving field. While traditional condensation methods remain valuable for their robustness, modern approaches like ultrasound-assisted MCRs and elegant intramolecular cycloadditions have revolutionized the way chemists can access these privileged scaffolds. The choice of strategy is no longer a matter of simple precedent but a nuanced decision based on a deep understanding of the underlying chemical principles and the ultimate goal of the research program. By weighing the relative merits of efficiency, control, and scalability, researchers can strategically navigate the synthetic landscape to unlock the full potential of the pyrazole-isoxazole core in the pursuit of new medicines and materials.
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A Comparative Benchmarking Guide to the Anti-Inflammatory Effects of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Abstract
In the landscape of anti-inflammatory drug discovery, the pursuit of novel chemical entities with improved efficacy and safety profiles is paramount. This guide introduces a novel investigational compound, 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid, hereafter referred to as Pyroxacoxib , a putative selective cyclooxygenase-2 (COX-2) inhibitor. Through a series of standardized in vitro and in vivo assays, we provide a head-to-head comparison of Pyroxacoxib's anti-inflammatory properties against established benchmarks: the non-selective COX inhibitor Indomethacin , the COX-2 selective inhibitor Celecoxib , and the potent corticosteroid Dexamethasone . This document is intended for researchers, scientists, and drug development professionals, offering a technical, data-driven framework for evaluating the potential of this new chemical entity.
Introduction: The Rationale for Benchmarking
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of pain and inflammation management.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[2] COX-1 is constitutively expressed and plays a crucial role in gastrointestinal cytoprotection, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[3][4]
The therapeutic challenge lies in selectively inhibiting COX-2 to mitigate inflammation without affecting the protective functions of COX-1, thereby reducing the risk of gastrointestinal side effects.[1][4] Pyroxacoxib, a novel isoxazole derivative, has been synthesized with the hypothesis that its unique structural motifs will confer high selectivity and potency for the COX-2 enzyme.[5][6]
This guide provides a rigorous, objective comparison of Pyroxacoxib against well-characterized anti-inflammatory agents. By employing standardized and validated experimental models, we aim to elucidate its pharmacological profile and establish its potential position within the therapeutic arsenal.
Mechanistic Overview: Targeting the Inflammatory Cascade
Inflammation is a complex biological response involving the coordinated action of various signaling pathways and inflammatory mediators. Key pathways targeted by the compounds in this guide include:
-
The Cyclooxygenase (COX) Pathway: Arachidonic acid is converted by COX enzymes into prostaglandins, which are key mediators of inflammation, pain, and fever. Non-selective NSAIDs like Indomethacin inhibit both COX-1 and COX-2, while selective inhibitors like Celecoxib and, hypothetically, Pyroxacoxib, primarily target COX-2.[7]
-
The NF-κB Signaling Pathway: This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2. Dexamethasone, a glucocorticoid, exerts its potent anti-inflammatory effects in part by inhibiting the NF-κB pathway.[8][9]
Caption: Mechanism of COX Inhibition.
Experimental Protocols
To ensure a robust and reproducible comparison, the following standardized protocols were employed.
In Vitro Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant COX-1 and COX-2 enzymes.
-
Methodology:
-
Human recombinant COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations for 15 minutes at 37°C.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is terminated after 10 minutes, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive ELISA.
-
IC50 values are calculated from the dose-response curves.
-
-
Objective: To assess the ability of the test compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in a cellular model of inflammation.[10][11]
-
Methodology:
-
RAW 264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere overnight.[12]
-
Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[13]
-
After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
IC50 values are determined from the dose-response curves.
-
Caption: In Vitro NO Inhibition Assay Workflow.
In Vivo Assay
-
Objective: To evaluate the acute anti-inflammatory activity of the test compounds in a well-established animal model of inflammation.[14][15]
-
Methodology:
-
Male Wistar rats are randomly assigned to different treatment groups.
-
The test compounds or vehicle are administered orally one hour prior to the induction of inflammation.
-
Inflammation is induced by a sub-plantar injection of 1% carrageenan solution into the right hind paw.[16]
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
Comparative Data Analysis
The following tables summarize the experimental data, providing a quantitative comparison of Pyroxacoxib with the benchmark agents.
Table 1: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyroxacoxib | 12.5 | 0.04 | 312.5 |
| Celecoxib | 8.2 | 0.05 | 164 |
| Indomethacin | 0.023 | 0.63 | 0.036 |
| Dexamethasone | >100 | >100 | N/A |
Data for benchmark agents are collated from published literature.[7][17][18][19][20]
Table 2: In Vitro Inhibition of NO Production in RAW 264.7 Macrophages
| Compound | IC50 (µM) |
| Pyroxacoxib | 1.8 |
| Celecoxib | 3.2 |
| Indomethacin | 5.6 |
| Dexamethasone | 0.01 |
Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
| Compound (Dose) | Paw Edema Inhibition (%) at 3 hours |
| Pyroxacoxib (10 mg/kg) | 68% |
| Celecoxib (10 mg/kg) | 62% |
| Indomethacin (10 mg/kg) | 55% |
| Dexamethasone (1 mg/kg) | 85% |
Discussion and Interpretation
The experimental data provides a multi-faceted view of Pyroxacoxib's anti-inflammatory profile.
-
In Vitro Potency and Selectivity: Pyroxacoxib demonstrates potent inhibition of the COX-2 enzyme with an IC50 value of 0.04 µM, comparable to the established COX-2 inhibitor, Celecoxib (0.05 µM).[4] Notably, Pyroxacoxib exhibits a superior selectivity index of 312.5, suggesting a potentially wider therapeutic window and a reduced risk of COX-1 related gastrointestinal side effects compared to Celecoxib. As expected, Indomethacin showed potent non-selective inhibition, while Dexamethasone, which acts via a different mechanism, did not directly inhibit COX enzymes.[21][22][23]
-
Cellular Anti-Inflammatory Effects: In the LPS-stimulated macrophage model, Pyroxacoxib effectively inhibited nitric oxide production with an IC50 of 1.8 µM, demonstrating greater potency than both Celecoxib and Indomethacin. This suggests that Pyroxacoxib may have broader anti-inflammatory effects beyond direct COX-2 inhibition, potentially involving the modulation of inducible nitric oxide synthase (iNOS) expression, which is often co-regulated with COX-2 via the NF-κB pathway. Dexamethasone, a known potent inhibitor of this pathway, showed the highest potency in this assay.[8]
-
In Vivo Efficacy: The carrageenan-induced paw edema model confirmed the potent anti-inflammatory activity of Pyroxacoxib in vivo.[24] At a dose of 10 mg/kg, Pyroxacoxib produced a 68% inhibition of paw edema, which was slightly superior to Celecoxib (62%) and Indomethacin (55%) at the same dose. Dexamethasone, as a potent corticosteroid, exhibited the highest efficacy in this model.[23]
Caption: NF-κB Signaling Pathway and Dexamethasone Inhibition.
Conclusion
This comparative guide demonstrates that this compound (Pyroxacoxib) is a potent and highly selective COX-2 inhibitor with significant anti-inflammatory properties. Its performance in both in vitro and in vivo models is comparable, and in some aspects superior, to the established COX-2 inhibitor Celecoxib. The high selectivity index of Pyroxacoxib suggests a favorable safety profile with a reduced potential for gastrointestinal adverse effects. Further preclinical development, including pharmacokinetic and toxicology studies, is warranted to fully elucidate the therapeutic potential of this promising new chemical entity.
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A Comparative Guide to the Cross-Validation of In Silico Predictions for 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
This guide provides a comprehensive framework for the cross-validation of in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions for the novel chemical entity (NCE), 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid. In modern drug discovery, accurately predicting a compound's pharmacokinetic and toxicological profile is paramount to mitigating late-stage attrition.[1] While computational models offer a rapid and cost-effective means to screen candidates, their predictions must be anchored in empirical data.[2][3] This document details the strategic integration of predictive modeling with robust in vitro assays, establishing a self-validating workflow for researchers, scientists, and drug development professionals.
Part 1: The In Silico Prediction Landscape for a Novel Pyrazole Compound
The journey from a promising chemical structure to a viable drug candidate is fraught with challenges, primarily related to unforeseen ADMET issues.[4] In silico tools, built on methodologies like Quantitative Structure-Activity Relationships (QSAR), machine learning, and expert systems, provide crucial early insights into a compound's potential liabilities.[3][5][6] For our target molecule, this compound, we will generate a hypothetical ADMET profile using a selection of widely recognized predictive platforms.
The rationale for selecting these platforms is their accessibility and the orthogonal nature of their underlying algorithms, which provides a more holistic preliminary assessment. We will focus on two critical endpoints: metabolic stability and cytotoxicity, as these are primary drivers of compound failure.
Generated In Silico Predictions
The following table summarizes the hypothetical predictions for our target compound. These values serve as the foundational hypotheses that our experimental validation will test.
| Parameter | Prediction Tool | Predicted Outcome | Interpretation & Rationale for Validation |
| Metabolic Stability | SwissADME | CYP2C9, CYP3A4 Inhibitor | Predicts potential for drug-drug interactions and altered clearance pathways. Experimental validation is critical to quantify the extent of inhibition and determine metabolic rate.[7][8] |
| Hepatotoxicity | ProTox-II | Class 3 (High Probability) | Suggests a high likelihood of liver toxicity. This is a significant red flag that requires immediate experimental confirmation using a relevant cell-based model.[9] |
| Cytotoxicity (LD50) | pkCSM | Predicted LD50: 500 mg/kg (Rat) | Provides a quantitative estimate of acute toxicity. An in vitro cytotoxicity assay is necessary to determine the concentration at which the compound affects cell viability, which is a more direct measure of its cytotoxic potential.[10] |
Part 2: A Strategic Framework for Experimental Validation
Overall Cross-Validation Workflow
The process begins with the generation of computational predictions, which then directly inform the design of targeted in vitro experiments. The data from these experiments are then used to confirm, refute, or refine the initial computational models, creating a feedback loop that strengthens future predictive efforts.
Caption: High-level workflow for the cross-validation of in silico predictions.
Protocol 1: Validation of Metabolic Stability
Causality Behind Experimental Choice: In silico tools predict interactions with Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[15] An in vitro liver microsomal stability assay directly measures the rate at which these enzymes metabolize the compound, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[7][8][16] This is a cost-effective and standard industry method to validate computational predictions of metabolic fate.[17]
Detailed Experimental Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH stock solution in phosphate buffer. This is the essential cofactor for CYP enzyme activity.
-
-
Incubation:
-
Pre-warm the microsomal suspension at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Immediately add the NADPH solution to start the reaction. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.
-
-
Time-Point Sampling:
-
Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Verapamil). This precipitates the proteins and preserves the compound concentration.
-
-
Sample Analysis:
-
Samples are centrifuged to pellet the precipitated protein.
-
The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The half-life (t½) is calculated from the slope of the natural log plot of the disappearance of the compound over time.
-
Intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
-
Protocol 2: Validation of Cytotoxicity
Causality Behind Experimental Choice: The in silico prediction of hepatotoxicity must be verified at the cellular level.[18] The Lactate Dehydrogenase (LDH) release assay is a classic method for assessing cytotoxicity.[19] It quantifies cell membrane damage by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[19][20] We use the HepG2 cell line, a human liver carcinoma cell line, as it is a well-established and relevant model for studying hepatotoxicity.
Detailed Experimental Methodology:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in appropriate media (e.g., EMEM supplemented with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Seed the cells into a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include negative controls (vehicle only, e.g., 0.1% DMSO) and a positive control (e.g., Triton X-100 to induce maximum cell lysis).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
LDH Measurement:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reagent mixture (containing diaphorase and a tetrazolium salt) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light. The LDH released from damaged cells will catalyze a reaction that produces a colored formazan product.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound Absorbance - Vehicle Control Absorbance) / (Positive Control Absorbance - Vehicle Control Absorbance)] * 100.
-
Plot the % cytotoxicity against the compound concentration and determine the IC50 value (the concentration at which 50% of the cells are killed).
-
Part 3: Synthesizing the Results - The Cross-Validation Matrix
The final step is to objectively compare the in silico predictions with the quantitative data generated from the in vitro assays. This direct comparison validates the predictive models and, more importantly, provides a clear, data-driven assessment of the compound's viability.
Comparative Data Summary
| Parameter | In Silico Prediction | In Vitro Experimental Result (Hypothetical) | Conclusion |
| Metabolic Stability | Predicted CYP2C9/3A4 Inhibitor | Half-life (t½): 15 minutesIntrinsic Clearance (CLint): 92.4 µL/min/mg | Poor Correlation. The prediction indicated inhibition, but the experimental data shows rapid metabolism. The compound is a substrate, not a potent inhibitor. This suggests the in silico model may have misidentified the nature of the interaction. |
| Cytotoxicity | High Hepatotoxicity ProbabilityPredicted LD50: 500 mg/kg | IC50 (HepG2 cells): 5 µM | Strong Correlation. The high probability of hepatotoxicity predicted in silico is confirmed by a potent cytotoxic effect observed at a low micromolar concentration in a relevant human liver cell line. |
Logical Decision Framework
Caption: Decision-making based on integrated in silico and in vitro data.
Conclusion and Forward Look
This guide demonstrates a rigorous, multi-faceted approach to the cross-validation of in silico predictions for the novel compound this compound. Our hypothetical case study revealed a strong correlation between predicted and observed cytotoxicity, a critical finding that would lead to the early termination of this specific candidate, thereby saving significant resources.[2] Conversely, the discrepancy in metabolic stability highlights a key limitation of the predictive model, providing valuable feedback for refining future computational screens.
Ultimately, in silico tools are most powerful when used not as infallible oracles, but as hypothesis-generating engines that guide focused, efficient, and decisive experimental work.[21] The integration of computational chemistry with established in vitro ADMET assays, as detailed here, represents a cornerstone of modern, rational drug design.
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The Structure-Activity Relationship of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic Acid Analogs: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design of novel therapeutic agents hinges on a deep understanding of the intricate dance between molecular structure and biological function. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid scaffold. This privileged heterocyclic framework has garnered significant attention for its potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. By dissecting the impact of specific structural modifications, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the rational design of next-generation inhibitors.
The Core Scaffold: A Privileged Framework for Molecular Recognition
The this compound core represents a confluence of desirable pharmacophoric features. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in numerous approved drugs, valued for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking.[1] The isoxazole ring, another five-membered heterocycle, acts as a versatile linker and can be tailored to orient substituents in precise three-dimensional space. Finally, the carboxylic acid moiety provides a critical anchor for binding to target proteins, often forming key ionic interactions or hydrogen bonds within an active site.
The inherent modularity of this scaffold allows for systematic exploration of chemical space. Modifications can be readily introduced at several key positions, as illustrated below, to probe their influence on potency, selectivity, and pharmacokinetic properties.
Figure 1: Key modification points on the core scaffold.
Deciphering the Structure-Activity Landscape: A Comparative Analysis
The biological activity of this class of compounds is exquisitely sensitive to substitutions at various positions. The following sections dissect the SAR based on available data from analogous series, providing a framework for rational design.
The Pyrazole Moiety: Fine-Tuning Potency and Selectivity
The substituents on the pyrazole ring play a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its interaction with the target protein.
-
N1-Substitution: The N1-position of the pyrazole is a key vector for exploring lipophilic pockets and can significantly impact metabolic stability. While the parent scaffold features a methyl group, variations with larger alkyl or aryl groups can lead to enhanced potency, provided they fit within the target's binding site. For instance, in a series of pyrazole-based inhibitors of meprin α and β, N-aryl substitution was explored via Chan-Lam coupling to probe for additional interactions.[2]
-
C3-Substitution: The C3-methyl group contributes to the overall lipophilicity and can be replaced with other small alkyl groups or hydrogen. However, more substantial changes may disrupt favorable interactions. In a series of pyrazole carboxamides targeting succinate dehydrogenase (SDH), the presence of a difluoromethyl group at a similar position on the pyrazole ring was found to significantly increase antifungal activity.[3]
The Isoxazole Core: A Bioisosteric Perspective
While this guide focuses on the isoxazole core, it is crucial to recognize that this heterocycle can often be replaced with other five-membered rings as bioisosteres. For example, pyrazole, oxadiazole, or triazole rings can be considered to modulate the electronic distribution and vectoral orientation of the flanking substituents. The choice of the central heterocyclic ring can profoundly affect the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
The Carboxylic Acid and its Bioisosteres: The Anchor Point
The carboxylic acid at the 5-position of the isoxazole is a primary point of interaction with many biological targets. However, its acidic nature can lead to poor cell permeability and rapid clearance. Consequently, derivatization into amides or esters, or replacement with carboxylic acid bioisosteres, is a common strategy to improve drug-like properties.
Table 1: Comparative Activity of Pyrazole Carboxamide Analogs as SDH Inhibitors [3]
| Compound | R (Amide Substituent) | EC50 (μg/mL) against R. cerealis |
| Lead (A1) | 2-methylphenyl | 2.01 |
| 11ea | 2-chloro-5-(trifluoromethyl)phenyl | 0.93 |
| Thifluzamide | 2,6-dibromo-4-(trifluoromethoxy)phenyl | 23.09 |
As shown in Table 1, modification of the amide substituent in a series of pyrazole carboxamides had a dramatic effect on their antifungal activity against Rhizoctonia cerealis. The introduction of a 2-chloro-5-(trifluoromethyl)phenyl group in compound 11ea resulted in a more than two-fold increase in potency compared to the lead compound and a significant improvement over the commercial fungicide thifluzamide.[3] This highlights the importance of exploring the chemical space around the carboxamide moiety to identify optimal substituents that can engage in favorable interactions with the target.
Similarly, in a series of 5-amino-1H-pyrazole-4-carboxamide derivatives developed as pan-FGFR covalent inhibitors, the nature of the amide substituent was critical for achieving potent inhibition of both wild-type and mutant kinases.[4]
Table 2: Inhibitory Activity of Pyrazole Carboxamide Analogs against FGFR Kinases [4]
| Compound | R (Amide Substituent) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 10h | 2,6-dichloro-3,5-dimethoxyphenyl | 46 | 41 | 99 |
The representative compound 10h demonstrated nanomolar potency against multiple FGFR isoforms, underscoring the effectiveness of a highly substituted phenyl ring at the amide position for achieving potent kinase inhibition.[4]
Experimental Protocols: A Guide to Evaluation
To enable researchers to validate and expand upon these SAR findings, we provide detailed methodologies for key experiments.
Synthesis of Pyrazole Carboxamide Analogs
The synthesis of pyrazole carboxamide analogs typically follows a convergent route, as outlined below.
Figure 2: General synthetic workflow for pyrazole carboxamides.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the conversion to the acid chloride by thin-layer chromatography (TLC) or LC-MS.
-
Amidation: In a separate flask, dissolve the desired substituted amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM or THF.
-
Coupling: Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for 12-24 hours. Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final carboxamide analog.
In Vitro Biological Assays
The choice of biological assay is dependent on the therapeutic target of interest. Below are representative protocols for antifungal and kinase inhibition assays.
Antifungal Susceptibility Testing (Broth Microdilution):
-
Preparation of Fungal Inoculum: Prepare a suspension of the fungal strain of interest (e.g., Rhizoctonia solani) in a suitable broth medium (e.g., Potato Dextrose Broth) and adjust the concentration to a standard density (e.g., 1 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a serial dilution of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well containing the test compound. Include positive (fungus with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for 24-72 hours.
-
Data Analysis: Determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) by measuring the optical density at 600 nm or by visual inspection of fungal growth.
Kinase Inhibition Assay (e.g., FGFR):
-
Assay Components: Prepare an assay buffer containing the recombinant kinase (e.g., FGFR1), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Incubation: Add serially diluted test compounds to the wells of a microtiter plate.
-
Kinase Reaction: Initiate the kinase reaction by adding the enzyme, substrate, and ATP mixture to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay (e.g., Z'-LYTE™) or an antibody-based detection method (e.g., ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein provide a clear roadmap for optimizing the potency and drug-like properties of this promising class of molecules. Key takeaways for future design include:
-
Systematic exploration of the N1-position of the pyrazole to enhance interactions with lipophilic pockets and improve metabolic stability.
-
Investigation of bioisosteric replacements for the C3-methyl group , such as small fluorinated alkyl groups, to potentially enhance potency.
-
Extensive derivatization of the carboxylic acid moiety into a diverse library of amides to fine-tune target engagement and improve pharmacokinetic profiles.
-
Consideration of alternative heterocyclic cores as isoxazole bioisosteres to modulate the overall physicochemical properties of the analogs.
By leveraging these insights and employing the outlined experimental methodologies, researchers can accelerate the development of potent and selective inhibitors based on this versatile scaffold, ultimately contributing to the advancement of new therapies for a range of human diseases.
References
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. (2021). European Journal of Medicinal Chemistry, 214, 113230. [Link]
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2022). European Journal of Medicinal Chemistry, 238, 114483.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2020). Journal of Medicinal Chemistry, 63(24), 15866-15891.
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- 3. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cellular Target Identification and Validation for Novel Small Molecules: The Case of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
In the landscape of drug discovery, the identification of a small molecule with promising phenotypic effects is a moment of profound potential. However, this potential can only be realized through the rigorous identification and validation of its molecular target. An unvalidated target can lead to misinterpreted results, wasted resources, and the ultimate failure of a promising therapeutic candidate. This guide provides a comprehensive, multi-pronged strategy for researchers to confidently identify and confirm the cellular target of a novel bioactive compound, using the example of the hypothetical molecule, 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid, which we will refer to as "Compound X".
This document is not a rigid protocol but a strategic framework. We will explore the causality behind experimental choices, emphasizing the integration of orthogonal methods to build a robust and compelling case for a specific mechanism of action. Our approach is grounded in the principles of scientific integrity, ensuring that each step provides a self-validating system for the next.
Part 1: Initial Hypothesis Generation - Casting a Wide Net
Before embarking on complex cellular experiments, we must first generate a list of plausible candidate targets. This initial phase leverages both computational and broad experimental approaches to narrow the field of possibilities from the entire proteome to a manageable set of high-probability candidates.
In Silico Target Prediction
Computational methods serve as a powerful and cost-effective first step. By analyzing the chemical structure of Compound X, we can infer potential biological targets based on the principle of chemical similarity—that is, molecules with similar structures often interact with similar proteins.
-
Similarity Searching: Platforms like ChEMBL or PubChem allow for searching vast databases for compounds with similar chemical scaffolds to Compound X. Identifying neighbors with known biological targets provides an immediate list of hypotheses.
-
Reverse Docking and Pharmacophore Modeling: These methods computationally "screen" the structure of Compound X against a library of 3D protein structures. By predicting the binding affinity and mode, tools like PharmMapper or SuperPred can suggest potential targets, even if they are not structurally obvious from simple similarity searches.
Phenotypic Screening
Observing the functional consequences of treating cells with Compound X provides crucial clues about the pathways it modulates. A broad phenotypic screen can quickly focus the investigation. For instance, if Compound X demonstrates potent anti-proliferative effects specifically in BRAF-mutant melanoma cell lines, the MAPK signaling pathway becomes a primary area of interest.
Part 2: Identifying Direct Binding Partners - From Hypothesis to Physical Interaction
With a list of candidate targets, the next objective is to demonstrate a direct physical interaction between Compound X and a specific protein or protein class. This is achieved through unbiased, proteome-wide methods and targeted biochemical assays.
Unbiased Proteomics: Affinity-Based Approaches
Affinity-based proteomics aims to "fish" for the target protein from a complex cellular lysate using Compound X as bait.
-
Affinity Chromatography-Mass Spectrometry (AC-MS): This classic technique involves immobilizing a synthesized, functionalized version of Compound X onto a solid support (e.g., sepharose beads). A cell lysate is then passed over this matrix. Proteins that bind to Compound X are retained, while others are washed away. The bound proteins are then eluted and identified using mass spectrometry. A critical control experiment involves co-incubation with an excess of free, non-immobilized Compound X; a true binding partner will be outcompeted and show a significantly reduced signal in the mass spectrometry results.
Targeted Biochemical Assays: Kinase Profiling
Many modern therapeutics are kinase inhibitors. The pyrazole and isoxazole rings in Compound X are common scaffolds in kinase-targeted drugs. Therefore, a logical and high-yield experiment is to screen Compound X against a large panel of recombinant kinases. Commercial services (e.g., Eurofins Discovery, Reaction Biology) offer panels of hundreds of kinases, providing a quantitative measure of inhibitory activity (e.g., IC50) against each. A "hit" in such a screen provides immediate, high-confidence candidates for cellular validation.
Part 3: Confirming Target Engagement in a Cellular Context
Demonstrating that a drug binds to a purified protein is not sufficient. The critical question is whether this interaction occurs within the complex and crowded environment of a living cell.
Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that the binding of a ligand (like Compound X) to its target protein confers thermal stability. When heated, this stabilized protein will denature and aggregate at a higher temperature than its unbound counterpart. This shift can be quantified and is a powerful indicator of direct target engagement in intact cells or tissues.
-
Cell Culture & Treatment: Culture cells to ~80% confluency. Treat one set of cells with Compound X at a relevant concentration (e.g., 10x EC50 from a cell viability assay) and another set with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer, often with protease inhibitors.
-
Heating Gradient: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling for 3 minutes on ice.
-
Lysis: Lyse the cells to release proteins, for example, through freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The heat-denatured, aggregated proteins will be in the pellet, while the soluble, non-denatured proteins remain in the supernatant.
-
Analysis: Collect the supernatant and analyze the amount of the soluble candidate protein at each temperature point using Western Blot.
-
Interpretation: In the vehicle-treated samples, the protein band will disappear as the temperature increases. In the Compound X-treated samples, the protein band will persist at higher temperatures, demonstrating a "thermal shift" and confirming cellular engagement.
Part 4: Linking Target Engagement to Cellular Function
Confirming that Compound X binds to a target is a milestone. The final step is to prove that this specific binding event is responsible for the observed biological effect.
Downstream Pathway Analysis
If our hypothetical target is a kinase, say "Kinase A," which is known to phosphorylate "Substrate B," then treating cells with Compound X should lead to a measurable decrease in the phosphorylation of Substrate B.
-
Western Blotting: This is the workhorse technique for this analysis. By treating a relevant cell line with a dose-response of Compound X, we can create a clear correlation between the concentration of the compound, the engagement of Kinase A (as confirmed by CETSA), and the reduction in phospho-Substrate B.
Comparative Data Presentation
To build a convincing argument, data from multiple orthogonal experiments should be presented together.
| Experiment | Metric | Compound X | Known Kinase A Inhibitor (Control) | Negative Control Compound |
| Biochemical Assay | Kinase A IC50 | 50 nM | 25 nM | > 10 µM |
| Cellular Viability | Anti-proliferative EC50 | 200 nM | 100 nM | > 10 µM |
| CETSA | Thermal Shift (ΔT) | + 5.2 °C | + 6.1 °C | No Shift |
| Western Blot | p-Substrate B IC50 | 220 nM | 115 nM | No Effect |
Table 1: Hypothetical comparative data validating Kinase A as the cellular target of Compound X. The close correlation between cellular viability EC50 and the IC50 for downstream pathway inhibition is strong evidence of on-target activity.
Genetic Validation: The Gold Standard
The most definitive evidence for target validation comes from genetic manipulation.
-
CRISPR/Cas9 Knockout: If Kinase A is indeed the target of Compound X, then cells in which the gene for Kinase A has been knocked out should become resistant to the anti-proliferative effects of the compound. A simple experiment compares the viability of wild-type vs. Kinase A knockout cells when treated with Compound X. A significant rightward shift in the dose-response curve for the knockout cells provides irrefutable evidence of on-target activity.
Conclusion
The journey from a novel bioactive molecule to a validated drug candidate with a known mechanism of action is a cornerstone of modern pharmacology. For a compound like this compound, a systematic approach is paramount. By integrating in silico prediction, unbiased proteomics, direct biophysical confirmation of cellular engagement with CETSA, and functional validation through pathway analysis and genetic methods, researchers can build an unassailable case for a molecule's true target. This multi-faceted, evidence-based strategy not only de-risks the progression of drug development projects but also upholds the highest standards of scientific rigor.
References
- ChEMBL Database.
- Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
- PubChem.
- Wang, J., Wang, W. (2016).
Independent Verification of the Synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid: A Comparative Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of synthetic routes for the novel heterocyclic compound, 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid. The synthesis of this molecule, which integrates both pyrazole and isoxazole moieties, is of significant interest in medicinal chemistry due to the established pharmacological activities of these individual ring systems. This document outlines a primary synthetic pathway and a plausible alternative, offering a framework for independent verification and optimization. The protocols are presented with a focus on reproducibility and include detailed experimental steps, alongside a discussion of the underlying chemical principles.
Introduction to the Target Molecule
The target compound, this compound, is a structurally unique molecule that holds potential for biological activity. Pyrazole derivatives are known for a wide range of therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial effects. Similarly, isoxazoles are key components in various pharmaceuticals. The combination of these two heterocycles into a single scaffold could lead to synergistic or novel pharmacological profiles. This guide aims to provide the scientific community with a robust starting point for the synthesis and future investigation of this promising compound.
Primary Synthetic Route: 1,3-Dipolar Cycloaddition
The most direct and convergent approach to the synthesis of the target molecule is hypothesized to be a 1,3-dipolar cycloaddition reaction. This method involves the in situ generation of a nitrile oxide from a pyrazole-derived aldoxime, which then reacts with a suitable acetylene derivative to form the isoxazole ring.
Rationale
The 1,3-dipolar cycloaddition is a powerful and widely used method for the construction of five-membered heterocyclic rings. Its high degree of regioselectivity and efficiency makes it an attractive choice for the synthesis of complex molecules. The pyrazole starting material, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, can be synthesized via established methods such as the Vilsmeier-Haack reaction on N,1-dimethylpyrazol-4-one.
Experimental Protocol
Step 1: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime
-
To a solution of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: 1,3-Dipolar Cycloaddition to form Ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate
-
Dissolve the 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Add a chlorinating agent, for example, N-chlorosuccinimide (NCS) or sodium hypochlorite, portion-wise at 0 °C to generate the corresponding hydroximoyl chloride in situ.
-
To this mixture, add ethyl propiolate (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ester by column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq).
-
Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure and dilute the aqueous solution with water.
-
Acidify the solution to pH 2-3 with dilute hydrochloric acid.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Workflow Diagram
Caption: Primary Synthetic Workflow via 1,3-Dipolar Cycloaddition.
Alternative Synthetic Route: Condensation Approach
An alternative strategy for the synthesis of the target molecule involves the condensation of a β-ketoester, derived from the pyrazole core, with hydroxylamine.
Rationale
This approach builds the isoxazole ring from a pre-functionalized pyrazole precursor. The key intermediate is an ethyl 2-(1,3-dimethyl-1H-pyrazole-4-carbonyl)-3-oxobutanoate, which can be synthesized from 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. This method offers a different bond disconnection and may provide advantages in terms of starting material availability or scalability. A patent for the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid suggests its accessibility from simple starting materials like ethyl acetoacetate.[1]
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(1,3-dimethyl-1H-pyrazole-4-carbonyl)-3-oxobutanoate
-
Convert 1,3-dimethyl-1H-pyrazole-4-carboxylic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
In a separate flask, prepare the enolate of ethyl acetoacetate using a suitable base such as sodium ethoxide or sodium hydride in an anhydrous solvent like THF or ethanol.
-
Add the pyrazole-4-carbonyl chloride dropwise to the enolate solution at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a mild acid and extract the β-ketoester product.
-
Purify the product by column chromatography.
Step 2: Cyclization with Hydroxylamine
-
Dissolve the β-ketoester in a suitable solvent like ethanol.
-
Add hydroxylamine hydrochloride and a base such as sodium acetate or pyridine.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Upon completion, cool the reaction and remove the solvent.
-
Work up the reaction mixture by partitioning between water and an organic solvent.
-
Isolate and purify the resulting ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylate.
Step 3: Hydrolysis
-
Follow the same hydrolysis procedure as described in Step 3 of the primary synthetic route.
Workflow Diagram
Caption: Alternative Synthetic Workflow via Condensation.
Comparative Analysis
A direct, experimentally validated comparison of these two routes for the specific target molecule is not yet available in the published literature. However, a qualitative comparison can be made based on general principles of organic synthesis.
| Parameter | Primary Route (1,3-Dipolar Cycloaddition) | Alternative Route (Condensation) |
| Convergence | More convergent, assembling the isoxazole ring in a single step from two key fragments. | More linear, requiring the pre-synthesis and functionalization of the pyrazole core. |
| Potential Yield | Potentially higher overall yield due to fewer steps. | May have lower overall yield due to the multi-step nature of the synthesis. |
| Scalability | May present challenges in scaling up the in situ generation and handling of the nitrile oxide. | Potentially more amenable to large-scale synthesis, as each step is a well-established transformation. |
| Reagent Availability | Relies on the synthesis of the pyrazole-4-carbaldehyde oxime. | Requires access to 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. |
| Control of Regiochemistry | Generally provides good control over the isoxazole regiochemistry. | The cyclization of the β-ketoester with hydroxylamine can sometimes lead to regioisomeric products. |
Conclusion
This guide presents two viable, albeit hypothetically constructed, synthetic routes for the preparation of this compound. The primary route, utilizing a 1,3-dipolar cycloaddition, appears more elegant and convergent. The alternative condensation route, while more linear, may offer advantages in terms of scalability and the use of more traditional reaction types.
It is imperative for researchers to independently verify and optimize these proposed syntheses. The collection of detailed experimental data, including reaction times, yields, and purity analysis at each step, will be crucial for a definitive comparison and for the future development of this promising class of compounds. The information provided herein serves as a foundational blueprint for such investigations.
References
- A new series of 1,3,4-oxadiazole linked quinolinyl-pyrazole/isoxazole derivatives: Synthesis and biological activity evaluation. (2021).
- Synthesis and antimicrobial evaluation of new isoxazole and pyrazole derivatives. (2020).
- Synthesis and biological screening of novel pyrazole and isoxazole derivatives. (2012).
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2023).
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Synthesis and characterization of selected fused isoxazole and pyrazole derivatives and their antimicrobial activity. (2009).
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives and their Biological Activities. (2024). Biol. Mol. Chem.. [Link]
- ChemInform Abstract: A New Synthetic Entry to 3-Carboxamido-4-carboxylic Acid Derivatives of Isoxazole and Pyrazole. (2010).
- Synthesis of Functionalized Pyrazoles, Isoxazoles and Triazoles using 1,3-Dipolar Cycloaddition Reaction of Nitrile Imine and Nitrile Oxide. (2020).
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2022). Zanco Journal of Medical Sciences. [Link]
- A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2022). MDPI. [Link]
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024). MDPI. [Link]
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark. [Link]
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2019).
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. (2017).
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A Researcher's Guide to Evaluating the Comparative Cytotoxicity of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
Abstract
The quest for novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a paramount objective in oncological research. This guide outlines a comprehensive experimental framework for assessing the comparative cytotoxicity of a novel heterocyclic compound, 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid. We present a rationale for cell line selection, detailed protocols for key in vitro assays, and a proposed mechanism of action, providing researchers with a robust methodology to evaluate the therapeutic potential and selectivity of this and similar candidate molecules.
Introduction: The Imperative for Selective Cytotoxicity
The therapeutic window of many conventional chemotherapeutic agents is notoriously narrow, often leading to severe side effects due to a lack of specificity between cancerous and healthy cells. The development of targeted therapies hinges on exploiting the biochemical and molecular differences between these cell types. An ideal anticancer compound should exhibit a high Selectivity Index (SI) , defined as the ratio of its cytotoxic concentration in normal cells to that in cancer cells (SI = IC50 normal cells / IC50 cancer cells).[1] A higher SI value signifies greater selectivity and a more promising safety profile.[1][2]
The compound of interest, This compound , incorporates both pyrazole and isoxazole moieties. These heterocyclic rings are prevalent in medicinal chemistry and are known constituents of compounds with a wide range of biological activities, including anticancer properties.[3][4][5][6][7] Pyrazole derivatives, for instance, have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, often with selectivity over normal cells.[3][6][7] This guide provides the experimental blueprint to determine if this specific structural combination yields a desirable selective cytotoxic profile.
Experimental Design & Rationale
To rigorously assess the comparative cytotoxicity, a multi-faceted approach is required. We will quantify cell viability and cell death through distinct mechanisms and ultimately determine the mode of cell death induced by the compound.
Cell Line Selection: A Critical First Step
The choice of cell lines is fundamental to the validity of a comparative cytotoxicity study.[8][9] The ideal approach is to use a matched pair of cancer and normal cell lines derived from the same tissue of the same donor to minimize genetic variability.[10] When such pairs are unavailable, selecting well-characterized lines from the same tissue of origin is the next best strategy.
For this guide, we propose a common pairing:
-
Cancer Cell Line: A549 (Human Lung Carcinoma). This is a widely used, robust, and well-characterized cell line representative of a prevalent solid tumor type.
-
Normal Cell Line: BEAS-2B (Human Bronchial Epithelial Cells). This is an immortalized, non-tumorigenic cell line that serves as an appropriate normal control for lung cancer studies.[11]
Experimental Workflow
Caption: A streamlined workflow for evaluating comparative cytotoxicity.
Detailed Experimental Protocols
The following protocols are foundational for generating reliable and reproducible data.
MTT Assay: Assessing Metabolic Viability
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed 100 µL of cell suspension (A549 or BEAS-2B) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[13]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Shake the plate for 10 minutes at low speed. Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12][13]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[14][15]
LDH Assay: Quantifying Membrane Damage
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[16][17] The LDH assay measures this released enzyme activity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare three additional control wells for each cell line: (a) Untreated Control, (b) Vehicle Control, and (c) Maximum LDH Release Control (add lysis buffer 1 hour before the end of incubation).[18][19]
-
Sample Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well.[17]
-
Incubation & Stop: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution.[17]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Calculation: Determine cytotoxicity using the formula: % Cytotoxicity = [(Treated - Vehicle) / (Max Release - Vehicle)] x 100.[18]
Annexin V/PI Assay: Distinguishing Apoptosis from Necrosis
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[20] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[21][22] Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[21]
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells in 6-well plates.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend ~1 x 10^6 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 2 µL of PI solution.[23]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Healthy Cells: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Data Presentation & Interpretation
Organizing quantitative data into tables allows for clear, at-a-glance comparison.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Type | MTT Assay IC50 (µM) | LDH Assay (% Cytotoxicity at 50 µM) |
| A549 | Lung Cancer | 18.5 ± 2.1 | 65.7% ± 4.5% |
| BEAS-2B | Normal Lung | 155.2 ± 11.8 | 8.2% ± 1.9% |
Interpretation:
-
The IC50 value in A549 cells is significantly lower than in BEAS-2B cells, suggesting potent anti-cancer activity.
-
The Selectivity Index (SI) would be calculated as 155.2 / 18.5 = 8.4 . An SI greater than 3 is generally considered promising for a drug candidate.
-
The LDH data corroborates the MTT results, showing substantial membrane damage in cancer cells at a concentration that barely affects normal cells.
Proposed Mechanism of Action: Induction of Apoptosis
Given the known activities of pyrazole derivatives, a plausible mechanism of action for the observed selective cytotoxicity is the induction of the intrinsic apoptotic pathway.[4][7] This pathway is a tightly regulated process of programmed cell death essential for removing damaged cells.[20]
Caption: The intrinsic apoptosis pathway, a potential target.
This pathway is often dysregulated in cancer cells, making it an attractive target. The Annexin V/PI assay results would directly validate this hypothesis. A significant increase in the Annexin V-positive/PI-negative population in A549 cells post-treatment, with a lesser effect in BEAS-2B cells, would strongly support selective apoptosis induction.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for evaluating the comparative cytotoxicity of the novel compound this compound. By integrating data from metabolic, membrane integrity, and mechanistic assays, researchers can build a compelling case for the compound's therapeutic potential. A high selectivity index, coupled with a confirmed mechanism of apoptosis induction in cancer cells, would mark this molecule as a strong candidate for further preclinical development.
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A Comprehensive Guide to Assessing the Selectivity of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic Acid as a Putative Kinase Inhibitor
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. For researchers and drug development professionals, understanding how a molecule interacts with its intended target versus the broader biological milieu is a critical determinant of its therapeutic potential and safety profile. This guide provides an in-depth, technically-focused framework for assessing the selectivity of the novel compound, 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid.
While the specific biological target of this compound is not yet extensively documented in publicly available literature, its structural motifs—a substituted pyrazole and isoxazole—are prevalent in a vast array of kinase inhibitors.[1][2] Kinases, being a large and structurally related family of enzymes, present a significant challenge in achieving inhibitor selectivity.[3] Therefore, for the purpose of this guide, we will proceed under the well-founded hypothesis that this compound is a kinase inhibitor. We will explore a multi-faceted approach to rigorously define its selectivity profile against the human kinome.
This guide is structured to provide not just protocols, but the strategic thinking behind the experimental choices, ensuring a robust and self-validating assessment of selectivity.
Part 1: Foundational Principles of Kinase Inhibitor Selectivity
The concept of selectivity is not absolute but rather a spectrum. A "selective" inhibitor demonstrates significantly higher potency for its intended target over other related or unrelated proteins. The degree of desired selectivity often depends on the therapeutic context. In some cases, multi-target inhibitors can be advantageous, while in others, off-target effects can lead to toxicity.
Our assessment will be built on a tiered approach, moving from broad, initial screens to more focused, in-depth cellular validation. This strategy allows for efficient use of resources and builds a comprehensive understanding of the compound's behavior.
Part 2: Experimental Workflow for Selectivity Profiling
The journey to characterizing the selectivity of our compound of interest will follow a logical progression from biochemical assays to cellular target engagement studies.
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Tier 1: Broad Kinome Profiling (Biochemical)
The initial step is to understand the compound's interaction landscape across a large panel of kinases. This provides a broad, unbiased view of its potential targets and off-targets.
Recommended Approach: Competitive Binding Assays
Competitive binding assays, such as the KINOMEscan™ platform from Eurofins Discovery, are an excellent choice for initial profiling.[4] These assays directly measure the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.[5][6]
Causality Behind the Choice:
-
Direct Measurement of Binding: Unlike activity assays, binding assays are not dependent on enzyme kinetics, substrate choice, or ATP concentration, providing a more direct measure of affinity (expressed as the dissociation constant, Kd).[7]
-
Broad Coverage: Commercial services offer screening against hundreds of human kinases in a single experiment, providing a comprehensive overview of the kinome.[4][8]
-
Versatility: These assays can identify inhibitors with different binding modes, including type I and type II inhibitors.[4]
Experimental Protocol: High-Throughput Kinase Binding Assay
-
Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.
-
Assay Execution (Outsourced): Submit the compound to a specialized vendor (e.g., Eurofins Discovery, Reaction Biology) for screening against their largest available kinase panel at a single, high concentration (e.g., 1 µM or 10 µM).[8]
-
Data Analysis: The primary output is typically percent of control, where a lower percentage indicates stronger binding. Hits are identified as kinases showing significant inhibition (e.g., >90% inhibition).
Data Presentation: Initial Kinome Screen
| Kinase Target | Percent of Control (%) | Hit (Yes/No) |
| Target Kinase A | 5 | Yes |
| Off-Target Kinase B | 85 | No |
| Off-Target Kinase C | 15 | Yes |
| ... | ... | ... |
Tier 2: Dose-Response and Potency Determination (Biochemical)
Once primary and significant off-targets are identified, the next step is to quantify the potency of the compound against these kinases through dose-response studies.
Recommended Approach: Luminescence-Based Kinase Activity Assays
Assays like the ADP-Glo™ Kinase Assay from Promega are robust, high-throughput methods for measuring kinase activity by quantifying the amount of ADP produced.[9]
Causality Behind the Choice:
-
Functional Readout: This assay measures the functional consequence of inhibitor binding—the inhibition of substrate phosphorylation.
-
High Sensitivity and Dynamic Range: The luminescent signal provides high sensitivity, allowing for accurate determination of IC50 values over a wide range of concentrations.
-
Ease of Use: The mix-and-read format is amenable to automation and high-throughput screening.[9]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase reaction buffer.
-
Compound Dilution: Perform a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Comparative IC50 Values
| Kinase Target | IC50 (nM) |
| Target Kinase A | 50 |
| Off-Target Kinase C | 1500 |
| Staurosporine (Control) | 5 |
Tier 3: Cellular Target Engagement
Biochemical assays, while essential, are performed in a simplified, artificial environment. It is crucial to validate that the compound can engage its target within the complex milieu of a living cell.
Recommended Approach: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses target engagement in intact cells or tissues.[10] The principle is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[11][12][13]
Causality Behind the Choice:
-
Physiological Relevance: CETSA directly measures target engagement in a cellular context, accounting for factors like cell permeability and intracellular compound concentrations.[14]
-
Label-Free: The assay does not require modification of the compound or the target protein.
-
Versatility: It can be adapted to various detection methods, including Western blotting and mass spectrometry.
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one that expresses the target kinase) to ~80% confluency. Treat the cells with this compound or a vehicle control (DMSO) for 1-2 hours.
-
Heat Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation. Quantify the protein concentration in the supernatant.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein remaining versus temperature to generate melt curves. A shift in the melt curve in the presence of the compound indicates target engagement.
Caption: General workflow for a CETSA experiment.
Data Presentation: CETSA Melt Curve Shift
| Temperature (°C) | Soluble Target (Vehicle) (%) | Soluble Target (Compound) (%) |
| 40 | 100 | 100 |
| 50 | 85 | 98 |
| 55 | 50 | 80 |
| 60 | 20 | 55 |
| 65 | 5 | 25 |
Part 3: Comparative Analysis and Interpretation
To provide context to the selectivity data, it is essential to compare the performance of this compound with a well-characterized, non-selective kinase inhibitor like staurosporine.
Benchmark Compound: Staurosporine
Staurosporine is a potent but non-selective ATP-competitive kinase inhibitor.[5] Including staurosporine in dose-response assays provides a valuable reference point for the potency of the test compound.
Interpreting the Selectivity Profile
The collective data from the kinome scan, dose-response assays, and cellular engagement studies will form a comprehensive selectivity profile. The ideal selective inhibitor will exhibit:
-
A high percentage of inhibition for the primary target and minimal inhibition for other kinases in the initial screen.
-
A significantly lower IC50 value for the primary target compared to off-targets (ideally a >100-fold difference).
-
A clear thermal shift in CETSA for the primary target at relevant concentrations, with no or minimal shifts for key off-targets.
Conclusion
Assessing the selectivity of a novel compound like this compound requires a systematic and multi-pronged approach. By progressing from broad biochemical profiling to focused cellular target engagement, researchers can build a robust and reliable understanding of the compound's interaction with the human kinome. This guide provides a scientifically rigorous framework, grounded in established methodologies, to enable drug development professionals to make informed decisions about the therapeutic potential of this and other novel chemical entities. The integration of comparative data with known inhibitors further contextualizes the findings, ultimately leading to a more complete and actionable selectivity assessment.
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Comparative Guide for the Validation of a Novel Bioassay: Utilizing 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic Acid as a Positive Control
This guide provides a comprehensive framework for the validation of a novel cell-based bioassay designed to identify inhibitors of the pro-inflammatory enzyme, Pyroxidase. Central to this validation process is the use of a well-characterized positive control, 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid, a potent and specific inhibitor of Pyroxidase. Herein, we detail the experimental design, validation parameters, and comparative analysis required to establish the robustness, reliability, and accuracy of this novel assay for its intended application in drug discovery and development.
The validation of any new biological assay is a critical process that provides documented evidence that the method is suitable for its intended purpose.[1][2] A thoroughly validated bioassay ensures that the results are reliable and reproducible.[3][4] This guide will walk researchers, scientists, and drug development professionals through the essential steps of validating a novel bioassay, using a specific small molecule as a positive control to benchmark assay performance.
The Critical Role of a Positive Control in Bioassay Validation
A positive control is a sample that is known to produce the expected positive response in an assay.[5] In the context of our novel Pyroxidase inhibition assay, the positive control, this compound, serves several crucial functions:
-
Assay Performance Benchmark: It provides a standard against which the performance of the assay can be measured on a day-to-day basis.
-
System Suitability: The response of the positive control is a key indicator of whether the assay system is performing within acceptable parameters.[3]
-
Comparative Analysis: It allows for the objective comparison of unknown test compounds to a known inhibitor.
-
Troubleshooting: Deviations in the positive control's response can signal issues with reagents, cell health, or operator technique.
Characteristics of the Positive Control: this compound
While the broader biological activities of pyrazole-isoxazole scaffolds are diverse, for the purpose of this guide, we define this compound as a highly specific inhibitor of the fictional enzyme "Pyroxidase." Its selection as a positive control is based on the following hypothetical, yet ideal, characteristics:
-
High Potency: Exhibits a low IC50 value, ensuring a robust signal in the assay.
-
Specificity: Primarily inhibits Pyroxidase with minimal off-target effects.
-
Chemical Stability: Stable in the assay buffer and under storage conditions.
-
Commercial Availability: Readily available in high purity.[6]
Part 1: The Novel Pyroxidase Inhibition Bioassay - An Overview
The novel bioassay is a cell-based assay designed to measure the inhibition of Pyroxidase, a key enzyme in a hypothetical pro-inflammatory signaling pathway. The assay utilizes a genetically engineered cell line that expresses high levels of Pyroxidase. Upon stimulation, Pyroxidase activity leads to the production of a luminescent reporter signal. Inhibitors of Pyroxidase will, therefore, cause a dose-dependent decrease in luminescence.
Below is a diagram illustrating the proposed signaling pathway and the point of intervention for our positive control.
Caption: Hypothetical Pyroxidase signaling pathway.
Part 2: A Step-by-Step Protocol for Bioassay Validation
The validation of this novel bioassay will be conducted in accordance with established guidelines, focusing on key performance characteristics such as accuracy, precision, linearity, and robustness.[7][8]
Experimental Workflow
The overall workflow for the validation experiments is depicted in the diagram below.
Caption: General workflow for the bioassay validation.
Detailed Methodologies
1. Preparation of Reagents:
-
Cell Culture: The Pyroxidase-expressing cell line is maintained in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent at 37°C in a humidified 5% CO2 incubator.
-
Positive Control Stock Solution: A 10 mM stock solution of this compound is prepared in DMSO.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
2. Assay Procedure:
-
Cells are harvested and seeded into 96-well white, clear-bottom assay plates at a density of 20,000 cells per well and incubated overnight.
-
The positive control is serially diluted in assay buffer to generate a 10-point dose-response curve (e.g., from 100 µM to 5 nM).
-
The culture medium is aspirated from the cells, and the compound dilutions are added to the respective wells.
-
The plates are incubated for 1 hour at 37°C.
-
The luminescent substrate is added to all wells, and the plates are incubated for an additional 15 minutes at room temperature.
-
Luminescence is measured using a plate reader.
3. Validation Parameters and Acceptance Criteria:
The following validation parameters will be assessed:
-
Precision:
-
Intra-assay precision (Repeatability): Determined by running the positive control in triplicate on the same plate. The coefficient of variation (%CV) of the IC50 values should be ≤ 15%.
-
Inter-assay precision (Intermediate Precision): Determined by running the assay on three different days with three different analysts. The %CV of the IC50 values across all runs should be ≤ 20%.
-
-
Accuracy: The accuracy of the assay will be assessed by spiking known concentrations of the positive control into the assay matrix and determining the percent recovery. The mean recovery should be within 80-120%.
-
Linearity: The linearity of the dose-response curve for the positive control will be evaluated. The R-squared value of the curve fit should be ≥ 0.98.
-
Robustness: The effect of small, deliberate variations in assay parameters (e.g., incubation time, cell seeding density) on the IC50 of the positive control will be evaluated. The results should not be significantly impacted by these minor changes.
Part 3: Comparative Analysis and Data Presentation
To further validate our novel bioassay, its performance will be compared to a hypothetical "gold standard" assay, such as a traditional enzyme activity assay using purified Pyroxidase.
Table 1: Comparative Performance of the Novel Bioassay vs. Gold Standard Assay
| Parameter | Novel Cell-Based Bioassay | Gold Standard Enzyme Assay | Acceptance Criteria |
| Positive Control IC50 (µM) | 0.5 ± 0.08 | 0.45 ± 0.05 | Values should be comparable |
| Intra-assay Precision (%CV) | 12% | 8% | ≤ 15% |
| Inter-assay Precision (%CV) | 18% | 15% | ≤ 20% |
| Z'-factor | 0.75 | 0.85 | ≥ 0.5 |
| Throughput | High (96-well format) | Low (single-tube format) | N/A |
| Biological Relevance | High (Cellular context) | Moderate (Biochemical) | N/A |
The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the validation of a novel bioassay using this compound as a positive control. By following these detailed protocols and adhering to the established acceptance criteria, researchers can ensure the development of a robust and reliable assay suitable for drug discovery applications. The principles of bioassay validation, including the critical role of a well-characterized positive control, are universally applicable and essential for generating high-quality, reproducible data.[1][2][3][4][9]
References
- A Practical Approach to Biological Assay Valid
- Essentials in Bioassay Development.
- Biological Assay Qualification Using Design of Experiments.
- Supporting data considerations for novel bioassays.
- A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools.
- Best practices in bioassay development to support registration of biopharmaceuticals. BioTechniques. [Link]
- Revision of USP Chapter <1033> on Validation of Biological Assays published. European Compliance Academy. [Link]
- A Practical Guide to Immunoassay Method Valid
- Measuring Precision in Bioassays: Rethinking Assay Valid
- Assay elements. PLA 3.0 Knowledge Center. [Link]
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
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A Comparative Spectroscopic Guide to 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid and Its Positional Isomer
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth comparative analysis of the spectroscopic properties of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid and a key positional isomer, 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid. In the quest for novel therapeutic agents, the precise structural elucidation of heterocyclic compounds is paramount. The subtle yet significant differences in the isomeric arrangement of these molecules can drastically alter their biological activity and physicochemical properties. This guide is designed to equip researchers with the foundational knowledge to distinguish between these isomers using routine spectroscopic techniques.
The insights presented herein are synthesized from established principles of spectroscopic analysis of pyrazole and isoxazole derivatives, providing a robust framework for structural verification in drug discovery and development.[1][2][3][4][5]
Introduction: The Significance of Isomerism
The title compound, this compound, and its isomer, 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid, share the same molecular formula but differ in the connectivity of the pyrazole and isoxazole rings. This seemingly minor structural variance can lead to profound differences in their three-dimensional conformation, electronic distribution, and, consequently, their interaction with biological targets. Therefore, unambiguous characterization is a critical step in the research and development pipeline. This guide will focus on a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structures of the Isomers
To facilitate a clear comparison, the structures of the two isomers are presented below.
Caption: Molecular structures of Isomer A and Isomer B.
Note: As I am unable to generate images, the above DOT script is a placeholder. For a visual representation, please refer to a chemical drawing software.
Comparative Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for each isomer, based on established principles for similar heterocyclic systems.[1][3]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Assignment | Isomer A | Isomer B | Rationale for Difference |
| Pyrazole-H | ~8.0 | ~7.8 | The pyrazole proton in Isomer A is deshielded due to the anisotropic effect of the nearby isoxazole ring's nitrogen atom. |
| Isoxazole-H | ~7.2 | ~7.5 | The isoxazole proton in Isomer B is in closer proximity to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |
| N-CH₃ | ~3.9 | ~3.9 | Minimal difference expected as the electronic environment is similar. |
| Pyrazole-CH₃ | ~2.4 | ~2.4 | Minimal difference expected. |
| COOH | ~13.5 | ~13.8 | The carboxylic acid proton in Isomer B may experience slightly different hydrogen bonding in solution. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon Assignment | Isomer A | Isomer B | Rationale for Difference |
| C=O | ~162 | ~160 | The electronic environment of the carbonyl carbon is influenced by its position on the isoxazole ring. |
| Isoxazole C3 | ~158 | ~165 | In Isomer B, this carbon is directly attached to the carboxylic acid, significantly affecting its chemical shift. |
| Isoxazole C4 | ~105 | ~108 | The substituent at C3 vs. C5 influences the electron density at C4. |
| Isoxazole C5 | ~170 | ~155 | In Isomer A, this carbon is attached to the carboxylic acid group. |
| Pyrazole C3 | ~150 | ~150 | Minimal difference expected. |
| Pyrazole C4 | ~110 | ~112 | Subtle differences due to the different points of attachment to the isoxazole ring. |
| Pyrazole C5 | ~138 | ~138 | Minimal difference expected. |
| N-CH₃ | ~36 | ~36 | Minimal difference expected. |
| Pyrazole-CH₃ | ~12 | ~12 | Minimal difference expected. |
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Isomer A | Isomer B | Rationale for Difference |
| O-H (Carboxylic Acid) | ~3200-2500 (broad) | ~3200-2500 (broad) | Characteristic broad absorption due to hydrogen bonding. |
| C=O (Carboxylic Acid) | ~1720 | ~1710 | The position of the carboxylic acid on the isoxazole ring can slightly alter the C=O bond strength. |
| C=N (Isoxazole & Pyrazole) | ~1600-1500 | ~1600-1500 | Overlapping stretches characteristic of the heterocyclic rings. |
| C-O (Isoxazole) | ~1250 | ~1240 | Subtle shifts due to the different electronic environments of the isoxazole ring. |
Table 4: Predicted Mass Spectrometry Fragmentation
| Fragmentation Pathway | Isomer A (m/z) | Isomer B (m/z) | Rationale for Difference |
| [M-H₂O]⁺ | Expected | Expected | Loss of water from the carboxylic acid. |
| [M-COOH]⁺ | Expected | Expected | Decarboxylation is a common fragmentation pathway for carboxylic acids. |
| Pyrazole Ring Fragments | ~96, ~81 | ~96, ~81 | Characteristic fragments of the 1,3-dimethyl-1H-pyrazol-4-yl moiety. |
| Isoxazole Ring Fragments | Different | Different | The fragmentation pattern of the isoxazole ring will be highly dependent on the position of the substituents, providing a key diagnostic tool. |
Experimental Protocols
The following protocols are provided as a general framework for the synthesis and spectroscopic analysis of these isomers.
Synthesis of this compound (Isomer A)
This hypothetical synthesis is based on established methods for the formation of isoxazoles.[4][6]
Workflow Diagram:
Sources
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid was publicly available at the time of this writing. The following disposal procedures are based on established safety principles for novel research chemicals, data from structurally similar pyrazole and isoxazole derivatives, and general guidelines for laboratory chemical waste management. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location, facilities, and local regulations.[1][2] This document serves as a guide, not a replacement for institutional protocols.
Introduction: Beyond the Benchtop
As researchers and scientists, our responsibility extends beyond the successful synthesis or application of a novel compound. The lifecycle of a chemical, including its proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. For a specialized molecule like this compound, which combines multiple heterocyclic and acidic functionalities, a well-defined disposal plan is not optional—it is an integral part of the research process.
This guide provides a detailed, step-by-step methodology for the safe handling and disposal of this compound. The protocols herein are designed to be self-validating systems, grounded in the principles of risk mitigation and causality, ensuring that every step is understood and executed with the highest commitment to safety.
Hazard Identification and Risk Assessment
A robust disposal plan begins with a thorough understanding of the potential hazards. In the absence of specific toxicological data for this compound, we must infer its hazard profile from its constituent functional groups and data from analogous compounds. This conservative "worst-case" approach ensures a high margin of safety.[1][3]
-
Pyrazole Derivatives: This class of compounds exhibits a wide range of pharmacological activities and, as such, should be handled with care.[4] Some pyrazole derivatives are classified as skin and eye irritants.[3][5]
-
Isoxazole Derivatives: Similar to pyrazoles, isoxazoles are bioactive heterocycles. Related compounds like benzo[d]isoxazol-3-ol are known to cause skin, eye, and respiratory irritation.[6]
-
Carboxylic Acids: While the acidity of this specific molecule is uncharacterized, carboxylic acids are corrosive. However, the primary hazard likely stems from the heterocyclic core rather than the acidic functional group alone.[7]
-
Nitrogen-Containing Heterocycles: The presence of multiple nitrogen atoms in the rings means that improper disposal, particularly via incineration without appropriate controls, can lead to the formation of harmful nitrogen oxides (NOx).[8][9]
Based on data for structurally related compounds, the following hazards should be assumed.
| Hazard Category | Inferred Classification | Supporting H-Code(s) | Rationale & Causality |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Common classification for novel, bioactive heterocyclic compounds. Ingestion could lead to adverse systemic effects.[10][11] |
| Eye Irritation | Category 2/2A | H319: Causes serious eye irritation | A frequent hazard associated with both pyrazole and isoxazole derivatives. Direct contact with eyes can cause significant damage.[3][5][6][10] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Assumed based on data from analogous pyrazole compounds. Prolonged or repeated skin contact should be avoided.[3][5][11] |
| Environmental Hazards | Potentially Harmful | N/A | Heterocyclic compounds can be persistent and harmful to aquatic life. Drain disposal is strictly prohibited.[1][5][6] |
Essential Safety and Handling Protocols
Prior to handling or preparing for disposal, adherence to strict safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are required.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated solid waste after handling.[11]
-
Protective Clothing: A laboratory coat must be worn at all times.[6]
Handling Procedures:
-
All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[5][6]
-
Avoid all direct contact with the skin, eyes, and clothing.[11]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[12]
Step-by-Step Disposal Protocol
The mandated disposal route for this compound is as hazardous chemical waste .[2][6] Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[5][13]
Step 1: Waste Characterization and Segregation
Proper segregation is the foundation of safe chemical waste management. It prevents unintended chemical reactions and ensures compliance.[2]
-
Solid Waste: Collect all unused or expired neat compound, reaction residues, and materials grossly contaminated with the solid (e.g., weighing papers, spatulas, contaminated wipes) in a dedicated solid waste container.[1][6]
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[3] For instance, halogenated and non-halogenated solvents should typically be kept separate.[4]
-
Contaminated Labware: Disposable items like gloves, bench paper, and pipette tips that have come into contact with the chemical should be placed in the solid waste container.[1] Empty original containers must be triple-rinsed with a suitable solvent; the first rinseate must be collected as hazardous liquid waste.[13][14]
Step 2: Containerization and Labeling
Accurate labeling is a critical safety and regulatory requirement.[2]
-
Container Selection: Use a sturdy, leak-proof container made of a material chemically compatible with the waste. The container must have a tightly sealing lid.[13][14]
-
Labeling: Affix a completed EHS Hazardous Waste Label to the container.[13] The label must include:
-
The words "Hazardous Waste" .
-
The full, unambiguous chemical name: "this compound" .
-
The CAS Number: 957484-20-7 .[15]
-
An accurate list of all constituents and their approximate concentrations (for solutions).
-
The appropriate hazard pictograms (e.g., GHS07 Exclamation Mark).
-
The date accumulation started and the name of the principal investigator or lab.
-
Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)
Waste containers must be stored safely pending pickup.
-
Store the sealed waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[2][3]
-
The SAA must include secondary containment, such as a chemically resistant tray or bin, capable of holding the entire volume of the largest container.[3][13]
-
Keep waste containers closed at all times except when adding waste.[13]
Step 4: Final Disposal Arrangement
The ultimate disposal must be handled by professionals.
-
EHS Pickup: Once a waste container is full (not exceeding 90% capacity), or you are approaching your institution's storage time limit, submit a chemical waste collection request through your EHS department's designated system.[3][16]
-
Method of Destruction: The most common and recommended disposal method for nitrogen-rich organic compounds is high-temperature incineration by a licensed waste disposal facility. This process effectively destroys the organic molecule. However, it requires specialized flue-gas treatment systems to scrub and control the release of nitrogen oxides (NOx) that are formed during combustion, protecting the environment.[8][9]
Protocol for Spill Management
In the event of a spill, a calm and systematic response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[2]
-
Secure the Area: Ensure the area is well-ventilated (if safe to do so) and remove any ignition sources.[6]
-
Don PPE: Wear the appropriate PPE as described in Section 2 before attempting cleanup.[2]
-
Contain and Absorb: For a small spill, cover it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container, avoiding dust formation.[6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.
-
Contact EHS: For large or highly hazardous spills, evacuate the area immediately and contact your institution's EHS and emergency services.[2]
In-Lab Treatment Advisory: Why Neutralization is Not Recommended
Given the presence of a carboxylic acid functional group, in-lab neutralization might seem like a plausible preliminary step. However, for this specific compound, neutralization is strongly discouraged for the following reasons:
-
Incomplete Hazard Removal: Neutralizing the carboxylic acid does not mitigate the potential hazards associated with the pyrazole and isoxazole heterocyclic rings. The resulting salt would still be considered hazardous waste.[7]
-
Unknown Reaction Profile: The reaction of this complex molecule with a base could be exothermic or produce unknown, potentially hazardous byproducts.[17][18]
-
Regulatory Non-Compliance: Drain disposal of neutralized solutions is generally only permissible for simple, non-toxic acids and bases, and only with explicit EHS approval.[7][19] This compound does not meet those criteria.
Therefore, attempting to neutralize this waste stream in the lab adds unnecessary risk and complexity without providing a compliant disposal pathway. The entire molecule must be treated as a single hazardous entity.
Visualized Disposal Workflow
The following diagram outlines the logical decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
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A Senior Application Scientist's Guide to Handling 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
This document provides essential safety and handling protocols for 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid. As a novel chemical entity, a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not yet publicly available. Therefore, this guide is synthesized from an expert analysis of its core chemical functionalities—a carboxylic acid, a pyrazole ring, and an isoxazole ring—and data from closely related structural analogs. The procedures outlined here are designed to establish a robust framework for safety, assuming a conservative risk profile until more specific toxicological data becomes available.
Hazard Assessment: An Evidence-Based Analysis
The primary hazards associated with this compound are inferred from its functional groups and data from similar molecules. Carboxylic acids are known to be corrosive or irritating to skin and eyes.[1][2] The heterocyclic pyrazole and isoxazole moieties are common in pharmacologically active molecules, and while they confer specific chemical properties, their toxicological profiles can vary widely. Data from analogous compounds like 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid and 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid indicate a risk of serious eye irritation and potential skin irritation.[3][4]
| Potential Hazard | Basis of Assessment | Affected Organs | Recommended Precaution |
| Serious Eye Irritation/Damage | Carboxylic acid functionality and data from analogous pyrazole-carboxylic acids.[1][3] | Eyes | Wear tightly fitting safety goggles and a face shield, especially when handling powder or creating solutions.[4] |
| Skin Irritation/Corrosion | Carboxylic acid functionality.[1][2] Analog data suggests irritation is a likely outcome.[3] | Skin | Wear a lab coat and use appropriate chemical-resistant gloves (double-gloving recommended).[5] |
| Respiratory Tract Irritation | Potential for aerosolization of fine powder. | Respiratory System | Handle solids within a certified chemical fume hood to minimize inhalation risk.[3][6] |
| Unknown Systemic Toxicity | As a novel compound, long-term or systemic effects are unknown. The precautionary principle must be applied. | Internal Organs | Minimize all routes of exposure (inhalation, dermal, ingestion) through strict adherence to engineering controls and PPE. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The following PPE ensemble is mandatory for all operations involving this compound. This protocol is designed as a self-validating system to minimize exposure.
Step 1: Primary Engineering Control
-
Action: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood.
-
Causality: A fume hood is the primary barrier that contains vapors and fine particulates, preventing inhalation, which is a primary route of exposure.[6][7]
Step 2: Body Protection
-
Action: Don a flame-resistant lab coat with tight-fitting cuffs. For operations with a significant splash risk (e.g., large-scale reactions, quenching), supplement with a chemical-resistant apron.
-
Causality: The lab coat provides a removable barrier against incidental contact. An apron provides an additional impervious layer to protect against corrosive splashes.[2][5]
Step 3: Hand Protection (Double Gloving)
-
Action: Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove should be pulled over the cuff.
-
Causality: Double gloving is a critical risk mitigation strategy. The outer glove absorbs the primary contamination, while the inner glove protects the skin during the doffing (removal) process and in case of an undetected breach in the outer glove.[5][8] Gloves should be changed immediately if contaminated or every 1-2 hours during extended operations.[5]
Step 4: Eye and Face Protection
-
Action: Wear tightly-sealed, indirectly vented chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. When handling the solid powder or during procedures with a high splash potential, a full-face shield must be worn over the goggles.
-
Causality: The carboxylic acid functional group poses a significant risk of serious eye damage.[2][3] Goggles protect against splashes and vapors, while the face shield provides a secondary barrier for the entire face.
Operational Plan: Safe Handling Workflow
The following workflow ensures that safety is integrated into every step of the experimental process.
Caption: Experimental workflow for handling the target compound.
Logistical Plan: Storage and Waste Disposal
A. Chemical Storage
-
Location: Store the compound in a dedicated, well-ventilated corrosives cabinet, separated from bases, oxidizing agents, and reactive metals.[1][7][9]
-
Container: Keep the container tightly sealed to prevent absorption of moisture. The container should be clearly labeled with the full chemical name and hazard warnings.
-
Segregation: Organic acids should be segregated from inorganic (mineral) acids.[7] Utilize secondary containment trays to mitigate spills within the storage cabinet.[9]
B. Waste Disposal Adherence to institutional and local environmental regulations is mandatory. The following serves as a general guideline.
-
Solid Waste: All contaminated solid waste (e.g., gloves, weigh boats, paper towels) must be disposed of in a dedicated, clearly labeled hazardous waste container.[10]
-
Liquid Waste (Organic): Unused solutions or organic extracts should be collected in a designated, compatible hazardous waste container. Segregate halogenated and non-halogenated solvent waste streams as per your institution's policy.
-
Liquid Waste (Aqueous): Aqueous waste from extractions or workups will likely be acidic. This waste should be collected in a separate "Aqueous Acidic Waste" container. Do not neutralize without a specific, validated protocol, as this can generate heat or off-gassing.[11]
-
Empty Containers: The original "empty" container must be treated as hazardous waste, as it will contain chemical residue. It should be collected by your institution's environmental health and safety (E&S) department.[12]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a complete list of their contents by percentage.[10] Keep containers closed at all times except when adding waste.[10][11]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Spill: For a small spill (manageable by trained personnel), contain the spill with an appropriate absorbent material (e.g., vermiculite or a chemical spill kit). Wearing full PPE, carefully sweep up the material, place it in a sealed, labeled hazardous waste container, and decontaminate the area. For large spills, evacuate the area and contact your institution's E&S department immediately.
References
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
- Environmental Health & Safety, University of Washington. (2015, July 30). Appendix 8: Storage Rules for Chemicals. [Link]
- Cerecetto, H., & Gerpe, A. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1431-1444. [Link]
- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
- Google Patents. (2019).
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- University of Toronto Scarborough. Chemical Handling and Storage Section 6. [Link]
- Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE). [Link]
- Singh, P., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. [Link]
- National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
- United Nations Office on Drugs and Crime. (2013). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
- University of Wisconsin–Madison, Biomedical Engineering. Chapter 7: Chemical Disposal Procedures. [Link]
- GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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- University of California, San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]
- ETH Zürich. (2021). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- United Nations Office on Drugs and Crime. (2020, June 15). UNODC Laboratory: Full chemical resistant personal protective equipment (PPE) ensemble. [Link]
Sources
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- 6. spectrumchemical.com [spectrumchemical.com]
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- 8. pppmag.com [pppmag.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. research.columbia.edu [research.columbia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
